4-amino-2-fluoro-N,N-dimethylbenzamide
Description
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Properties
IUPAC Name |
4-amino-2-fluoro-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c1-12(2)9(13)7-4-3-6(11)5-8(7)10/h3-5H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAFUPNFKVHPOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601283100 | |
| Record name | 4-Amino-2-fluoro-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601283100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187368-67-7 | |
| Record name | 4-Amino-2-fluoro-N,N-dimethylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187368-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-2-fluoro-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601283100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-Amino-2-fluoro-N-methylbenzamide: A Key Intermediate in Modern Pharmaceutical Synthesis
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an in-depth analysis of 4-amino-2-fluoro-N-methylbenzamide, a critical chemical intermediate in the synthesis of advanced pharmaceuticals. While the initial query focused on the N,N-dimethyl variant (CAS: 1187368-67-7), this document centers on the closely related and extensively documented 4-amino-2-fluoro-N-methylbenzamide (CAS: 915087-25-1) due to its profound significance in drug development and the wealth of available technical data. This guide will cover its physicochemical properties, detailed synthesis protocols, analytical methodologies, and its pivotal role in the production of cutting-edge therapeutics, thereby offering a comprehensive resource for professionals in the field.
Introduction and Core Identification
4-Amino-2-fluoro-N-methylbenzamide is an aromatic amide that has garnered significant attention in the pharmaceutical industry. Its importance lies in its function as a cornerstone building block for the synthesis of Apalutamide, a potent second-generation non-steroidal antiandrogen used in the treatment of prostate cancer.[1] The precise chemical structure and high purity of this intermediate are paramount for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API).[1]
The compound is identified by the Chemical Abstracts Service (CAS) number 915087-25-1 .[2][3][4] Its molecular structure incorporates a fluorine atom and an amino group on the benzene ring, along with an N-methylamide functional group, which are key features for its subsequent chemical transformations in multi-step pharmaceutical manufacturing.[1]
Physicochemical and Structural Data
A thorough understanding of the physicochemical properties of 4-amino-2-fluoro-N-methylbenzamide is essential for its handling, reaction optimization, and quality control. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 915087-25-1 | [4] |
| Molecular Formula | C8H9FN2O | [2][4] |
| Molecular Weight | 168.17 g/mol | [2][4] |
| IUPAC Name | 4-amino-2-fluoro-N-methylbenzamide | [4] |
| Appearance | Solid | |
| Purity | Typically >98% | [1] |
| InChI Key | XOKAXPQJUODMSH-UHFFFAOYSA-N | [4] |
| SMILES | CNC(=O)C1=C(C=C(C=C1)N)F | [4] |
Synthesis Methodology: A Clean and Efficient Pathway
The synthesis of 4-amino-2-fluoro-N-methylbenzamide is a multi-step process that has been optimized for yield, purity, and environmental considerations. A widely adopted and efficient method begins with 2-fluoro-4-nitrotoluene and proceeds through oxidation, amidation, and reduction steps.[5][6][7][8] This "clean process" is suitable for large-scale industrial production due to its high yields and the ability to recycle catalysts and solvents.[5][6]
The overall synthesis workflow can be visualized as follows:
Caption: A three-step synthesis pathway for 4-amino-2-fluoro-N-methylbenzamide.
Detailed Experimental Protocol
Step 1: Oxidation of 2-fluoro-4-nitrotoluene
-
Rationale: This initial step converts the methyl group of the starting material into a carboxylic acid, which is necessary for the subsequent amidation. The use of potassium permanganate (KMnO4) as an oxidant in the presence of a phase transfer catalyst provides a high-yield and environmentally cleaner alternative to methods using toxic heavy metals like chromium.[7]
-
Procedure:
-
Charge a reaction vessel with 2-fluoro-4-nitrotoluene, water, sodium hydroxide, and a phase transfer catalyst (e.g., triethylbenzylammonium chloride).[5]
-
Heat the mixture with stirring (e.g., to 75-80°C).
-
Add potassium permanganate in portions while maintaining the reaction temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until completion (typically 16-18 hours).[5]
-
Upon completion, filter the hot reaction mixture to remove manganese dioxide.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of 2-4 to precipitate the product.[5]
-
Filter the precipitate, wash with water, and dry to obtain 2-fluoro-4-nitrobenzoic acid as an off-white solid. A typical yield for this step is around 75%.[5]
-
Step 2: Amidation to form 2-fluoro-4-nitro-N-methylbenzamide
-
Rationale: The carboxylic acid is first converted to a more reactive acyl chloride using thionyl chloride. This intermediate readily reacts with methylamine to form the desired amide. This two-stage process ensures high conversion and yield.
-
Procedure:
-
Treat the 2-fluoro-4-nitrobenzoic acid with thionyl chloride to form the corresponding acyl chloride.
-
Introduce methylamine to the reaction mixture to perform the amination.
-
This step typically proceeds with a high yield, often around 95%.[7]
-
Step 3: Catalytic Hydrogenation (Reduction)
-
Rationale: The final step involves the reduction of the nitro group to an amino group. Catalytic hydrogenation using palladium on carbon (Pd/C) is the preferred method as it is highly efficient, clean, and avoids the use of stoichiometric metal reductants (like iron powder) which generate large amounts of waste.[6][7]
-
Procedure:
-
Dissolve 2-fluoro-4-nitro-N-methylbenzamide in a suitable solvent such as ethanol or ethyl acetate.
-
Add a Pd/C catalyst (typically 5-10% by weight).
-
Pressurize the reactor with hydrogen gas (e.g., 10 atmospheres) and react at room temperature for 12-16 hours.[6]
-
After the reaction is complete, filter to recover the Pd/C catalyst, which can be recycled.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the final product, 4-amino-2-fluoro-N-methylbenzamide. This step is known for its high yield, often exceeding 98%.[5][6][7]
-
Analytical Characterization and Quality Control
Ensuring the purity and identity of 4-amino-2-fluoro-N-methylbenzamide is critical for its use in pharmaceutical manufacturing. A combination of chromatographic and spectroscopic techniques is employed.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) allows for the separation of the main compound from any starting materials, intermediates, or by-products. Purity levels are typically expected to be greater than 98%.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the molecule. The chemical shifts, splitting patterns, and integration of the peaks provide definitive information about the arrangement of atoms. For example, in ¹H NMR, characteristic signals for the methyl group, the aromatic protons, and the amine protons can be observed and assigned.[5][6]
-
Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the molecular weight of the compound and to identify any impurities.[9]
Role in Drug Development: Synthesis of Apalutamide
The primary application of 4-amino-2-fluoro-N-methylbenzamide is as a key intermediate in the synthesis of Apalutamide.[1] Apalutamide is a non-steroidal antiandrogen (NSAA) used to treat non-metastatic castration-resistant prostate cancer. The structural integrity of the 4-amino-2-fluoro-N-methylbenzamide building block is crucial for the successful and efficient construction of the final Apalutamide molecule.
The role of the intermediate in the broader synthesis is illustrated below:
Caption: Role of the intermediate in Apalutamide synthesis.
Safety and Handling
According to safety data sheets, 4-amino-2-fluoro-N-methylbenzamide is classified as a hazardous substance. It is associated with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
4-Amino-2-fluoro-N-methylbenzamide (CAS: 915087-25-1) is a high-value chemical intermediate whose importance is intrinsically linked to the production of life-saving oncology drugs like Apalutamide. The development of clean, efficient, and scalable synthesis routes has been a key enabler for its industrial application. For researchers and professionals in drug development, a comprehensive understanding of its synthesis, properties, and analytical validation is essential for the successful advancement of new therapeutic agents.
References
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Pharmaffiliates. CAS No : 915087-25-1 | Product Name : 4-Amino-2-fluoro-N-methylbenzamide.[Link]
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Televis Chem. The Crucial Role of 4-Amino-2-Fluoro-N-Methylbenzamide in Modern Pharmaceuticals.[Link]
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PubChem. 4-Amino-2-fluoro-N-methylbenzamide | C8H9FN2O | CID 44139521.[Link]
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Patsnap. Preparation method of 4-amino-2-fluoro-methyl benzamide - Eureka.[Link]
- Google Patents.CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
-
ResearchGate. A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide.[Link]
- Google Patents.WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.
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PubMed. Applications of fluorine-containing amino acids for drug design.[Link]
- Google Patents.CN101585781A - Preparing method of N, N-dimethylbenzamide.
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PubMed. Analysis of trans-2,6-difluoro-4'-(N,N-dimethylamino)stilbene (DFS) in biological samples by liquid chromatography-tandem mass spectrometry: metabolite identification and pharmacokinetics.[Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 4-amino-2-fluoro-N,N-dimethylbenzamide
Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-amino-2-fluoro-N,N-dimethylbenzamide (CAS No. 1187368-67-7), a key intermediate in the synthesis of advanced pharmaceutical agents. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the critical parameters of lipophilicity (LogP), solubility, and ionization (pKa). By integrating theoretical principles with detailed, field-proven experimental protocols, this guide aims to equip scientists with the necessary knowledge to effectively utilize this compound in complex synthetic pathways and to understand how its properties influence the characteristics of the final active pharmaceutical ingredient (API).
Introduction: The Strategic Importance of a Fluorinated Intermediate
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established method for enhancing pharmacological properties. Fluorine's unique characteristics—high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity.[1][2] this compound is a prime example of a fluorinated building block that has gained significant importance. It is a crucial intermediate in the synthesis of Enzalutamide and Apalutamide, second-generation non-steroidal anti-androgen medications used in the treatment of advanced prostate cancer.[3]
The precise physicochemical properties of this intermediate are not merely academic; they are fundamental to ensuring high yield, purity, and efficiency in multi-step pharmaceutical manufacturing.[3][4] Understanding these properties allows for the rational design of reaction conditions, purification strategies, and ultimately, the synthesis of a safe and effective API. This guide provides an in-depth examination of these critical attributes.
Core Physicochemical Profile
A summary of the key identifiers and properties of this compound is presented below. It is critical to distinguish this compound from its close analog, 4-amino-2-fluoro-N-methylbenzamide (CAS 915087-25-1), as the presence of the second methyl group on the amide nitrogen subtly alters its physicochemical characteristics.
| Property | Value | Source / Method |
| Chemical Structure | SMILES: CN(C)C(=O)C1=C(C=C(C=C1)N)F | - |
| IUPAC Name | This compound | - |
| CAS Number | 1187368-67-7 | [5] |
| Molecular Formula | C9H11FN2O | [5] |
| Molecular Weight | 182.20 g/mol | [5] |
| Calculated logP | Not explicitly available; estimated based on analogs. | See Section 3.1 |
| Aqueous Solubility | No quantitative data available. | See Section 3.2 |
| pKa (Basic) | Estimated for the 4-amino group. | See Section 3.3 |
| Physical Form | Solid | [6] |
Detailed Analysis of Key Physicochemical Parameters
Lipophilicity (LogP): Balancing Permeability and Solubility
The partition coefficient (P), or its logarithmic form (LogP), is a cornerstone parameter in medicinal chemistry, quantifying the lipophilicity of a compound. It describes the equilibrium distribution of a neutral molecule between an immiscible organic phase (typically n-octanol) and an aqueous phase. This value is a critical determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its overall pharmacokinetic profile.
While no experimentally determined LogP value for this compound is publicly available, we can infer its properties from related structures. The non-fluorinated analog, 4-amino-N,N-dimethylbenzamide, has a calculated XLogP3 of 0.3, suggesting a relatively balanced hydrophilic-lipophilic character.[7] The introduction of a fluorine atom generally increases lipophilicity.[1] Therefore, it is reasonable to hypothesize that the LogP of the title compound is slightly higher than 0.3.
The "gold standard" for LogP determination is the shake-flask method. Its trustworthiness stems from its direct measurement of partitioning at equilibrium. The choice of n-octanol is deliberate; its amphiphilic nature, possessing both a polar hydroxyl group and a nonpolar alkyl chain, serves as a reasonable mimic of the lipid bilayers in cell membranes. Phosphate-buffered saline (PBS) at pH 7.4 is used for the aqueous phase to simulate physiological conditions and ensure that the measured partitioning reflects the distribution of the neutral form of the molecule, which is crucial for passive diffusion across membranes.
-
Preparation of Phases: Prepare a phosphate buffer solution (e.g., 100 mM) and adjust the pH to 7.4. Saturate this buffer with n-octanol by mixing vigorously and allowing the phases to separate. Similarly, saturate n-octanol with the pH 7.4 buffer. This pre-saturation is critical to prevent volume changes during the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol (e.g., 1 mL) and the pre-saturated aqueous buffer (e.g., 1 mL). Add a small aliquot of the compound's stock solution.
-
Equilibration: Seal the vial and shake gently on a rotator for a sufficient time (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C) to allow equilibrium to be reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The partition coefficient, P, is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Caption: Workflow for Shake-Flask LogP Determination.
Aqueous Solubility
Aqueous solubility is a critical gatekeeper for oral drug absorption. A compound must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.
While specific quantitative solubility data for this compound is not readily found in the literature, its structural analog, 4-amino-N,N-dimethylbenzamide, is described as "very soluble in water".[8] The presence of the polar amino and amide groups contributes to favorable interactions with water. The fluoro-substituent, while increasing lipophilicity, is small and may not drastically reduce solubility compared to larger hydrophobic groups. However, experimental verification is essential.
Two primary types of solubility are measured in drug discovery:
-
Thermodynamic (Equilibrium) Solubility: This is the true saturation concentration of a compound in a solvent at equilibrium with its most stable solid-state form. It is a fundamental property and is typically measured using the shake-flask method over an extended period (24-72 hours). This self-validating system ensures that the measurement reflects a true equilibrium state.
-
Kinetic Solubility: This is a high-throughput measurement of the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (e.g., DMSO). It is often higher than thermodynamic solubility because the precipitate may be amorphous or a less stable polymorph. It is used in early discovery to quickly flag potential solubility issues.
-
System Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffers at different, physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 37°C) for at least 24 hours. The presence of undissolved solid must be confirmed visually at the end of the experiment to ensure saturation.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by filtration through a low-binding filter (e.g., 0.22 µm PVDF) or by high-speed centrifugation.
-
Sample Preparation: Dilute the clear filtrate or supernatant with a suitable mobile phase.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a calibrated HPLC-UV or LC-MS/MS method.
-
Reporting: Report the solubility in units such as mg/mL or µM at each specific pH and temperature.
Caption: Workflow for Thermodynamic Solubility Determination.
Ionization Constant (pKa)
The pKa is the pH at which a specific ionizable group in a molecule is 50% protonated and 50% deprotonated. For this compound, the primary ionizable center is the aromatic amino group at the 4-position, which acts as a base. The tertiary amide is generally considered non-basic under physiological conditions.
The pKa of this amino group dictates the compound's charge state across the pH range of the gastrointestinal tract and in the bloodstream. This, in turn, heavily influences its solubility, absorption, and potential to interact with biological targets. The pKa of aniline (a simple aromatic amine) is ~4.6. The electron-donating effect of the amide group would be expected to slightly increase the basicity (raise the pKa), while the electron-withdrawing inductive effect of the ortho-fluorine atom would decrease basicity (lower the pKa). The net effect requires experimental determination, but the pKa is likely to be in the range of 3-5.
Potentiometric titration is a highly reliable and direct method for pKa determination. It involves monitoring the pH of a solution as a titrant (a strong acid or base) is added incrementally. The resulting titration curve of pH versus the volume of titrant added reveals inflection points that correspond to the pKa values of the ionizable groups. This method is self-validating because the shape of the curve itself provides a robust confirmation of the acid-base equilibrium being measured.
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure initial solubility.
-
Initial Titration: Add a known excess of strong acid (e.g., HCl) to fully protonate the amino group.
-
Titration: Place the solution in a thermostatted vessel with a calibrated pH electrode and an automated burette.
-
Data Collection: Titrate the solution with a standardized strong base (e.g., NaOH), adding small, precise increments and recording the pH after each addition.
-
Data Analysis: Plot the measured pH versus the volume of NaOH added. The pKa is determined from the midpoint of the buffer region of the titration curve. Specialized software is often used to calculate the pKa from the first or second derivative of the curve, which precisely identifies the inflection point.
Caption: Relationship between pH, pKa, and Ionization State.
Conclusion
This compound is a strategically vital building block in pharmaceutical synthesis. Its physicochemical profile, characterized by balanced lipophilicity, the presence of a key basic handle for ionization, and likely favorable solubility, underpins its utility. The experimental protocols detailed in this guide—the shake-flask methods for LogP and solubility, and potentiometric titration for pKa—represent robust, reliable systems for characterizing this and other critical intermediates. A thorough understanding and experimental validation of these properties are indispensable for the efficient and successful development of next-generation therapeutics.
References
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Pharmaffiliates. (n.d.). CAS No : 915087-25-1 | Product Name : 4-Amino-2-fluoro-N-methylbenzamide. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Leveraging Fluorinated Compounds in Pharmaceutical Research: A Focus on Intermediates. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-2-fluoro-N-methylbenzamide. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-N,N-dimethylbenzamide. Retrieved from [Link]
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Chemsrc. (n.d.). 4-Amino-3-fluoro-N,N-dimethylbenzamide | CAS#:536748-06-8. Retrieved from [Link]
- Google Patents. (n.d.). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
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Xu, D., Xu, X., & Zhu, Z. (2013). A convenient synthesis of 4-amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research. Retrieved from [Link]
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Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. Retrieved from [Link]
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4-amino-2-fluoro-N,N-dimethylbenzamide molecular structure
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A Comprehensive Profile of a Key Pharmaceutical Building Block
Abstract: This technical guide provides an in-depth analysis of 4-amino-2-fluoro-N,N-dimethylbenzamide (CAS No. 1187368-67-7), a substituted benzamide of significant interest in medicinal chemistry. While direct comprehensive studies on this specific molecule are not abundant in public literature, this document constructs a detailed technical profile by analyzing its structural components, predicting its physicochemical and spectroscopic properties, proposing a robust synthetic pathway, and discussing its potential applications based on established principles and data from analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of this and similar fluorinated aromatic amides.
Introduction and Strategic Importance
This compound belongs to the class of fluorinated aromatic compounds, which are a cornerstone of modern drug discovery. The strategic incorporation of fluorine into a molecule can dramatically alter its metabolic stability, lipophilicity, and binding affinity to target receptors.[1][2] Specifically, the ortho-fluoro substitution on the benzamide ring, combined with the para-amino group, creates a unique electronic and steric profile, making it a valuable intermediate in the synthesis of complex pharmaceutical agents.[1][3]
The N,N-dimethylamide moiety provides a stable, polar functional group that is resistant to metabolic degradation and can participate in hydrogen bonding. The primary aromatic amine at the 4-position serves as a versatile synthetic handle for further functionalization, enabling its incorporation into larger, more complex molecular architectures. This combination of features positions this compound as a key building block, particularly in the development of targeted therapies in oncology and other areas. A closely related analog, 4-amino-2-fluoro-N-methylbenzamide, is a known key intermediate in the synthesis of Apalutamide and Enzalutamide, potent anti-androgen medications for treating advanced prostate cancer, highlighting the pharmaceutical relevance of this structural class.[3][4][5]
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a benzene ring substituted with four distinct functional groups. Understanding the interplay of these groups is critical to predicting the molecule's reactivity and behavior.
Structural Analysis and Electronic Effects
The core of the molecule is a benzamide. The key substituents and their effects are:
-
2-Fluoro Group: As the most electronegative element, the fluorine atom exerts a strong electron-withdrawing inductive effect (-I), which decreases the electron density of the aromatic ring and influences the acidity of the 4-amino group. It also provides a steric presence that can influence the conformation of the amide group.
-
4-Amino Group: This group has a strong electron-donating mesomeric effect (+M), which counteracts the inductive effect of the fluorine atom, influencing the overall electron distribution and reactivity of the aromatic ring, particularly towards electrophilic substitution.
-
N,N-Dimethylamide Group: This tertiary amide is a moderately deactivating group with a -I effect. The presence of two methyl groups introduces steric bulk, which can hinder rotation around the C-N bond and influence the molecule's overall three-dimensional shape.
Caption: Proposed three-step synthesis pathway.
Detailed Experimental Protocol
Step 1: Oxidation of 2-Fluoro-4-nitrotoluene to 2-Fluoro-4-nitrobenzoic Acid
-
Rationale: The oxidation of the benzylic methyl group to a carboxylic acid is a standard transformation. Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent for this purpose. The reaction is typically performed in an aqueous basic solution to improve the solubility of the permanganate and facilitate the reaction. [6]* Protocol:
-
To a stirred solution of 2-fluoro-4-nitrotoluene (1.0 eq) in water, add sodium hydroxide (2.5 eq).
-
Heat the mixture to 80-90°C.
-
Add potassium permanganate (2.0-2.5 eq) portion-wise, maintaining the temperature. The purple color of the permanganate will disappear as it is consumed.
-
After the reaction is complete (monitored by TLC or HPLC), cool the mixture and filter off the manganese dioxide (MnO₂) byproduct.
-
Acidify the filtrate with concentrated HCl to a pH of ~2. The product, 2-fluoro-4-nitrobenzoic acid, will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Step 2: Amidation to form 2-Fluoro-4-nitro-N,N-dimethylbenzamide
-
Rationale: The conversion of a carboxylic acid to a tertiary amide requires activation of the carboxyl group. A common method is to first convert the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride is then reacted with dimethylamine to form the desired amide. This is a high-yielding and widely used method. [5]For sterically hindered amines, more potent coupling reagents like HATU or PyBOP might be considered, but for dimethylamine, the acyl chloride route is highly effective. [7][8]* Protocol:
-
Suspend 2-fluoro-4-nitrobenzoic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) containing a catalytic amount of DMF.
-
Add thionyl chloride (1.2-1.5 eq) dropwise at room temperature.
-
Heat the mixture to reflux for 1-2 hours until the evolution of gas ceases.
-
Cool the reaction and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.
-
Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., THF or dichloromethane) and cool to 0°C.
-
Add a solution of dimethylamine (2.0-2.5 eq, either as a gas or a solution in THF) and a non-nucleophilic base like triethylamine (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction by washing with water and brine, drying the organic layer over Na₂SO₄, and concentrating to yield the crude product, which can be purified by recrystallization or column chromatography.
-
Step 3: Reduction of the Nitro Group to form this compound
-
Rationale: The final step is the reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice for this transformation as it is clean, high-yielding, and avoids the use of stoichiometric metal reductants that can generate significant waste. [9]The reaction conditions are generally mild and do not affect the other functional groups.
-
Protocol:
-
Dissolve 2-fluoro-4-nitro-N,N-dimethylbenzamide (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).
-
Place the reaction vessel under an atmosphere of hydrogen gas (H₂), either by using a balloon or a Parr hydrogenator.
-
Stir the reaction vigorously at room temperature until the starting material is consumed (monitored by TLC or HPLC).
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound, often in high purity.
-
Potential Applications in Drug Discovery
The structural features of this compound make it an attractive scaffold for medicinal chemistry. The incorporation of fluorine can enhance metabolic stability and binding affinity. [10][11][12]The aniline moiety is a common pharmacophore and a key handle for building more complex molecules.
-
Androgen Receptor Antagonists: As previously mentioned, the closely related N-methyl analog is a key intermediate for Apalutamide and Enzalutamide. [3][4]This suggests that the N,N-dimethyl compound could be used to synthesize novel analogs or other inhibitors targeting the androgen receptor for the treatment of prostate cancer.
-
Kinase Inhibitors: The substituted benzamide scaffold is present in numerous kinase inhibitors. The 4-amino group can be used to construct the hinge-binding motifs essential for potent and selective kinase inhibition.
-
Antitubercular Agents: Structure-activity relationship studies have identified benzamides as potent inhibitors of Mycobacterium tuberculosis, suggesting potential applications in developing new treatments for tuberculosis. [13]* CNS-Active Agents: Fluorinated aromatic compounds often exhibit improved blood-brain barrier permeability. This, combined with the benzamide structure found in some antipsychotic drugs, suggests potential for development of novel central nervous system agents. [14]
Safety and Handling
As a fine chemical intermediate, this compound requires careful handling. While specific toxicity data is not available, general precautions for aromatic amines and amides should be strictly followed.
-
General Hazards: Aromatic amines can be toxic and are often readily absorbed through the skin. [15][16][17]Some are known or suspected carcinogens. [15][18]* Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemically resistant gloves (e.g., nitrile). [19]* Handling: Avoid inhalation of dust and contact with skin and eyes. Use appropriate engineering controls to minimize exposure.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically important molecule whose value is derived from the synergistic combination of its functional groups. While not a widely studied compound in its own right, its structural similarity to key pharmaceutical intermediates provides a strong basis for its utility in drug discovery and development. The proposed synthetic pathway offers a reliable and scalable method for its production, enabling its use as a versatile building block for creating novel therapeutic agents. This guide provides the foundational knowledge necessary for researchers to confidently incorporate this compound into their research and development programs.
References
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Photoelectron spectra of substituted benzamides. Canadian Science Publishing. Available at: [Link]
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Leveraging Fluorinated Compounds in Pharmaceutical Research: A Focus on Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]
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Preparation method of 4-amino-2-fluoro-methyl benzamide. Eureka | Patsnap. Available at: [Link]
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Iron-catalyzed ortho trifluoromethylation of anilines via picolinamide assisted photoinduced C–H functionalization. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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4-Amino-2-fluoro-N-methylbenzamide | C8H9FN2O | CID 44139521. PubChem. Available at: [Link]
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A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/C5OB02129D. Available at: [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. Available at: [Link]
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Importance of Fluorine in Benzazole Compounds. PubMed. Available at: [Link]
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ortho-Allylation of anilines with vinylaziridines in hexafluoroisopropanol. RSC Publishing. Available at: [Link]
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How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Rawsource. Available at: [Link]
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Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. ResearchGate. Available at: [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Figshare. Available at: [Link]
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Importance of Fluorine in Benzazole Compounds. ResearchGate. Available at: [Link]
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(PDF) A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. ResearchGate. Available at: [Link]
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Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PubMed. Available at: [Link]
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Importance of fluorination in medicinal chemistry and approaches to... ResearchGate. Available at: [Link]
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(PDF) A Convenient Method for the Conversion of Carboxylic Acids to N,N-Dimethylamides Using N,N-Dimethylacetamide as a Dimethylamine Source. ResearchGate. Available at: [Link]
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What are Amines? Structure, Types, Applications, and Safety. Rawsource. Available at: [Link]
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Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives | Request PDF. ResearchGate. Available at: [Link]
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Importance of Fluorine in Benzazole Compounds. PMC - NIH. Available at: [Link]
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Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PMC - NIH. Available at: [Link]
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The Crucial Role of 4-Amino-2-Fluoro-N-Methylbenzamide in Modern Pharmaceuticals. Available at: [Link]
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Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses. Available at: [Link]
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This compound (CAS No. 1187368-67-7) Suppliers. ChemicalRegister. Available at: [Link]
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Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors | ACS Medicinal Chemistry Letters. ACS Publications. Available at: [Link]
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4-amino-2-fluoro-N,N-dimethylbenzamide solubility data
An In-Depth Technical Guide to the Solubility Profile of 4-amino-2-fluoro-N,N-dimethylbenzamide
Introduction
This compound is a substituted benzamide derivative. The broader class of benzamides is of significant interest in medicinal chemistry, with related structures acting as key intermediates in the synthesis of therapeutic agents. For any compound to be a viable drug candidate, its solubility is a critical physicochemical parameter that dictates its absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility can lead to low bioavailability, unreliable in vitro assay results, and significant challenges in formulation development, ultimately hindering its path to clinical application.[1][2]
This technical guide provides a comprehensive overview of the predicted solubility profile of this compound and outlines detailed, industry-standard methodologies for its experimental determination. As publicly available experimental solubility data for this specific compound (CAS No. 1187368-67-7) is limited, this document serves as a predictive framework and a practical guide for researchers in drug discovery and development.[3] We will delve into the theoretical underpinnings of its solubility based on its molecular structure and provide robust, step-by-step protocols for accurate and reliable measurement.
Part 1: Predicted Physicochemical and Solubility Profile
Molecular Structure and Predicted Physicochemical Properties
The first step in assessing solubility is to analyze the molecule's structure and predict its key physicochemical properties, such as pKa (the measure of acidity/basicity) and logP (the measure of lipophilicity). The ionization state (governed by pKa and solution pH) and lipophilicity are primary determinants of a compound's solubility.[4][5]
Structure:
-
Aromatic Amine (-NH2): This group is weakly basic.
-
N,N-dimethylbenzamide: The tertiary amide is generally neutral but polar.
-
Fluoro Group (-F): This is an electron-withdrawing group that can lower the pKa of the nearby aromatic amine, making it less basic.
Based on these features and data from structurally similar compounds, we can estimate the key properties. For instance, the XLogP3 of the closely related 4-amino-2-fluoro-N-methylbenzamide is 0.6, suggesting moderate lipophilicity.[6] The presence of an additional methyl group in our target compound will slightly increase its lipophilicity. The pKa of the aromatic amine is expected to be low for an amine, likely in the range of 2-4, due to the influence of the electron-withdrawing amide and fluoro substituents.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Range | Rationale |
| Molecular Weight | 182.20 g/mol | Calculated from the molecular formula C₉H₁₁FN₂O. |
| Predicted logP | 0.8 - 1.2 | Based on analogs, the molecule is moderately lipophilic. The N,N-dimethyl group increases lipophilicity compared to an N-methyl analog. A higher logP generally correlates with lower aqueous solubility.[7][8] |
| Predicted pKa (Basic) | 2.0 - 4.0 | The aromatic amine is the primary basic center. Its basicity is significantly reduced by the electron-withdrawing effects of the ortho-fluoro and para-amide groups, resulting in a low pKa.[5] |
| Hydrogen Bond Donors | 1 (from -NH2) | The ability to donate hydrogen bonds influences interactions with protic solvents. |
| Hydrogen Bond Acceptors | 3 (from C=O, -N(CH3)2, -F) | The ability to accept hydrogen bonds is crucial for solubility in polar solvents. |
Predicted Qualitative Solubility Profile
The "like dissolves like" principle, combined with the predicted physicochemical properties, allows for a qualitative prediction of solubility across different solvent classes.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aqueous | Water, PBS (pH 7.4) | Poorly Soluble | The moderate lipophilicity (logP > 0.5) and the presence of two aromatic rings suggest that the hydrophobic character will likely dominate over the polar contributions of the amino and amide groups, leading to low aqueous solubility.[9] At physiological pH (7.4), the compound will be in its neutral, less soluble form, as the pH is well above its predicted pKa.[4] |
| Polar Protic | Methanol, Ethanol | Sparingly Soluble | These solvents can engage in hydrogen bonding with the amide and amino groups. However, the overall hydrophobicity will limit extensive dissolution. Solubility is expected to be better than in water. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | These solvents are effective at solvating polar functional groups and the aromatic system. DMSO and DMF are particularly good solvents for many drug candidates due to their strong hydrogen bond accepting capabilities and ability to solvate both polar and nonpolar moieties.[9] |
| Non-Polar | Hexane, Toluene | Poorly Soluble | The molecule possesses significant polarity from the amide and amino groups, making it incompatible with non-polar solvents. |
Part 2: Experimental Protocols for Solubility Determination
To move beyond prediction, rigorous experimental measurement is required. The choice of method depends on the stage of drug development; high-throughput methods are used for early screening, while more robust equilibrium methods are the gold standard for lead optimization and pre-formulation.[1][10]
Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method
The shake-flask method is considered the most reliable "gold standard" for determining thermodynamic equilibrium solubility.[11] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.
Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., pH 7.4 phosphate-buffered saline) in a glass vial. The excess solid is crucial to ensure equilibrium with the solid phase is achieved.[12]
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium. This can take 24 to 72 hours for many pharmaceutical compounds.[12]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To separate the saturated supernatant from the excess solid, either:
-
Centrifuge the vials at high speed.
-
Filter the solution using a low-binding filter (e.g., PVDF or PTFE) that has been pre-saturated with the solution to avoid loss of the compound due to adsorption.
-
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable mobile phase. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Validation: It is critical to confirm that equilibrium was reached. This can be done by measuring the concentration at multiple time points (e.g., 24, 48, and 72 hours). The concentration should reach a stable plateau.[12] Additionally, the pH of the aqueous buffer should be measured after equilibration to ensure it has not shifted, as this can significantly affect the solubility of ionizable compounds.[12]
Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.
Kinetic Solubility Determination: High-Throughput Screening (HTS)
In early drug discovery, when compound availability is low and throughput is high, kinetic solubility is often measured. This method assesses the solubility of a compound when it is rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer. It often overestimates thermodynamic solubility because it can measure the concentration of a transient supersaturated solution.[11] Laser nephelometry, which measures light scattering from precipitated particles, is a common HTS technique.[13]
Protocol: HTS Kinetic Solubility by Laser Nephelometry
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-20 mM).[2]
-
Dispensing: In a 96-well or 384-well microplate, dispense a small volume (e.g., 1-2 µL) of the DMSO stock solution into the wells.
-
Precipitation: Rapidly add the aqueous buffer (e.g., pH 7.4 PBS) to the wells and mix. The final DMSO concentration should be kept low and consistent (e.g., 1-2%) to minimize its co-solvent effects.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period, typically 1-2 hours, to allow for precipitation.
-
Detection: Measure the turbidity (light scattering) in each well using a laser nephelometer.
-
Data Analysis: The solubility is determined by identifying the concentration at which precipitation first occurs. This is often reported as a kinetic solubility value. The method is highly effective for rank-ordering compounds.[14]
Caption: Workflow for HTS Kinetic Solubility by Nephelometry.
Solubility Determination for Ionizable Drugs: Potentiometric Titration
For ionizable compounds like this compound, potentiometric titration is a powerful method that can determine the intrinsic solubility (S₀) of the neutral form and the pKa simultaneously.[15] The method involves titrating a suspension of the compound and monitoring the pH.
Causality Behind the Method: As a titrant (acid or base) is added, the pH of the solution changes, which in turn alters the ionization state of the compound. The amount of compound that dissolves changes accordingly. By precisely monitoring the pH and the amount of titrant added, one can calculate the solubility at different pH values and derive the intrinsic solubility and pKa.[15][16] This method is significantly faster than the shake-flask method, often taking only 2-4 hours.[15]
Protocol: Potentiometric Titration for Solubility
-
Sample Preparation: Create a suspension of the compound in a co-solvent/water mixture.
-
Titration: Titrate the suspension with a strong acid (e.g., HCl) until all the compound is dissolved. Then, titrate back with a strong base (e.g., KOH). An automated potentiometric titrator is used to record the pH and titrant volume continuously.
-
Data Analysis: The resulting titration curve is analyzed. The point at which the compound precipitates during the back-titration is used to calculate the solubility at that specific pH.
-
Calculation: Specialized software uses mass-balance equations that account for the compound's pKa and the titrant additions to calculate the intrinsic solubility (S₀). This approach can provide a full pH-solubility profile from a single experiment.[15]
Conclusion
References
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Baka, E.; Comer, J. E. A.; Takács-Novák, K. Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. J. Pharm. Biomed. Anal. 2008, 46 (2), 335–341. [Link]
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Development of a high-throughput solubility screening assay for use in antibody discovery. Protein Eng Des Sel. 2017, 30(4), 331-337. [Link]
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Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. Scite.ai. [Link]
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How do you perform the shake flask method to determine solubility?. Quora. [Link]
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Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. ACS Publications. [Link]
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A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. ACS Publications. [Link]
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Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. ACS Publications. [Link]
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Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
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High throughput solubility measurement in drug discovery and development. PubMed. [Link]
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4-Amino-2-fluoro-N-methylbenzamide. PubChem. [Link]
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Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. PubMed. [Link]
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LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. [Link]
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Using Measured pK(a), LogP and Solubility to Investigate Supersaturation and Predict BCS Class. ResearchGate. [Link]
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The pKa Distribution of Drugs: Application to Drug Discovery. PMC - NIH. [Link]
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Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. [Link]
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Spectroscopic Blueprint of 4-amino-2-fluoro-N,N-dimethylbenzamide: An In-depth Technical Guide
This technical guide provides a detailed analysis of the spectroscopic signature of 4-amino-2-fluoro-N,N-dimethylbenzamide, a key intermediate in contemporary pharmaceutical synthesis. Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data, offering a deep dive into the causal relationships between the molecule's structure and its spectral output. The methodologies and interpretations presented herein are designed to be self-validating, providing a robust framework for the characterization of this and structurally related compounds.
Introduction
This compound (CAS No. 1187368-67-7) is a substituted aromatic amide of significant interest in medicinal chemistry. Its structural features—a primary amine, a fluorine atom, and a dimethylamido group arrayed on a benzene ring—present a unique spectroscopic challenge and opportunity. Accurate and comprehensive spectral characterization is paramount for ensuring purity, confirming identity, and understanding the electronic environment of the molecule, all of which are critical for its successful application in multi-step synthetic pathways.
This guide will elucidate the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. While experimental mass spectrometry data is available, the NMR and IR data presented are predicted based on established principles of spectroscopy and computational models, a necessary approach due to the current scarcity of publicly available experimental spectra for this specific molecule. This predictive approach, grounded in rigorous scientific reasoning, provides a powerful tool for researchers.
Molecular Structure and Key Identifiers
A foundational understanding of the molecule's architecture is essential for interpreting its spectral data.
Table 1: Key Identifiers for this compound
| Identifier | Value |
| CAS Number | 1187368-67-7 |
| Molecular Formula | C₉H₁₁FN₂O |
| Molecular Weight | 182.20 g/mol |
digraph "molecule" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368"];// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="-0.85,-2!"]; C4 [label="C", pos="0.85,-2!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="0,0!"]; C7 [label="C", pos="2.8,-0.5!"]; N1 [label="N", pos="3.5,0.7!"]; C8 [label="C", pos="4.9,0.5!"]; C9 [label="C", pos="2.8,1.7!"]; O1 [label="O", pos="3.5,-1.5!"]; N2 [label="N", pos="1.5,-3.2!"]; F1 [label="F", pos="-2.6,-0.5!"];
// Bond edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C1; C1 -- C6 [style=invis]; // for positioning C5 -- C7; C7 -- N1; N1 -- C8; N1 -- C9; C7 -- O1 [style=double]; C4 -- N2; C2 -- F1;
// Aromatic circle (approximated with invisible nodes and edges) node [shape=point, width=0.01, height=0.01, style=invis]; p1 [pos="0,-0.25!"]; p2 [pos="-0.6,-0.5!"]; p3 [pos="-0.6,-1.25!"]; p4 [pos="0,-1.5!"]; p5 [pos="0.6,-1.25!"]; p6 [pos="0.6,-0.5!"]; p1 -- p2 -- p3 -- p4 -- p5 -- p6 -- p1 [color="#5F6368"]; }
Figure 1: Molecular Structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the lack of publicly available experimental spectra, the following data is predicted.
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
The proton NMR spectrum is anticipated to reveal the disposition of hydrogen atoms on the aromatic ring and the dimethylamido group.
Table 2: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.2 - 7.4 | d | 1H | H-6 | Expected to be downfield due to the deshielding effect of the adjacent carbonyl group and influenced by the ortho-fluorine. |
| ~6.3 - 6.5 | dd | 1H | H-5 | Influenced by both the ortho-amino group (shielding) and the meta-fluorine atom. |
| ~6.2 - 6.4 | dd | 1H | H-3 | Shielded by the para-amino group and coupled to the ortho-fluorine. |
| ~4.0 (broad s) | s | 2H | -NH₂ | The protons of the primary amine are expected to be a broad singlet, and their chemical shift can be solvent-dependent. |
| ~3.1 (s) | s | 6H | -N(CH₃)₂ | The two methyl groups are expected to be a sharp singlet due to free rotation around the C-N bond. |
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
The carbon NMR provides insight into the electronic environment of each carbon atom. The fluorine atom will induce characteristic C-F couplings.
Table 3: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Assignment | Rationale |
| ~168 | - | C=O | Typical chemical shift for an amide carbonyl carbon. |
| ~160 | d, ~245 | C-F | The carbon directly attached to fluorine will show a large one-bond C-F coupling and be significantly downfield. |
| ~150 | d, ~10 | C-NH₂ | The amino group causes a significant downfield shift. A small two-bond C-F coupling is expected. |
| ~128 | d, ~5 | C-6 | Aromatic carbon deshielded by the carbonyl group. |
| ~115 | d, ~20 | C-3 | Aromatic carbon shielded by the amino group and coupled to the ortho-fluorine. |
| ~110 | s | C-5 | Aromatic carbon influenced by the ortho-amino and meta-fluoro substituents. |
| ~105 | d, ~25 | C-1 | The ipso-carbon to the carbonyl group, influenced by the ortho-fluorine. |
| ~37 | - | -N(CH₃)₂ | Typical chemical shift for the methyl carbons of a dimethylamide. |
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound would exhibit several characteristic absorption bands.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3450 - 3300 | Medium, sharp (doublet) | N-H stretch | Characteristic of a primary amine. |
| 3100 - 3000 | Weak | Aromatic C-H stretch | Typical for C-H bonds on a benzene ring. |
| 2950 - 2850 | Weak | Aliphatic C-H stretch | From the N-methyl groups. |
| ~1630 | Strong | C=O stretch (Amide I) | A strong absorption characteristic of the amide carbonyl group. |
| ~1600, ~1500 | Medium | C=C stretch | Aromatic ring vibrations. |
| ~1250 | Strong | C-N stretch | From the aryl-N and amide C-N bonds. |
| ~1100 | Strong | C-F stretch | A strong band indicating the presence of the carbon-fluorine bond. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Experimental data for this compound has been reported.[1]
Experimental Mass Spectrum Data
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI)
-
Molecular Ion: m/z 183 [M+H]⁺
The observation of the protonated molecular ion at m/z 183 is consistent with the molecular weight of 182.20 g/mol .
Predicted Fragmentation Pattern
While detailed experimental fragmentation data is not available, a logical fragmentation pathway can be proposed.
Figure 2: Predicted Mass Spectrometry Fragmentation Pathway
Experimental Protocols
The following are generalized, best-practice protocols for acquiring the spectral data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire the spectrum at 298 K.
-
Use a 30-degree pulse width.
-
Set the acquisition time to 3 seconds and the relaxation delay to 2 seconds.
-
Accumulate 16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum at 298 K.
-
Use a proton-decoupled pulse sequence.
-
Set the acquisition time to 1.5 seconds and the relaxation delay to 2 seconds.
-
Accumulate 1024 scans.
-
-
Data Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.
IR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum from 4000 to 400 cm⁻¹.
-
Co-add 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry
-
Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an Atmospheric Pressure Chemical Ionization (APCI) source.
-
Acquisition:
-
Infuse the sample solution into the ion source at a flow rate of ~10 µL/min.
-
Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.
-
-
Data Analysis: Identify the molecular ion peak and any significant fragment ions.
Conclusion
This technical guide provides a comprehensive spectroscopic blueprint for this compound. By integrating experimental mass spectrometry data with robustly predicted NMR and IR spectra, we have constructed a detailed and scientifically grounded characterization of this important pharmaceutical intermediate. The provided protocols and interpretations offer a valuable resource for researchers in ensuring the quality and identity of their materials, thereby facilitating the advancement of drug discovery and development.
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A Comprehensive Technical Guide to the Synthesis of 4-amino-2-fluoro-N,N-dimethylbenzamide
Authored by a Senior Application Scientist
Abstract
This technical guide provides an in-depth, field-proven methodology for the synthesis of 4-amino-2-fluoro-N,N-dimethylbenzamide, a key intermediate in the development of advanced pharmaceuticals. The synthesis commences with 2-fluoro-4-nitrobenzoic acid and proceeds through a robust two-step pathway involving amidation followed by catalytic hydrogenation. This document elucidates the causal-based rationale behind reagent selection, reaction conditions, and process optimization. It is intended for researchers, chemists, and professionals in the field of drug development seeking a reliable and scalable synthetic route. Detailed experimental protocols, quantitative data summaries, and process flow visualizations are included to ensure scientific integrity and reproducibility.
Introduction: Strategic Importance of the Target Molecule
This compound (CAS No. 1187368-67-7) is a critical building block in modern medicinal chemistry. Its significance is highlighted by its role as a key intermediate in the synthesis of Enzalutamide (MDV3100), a potent second-generation non-steroidal antiandrogen used in the treatment of castration-resistant prostate cancer (CRPC)[1]. The structural features of this molecule—a fluorinated aromatic ring, a primary amine, and a dimethylamide group—make it a versatile synthon. The synthetic pathway detailed herein is designed for efficiency, scalability, and environmental consideration, moving away from classical methods that utilize toxic reagents and produce significant waste[1].
Overall Synthetic Strategy
The transformation of 2-fluoro-4-nitrobenzoic acid into this compound is efficiently achieved in two primary stages. This strategy ensures high selectivity and yield by addressing the functional group transformations sequentially.
-
Amide Formation: The carboxylic acid moiety of 2-fluoro-4-nitrobenzoic acid is first converted to the corresponding N,N-dimethylamide. This is achieved by activating the carboxylic acid to facilitate nucleophilic attack by dimethylamine.
-
Nitro Group Reduction: The nitro group of the resulting intermediate, 2-fluoro-N,N-dimethyl-4-nitrobenzamide, is then selectively reduced to a primary amine, yielding the final product. Catalytic hydrogenation is the method of choice for this step due to its high efficiency and clean reaction profile.
The entire workflow is visualized below.
Caption: High-level workflow for the two-step synthesis.
Step 1: Amidation of 2-fluoro-4-nitrobenzoic Acid
Mechanistic Rationale and Reagent Selection
Direct amidation between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable and non-reactive ammonium carboxylate salt[2]. Therefore, the carboxylic acid must first be converted into a more electrophilic species.
Choice of Activating Agent: Thionyl Chloride (SOCl₂)
For this synthesis, thionyl chloride is the preferred activating agent. Its reaction with the carboxylic acid forms a highly reactive acyl chloride intermediate[3]. The primary advantages of using thionyl chloride are:
-
High Reactivity: The resulting acyl chloride readily reacts with primary and secondary amines.
-
Irreversible Reaction: The byproducts of the activation step, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, driving the equilibrium towards the product according to Le Châtelier's principle[3].
-
Catalysis: A catalytic amount of N,N-dimethylformamide (DMF) is often employed. DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a powerful acylating agent and the active catalyst in the formation of the acyl chloride.
Detailed Experimental Protocol: Amidation
This protocol is adapted from established procedures for similar substrates and is designed for high fidelity and scalability[4][5].
-
Setup: To a 1 L, three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas scrubber (to neutralize HCl and SO₂), add 2-fluoro-4-nitrobenzoic acid (92.5 g, 0.5 mol) and 1,2-dichloroethane (500 mL).
-
Activation: Add N,N-dimethylformamide (2.0 mL) to the suspension. Begin stirring and add thionyl chloride (89.2 g, 0.75 mol, 1.5 eq) dropwise via the dropping funnel over 30 minutes. Maintain the temperature below 30°C during the addition.
-
Reaction: After the addition is complete, heat the mixture to reflux (approximately 85°C) and maintain for 4-5 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Amine Addition: Cool the reaction mixture to 0 to -5°C in an ice-salt bath. Slowly bubble dimethylamine gas through the solution or add a solution of dimethylamine in a suitable solvent until the solution is basic. A significant exotherm will be observed; maintain the temperature below 10°C.
-
Completion: Continue stirring at 0-10°C for an additional 1.5-2 hours after the amine addition is complete.
-
Work-up and Isolation: Evaporate the 1,2-dichloroethane under reduced pressure. To the residue, add water (500 mL) and stir vigorously. The product, 2-fluoro-N,N-dimethyl-4-nitrobenzamide, will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum at 50°C to yield the intermediate as a light gray or off-white solid. The product is typically of sufficient purity (>95%) for the next step.
Step 2: Catalytic Hydrogenation of the Nitro Intermediate
Mechanistic Rationale and Reagent Selection
The reduction of an aromatic nitro group to a primary amine is a cornerstone transformation in organic synthesis. While various methods exist, catalytic hydrogenation stands out as the most industrially viable and environmentally benign approach[1][6].
Choice of Catalyst: Palladium on Carbon (Pd/C)
Palladium on activated carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of nitroarenes[7][8]. Its key advantages include:
-
High Activity and Selectivity: Pd/C efficiently catalyzes the reduction of the nitro group at low to moderate hydrogen pressures and temperatures, without affecting other functional groups like the amide or the aromatic fluorine[5].
-
Recyclability: The heterogeneous nature of the catalyst allows for easy recovery by filtration and potential reuse, which is both economical and environmentally friendly[4].
-
Safety: Compared to dissolving metal reductions (e.g., Fe/HCl), catalytic hydrogenation avoids the production of large quantities of metallic waste sludge[1]. It is crucial, however, to handle Pd/C and hydrogen gas with appropriate safety measures due to their pyrophoric and flammable nature, respectively. The formation of unstable hydroxylamine intermediates can also pose a risk if the reaction is not properly controlled[9].
Detailed Experimental Protocol: Reduction
-
Setup: To a suitable high-pressure hydrogenation vessel (e.g., a Parr autoclave), add 2-fluoro-N,N-dimethyl-4-nitrobenzamide (106 g, 0.5 mol), ethyl acetate (1 L), and 10% Pd/C catalyst (10.6 g, 10% w/w).
-
Inerting: Seal the vessel and purge the system several times with nitrogen to remove all oxygen.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to 2-4 atmospheres.
-
Reaction: Begin vigorous stirring and maintain the reaction at room temperature (20-25°C). The reaction is exothermic; cooling may be required to maintain the temperature. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 12-24 hours.
-
Completion and Catalyst Removal: Once hydrogen uptake ceases, depressurize the vessel and purge again with nitrogen. Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst on the filter paper may be pyrophoric and should be kept wet with solvent or water and disposed of appropriately.
-
Isolation and Purification: Transfer the filtrate to a round-bottom flask and remove the ethyl acetate under reduced pressure. The resulting off-white solid is the target compound, this compound. The product can be further purified by recrystallization if necessary.
Quantitative Data Summary
The following table summarizes the typical quantitative parameters for this synthetic sequence, providing a benchmark for laboratory and pilot-scale production.
| Parameter | Step 1: Amidation | Step 2: Reduction |
| Starting Material | 2-Fluoro-4-nitrobenzoic acid | 2-Fluoro-N,N-dimethyl-4-nitrobenzamide |
| Key Reagents | SOCl₂ (1.5 eq), (CH₃)₂NH | 10% Pd/C (10% w/w), H₂ |
| Solvent | 1,2-Dichloroethane | Ethyl Acetate |
| Temperature | 85°C (reflux) | 20-25°C (Room Temp.) |
| Pressure | Atmospheric | 2-4 atm |
| Reaction Time | 4-5 hours | 12-24 hours |
| Typical Yield | ~95% | >98%[5] |
| Typical Purity | >95% | >98%[5] |
Conclusion
The described two-step synthesis provides a highly efficient, robust, and scalable pathway to this compound from 2-fluoro-4-nitrobenzoic acid. The strategic selection of thionyl chloride for amidation and palladium-catalyzed hydrogenation for nitro reduction ensures high yields and purity while aligning with the principles of green chemistry. This guide offers a validated and reliable protocol for professionals in the pharmaceutical industry, enabling the consistent production of this vital chemical intermediate.
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A Technical Guide to the Strategic Role of 4-Amino-2-fluoro-N-methylbenzamide in the Synthesis of Enzalutamide
Abstract
Enzalutamide is a potent second-generation androgen receptor (AR) inhibitor pivotal in the treatment of metastatic castration-resistant prostate cancer (CRPC).[1][2][3] The commercial viability and accessibility of this critical therapeutic are directly linked to the efficiency, scalability, and safety of its chemical synthesis. A cornerstone of many successful synthetic routes is the strategic use of key intermediates that streamline the assembly of the complex molecular architecture. This technical guide provides an in-depth analysis of the crucial role played by the intermediate 4-amino-2-fluoro-N-methylbenzamide (CAS: 915087-25-1) in the synthesis of Enzalutamide. While the topic of interest was specified as the N,N-dimethyl derivative, extensive review of the scientific and patent literature confirms that the mono-methyl derivative, 4-amino-2-fluoro-N-methylbenzamide, is the scientifically validated and industrially relevant building block. This guide will elucidate the synthesis of this key intermediate, detail its incorporation into the Enzalutamide core structure, and provide validated experimental protocols for researchers and drug development professionals.
Introduction: Enzalutamide and the Imperative for Efficient Synthesis
Enzalutamide represents a significant advancement in oncology, offering a targeted mechanism of action against prostate cancer.[3] It functions by competitively inhibiting androgen binding to the AR, preventing AR nuclear translocation, and impairing the subsequent interaction with DNA.[3] This multi-faceted inhibition of the AR signaling pathway provides a more robust blockade than first-generation antiandrogens, leading to improved clinical outcomes.[3]
The molecular structure of Enzalutamide, 4-{3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl}-2-fluoro-N-methylbenzamide, is complex. Its synthesis necessitates a convergent strategy where distinct molecular fragments are prepared separately and then coupled. The N-methylbenzamide portion of the molecule is not merely a structural anchor but is integral to the compound's pharmacological profile. Therefore, the efficient and high-purity synthesis of the precursor to this fragment is of paramount importance. This is the precise role fulfilled by 4-amino-2-fluoro-N-methylbenzamide.
The Linchpin Intermediate: 4-Amino-2-fluoro-N-methylbenzamide
The selection of an intermediate in a multi-step pharmaceutical synthesis is a critical decision governed by factors of reactivity, stability, safety, and cost. 4-Amino-2-fluoro-N-methylbenzamide has emerged as a preferred building block for the Enzalutamide backbone for several compelling reasons:
-
Pre-installed Functionality: It contains the required N-methylbenzamide moiety, eliminating the need for a late-stage, and potentially low-yielding, amidation step on a complex substrate.
-
Orthogonal Reactive Sites: The molecule possesses two key reactive sites: an aromatic amino group and the phenyl ring itself. The amino group serves as a potent nucleophile for building the central thiohydantoin ring of Enzalutamide. The fluorine atom influences the electronic properties of the ring and can be a site for other coupling reactions in alternative synthetic designs.
-
High Purity and Stability: Established synthetic routes allow for the preparation of this intermediate in high yield and purity, which is crucial for minimizing impurity carry-through in the final Active Pharmaceutical Ingredient (API).[4][5]
The synthesis of this key intermediate is a well-defined process, typically commencing from 2-fluoro-4-nitrotoluene, as outlined in the following section.
A Validated Pathway for the Synthesis of 4-Amino-2-fluoro-N-methylbenzamide
A robust and scalable synthesis for 4-amino-2-fluoro-N-methylbenzamide has been reported, proceeding in three main steps from commercially available starting materials.[5][6] The causality behind this specific sequence is the reliable transformation of functional groups, moving from an electron-deficient nitro-aromatic to the electron-rich amino-aromatic system required for the subsequent coupling steps.
The synthetic pathway involves:
-
Oxidation: The methyl group of 2-fluoro-4-nitrotoluene is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate, often in the presence of a phase-transfer catalyst to enhance reaction rates and yield.[5]
-
Amidation: The resulting 2-fluoro-4-nitrobenzoic acid is activated, typically by conversion to its acid chloride with thionyl chloride or oxalyl chloride, and is then reacted in situ with methylamine to form 2-fluoro-4-nitro-N-methylbenzamide. This two-step, one-pot procedure is highly efficient.[5]
-
Reduction: The final step is the selective reduction of the nitro group to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice due to its high efficiency, clean reaction profile, and the ease of catalyst removal by filtration, yielding the target intermediate with high purity.[4][5]
Caption: Synthetic pathway for the key intermediate.
Experimental Protocol: Synthesis of 4-Amino-2-fluoro-N-methylbenzamide
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a controlled laboratory setting.
Step 1: Oxidation of 2-fluoro-4-nitrotoluene
-
To a stirred solution of 2-fluoro-4-nitrotoluene (0.2 mol) in water (500 ml), add sodium hydroxide (0.25 mol) and a phase-transfer catalyst such as tetrabutylammonium bromide (0.01 mol).
-
Heat the mixture to 85-95°C.
-
Add potassium permanganate (0.5 mol) portion-wise, maintaining the reaction temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion (approx. 8 hours), filter the hot reaction mixture to remove manganese dioxide.
-
Cool the filtrate and acidify to pH 2 with concentrated hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with water, and dry to yield 2-fluoro-4-nitrobenzoic acid as an off-white solid.
Step 2 & 3: Amidation and Reduction
-
Suspend 2-fluoro-4-nitrobenzoic acid (0.15 mol) in a suitable solvent like 1,2-dichloroethane (275 ml) and add a catalytic amount of N,N-dimethylformamide (DMF).
-
Add thionyl chloride (0.22 mol) dropwise and stir the mixture at room temperature until the acid is fully converted to the acid chloride (approx. 2-4 hours).
-
In a separate vessel, prepare a solution of methylamine. The crude acid chloride solution is then added slowly to the methylamine solution at a controlled temperature (0-10°C).
-
After the reaction is complete, the resulting 2-fluoro-4-nitro-N-methylbenzamide can be isolated.
-
Dissolve the crude nitro-amide (0.14 mol) in a solvent such as ethyl acetate or propyl acetate (450 ml) in a hydrogenation vessel.
-
Add 10% Pd/C catalyst (typically 1-2% w/w).
-
Pressurize the vessel with hydrogen gas (2-10 atm) and stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or HPLC. Upon completion, carefully filter the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 4-amino-2-fluoro-N-methylbenzamide as a solid, which can be used directly or recrystallized if necessary. A typical yield for this step is >98%.[4]
Constructing the Enzalutamide Core: The Pivotal Reaction
With the key intermediate in hand, the next stage involves its elaboration to form the central thiohydantoin ring structure of Enzalutamide. A common and effective strategy involves a two-step sequence starting from the amino group of 4-amino-2-fluoro-N-methylbenzamide.
-
Strecker-type Reaction: The aromatic amine is first reacted with acetone and a cyanide source, such as trimethylsilyl cyanide (TMSCN), in the presence of an acid catalyst (e.g., acetic acid).[7] This forms the α-aminonitrile intermediate, N-methyl-4-((2-cyanopropan-2-yl)amino)-2-fluorobenzamide. This step ingeniously installs the gem-dimethyl group and the nitrile, which is a precursor to the thiohydantoin ring carbon.
-
Cyclization: This α-aminonitrile intermediate is then reacted with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile. The reaction proceeds via nucleophilic attack of the secondary amine onto the electrophilic carbon of the isothiocyanate group, followed by an intramolecular cyclization of the resulting thiourea onto the nitrile group. This cascade reaction, often facilitated by a base like pyridine or triethylamine, directly forms the desired 5,5-dimethyl-4-oxo-2-thioxoimidazolidine ring system, yielding Enzalutamide.[7][8]
Caption: Formation of the Enzalutamide core structure.
This synthetic design is powerful because it builds complexity rapidly and controls the regiochemistry of the final product. The choice of the isothiocyanate coupling partner is critical, as it delivers the entire second half of the Enzalutamide molecule in a single, efficient step.
Data Summary
The efficiency of a synthetic route is best understood through quantitative data. The following table summarizes typical yields reported in the literature for the key transformations discussed.
| Step | Starting Material | Product | Reagents | Typical Yield | Reference(s) |
| Oxidation | 2-Fluoro-4-nitrotoluene | 2-Fluoro-4-nitrobenzoic acid | KMnO₄ | ~74% | [5] |
| Amidation | 2-Fluoro-4-nitrobenzoic acid | 2-Fluoro-4-nitro-N-methylbenzamide | SOCl₂, CH₃NH₂ | ~95% | [5] |
| Reduction | 2-Fluoro-4-nitro-N-methylbenzamide | 4-Amino-2-fluoro-N-methylbenzamide | H₂, Pd/C | >98% | [4][5] |
| Cyclization | α-aminonitrile intermediate | Enzalutamide | Isothiocyanate, Base | ~88% | [8] |
Conclusion
4-Amino-2-fluoro-N-methylbenzamide is a quintessential example of a strategic intermediate in modern pharmaceutical synthesis. Its role in the production of Enzalutamide is not merely as a passive building block but as an intelligently designed precursor that simplifies a complex molecular assembly. By incorporating key structural features and providing well-differentiated reactive handles, it enables a convergent, high-yield, and scalable synthetic route. The methodologies for its own preparation are robust and environmentally cleaner than older methods employing toxic reagents like iron powder or chromium trioxide.[5][9] For researchers and professionals in drug development, understanding the synthesis and application of such pivotal intermediates is fundamental to the successful and efficient delivery of life-saving therapeutics like Enzalutamide.
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An In-Depth Technical Guide to the Biological Activity of Fluorinated Benzamide Derivatives
Introduction
The strategic incorporation of fluorine into pharmacologically active molecules represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of fluorinated benzamide derivatives, a chemical class that has yielded a remarkable diversity of therapeutic agents. The benzamide scaffold, a simple yet versatile structure, serves as a privileged template for drug design. When combined with the unique physicochemical properties of fluorine, it gives rise to compounds with enhanced metabolic stability, binding affinity, and bioavailability.[1][2]
This document will navigate the chemical rationale behind fluorination, delineate the major therapeutic classes and their mechanisms of action, provide detailed protocols for in vitro evaluation, and discuss future directions for this potent class of molecules. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the design, evaluation, and application of fluorinated benzamide derivatives.
Chapter 1: The Chemical Rationale of Fluorination in Benzamide Scaffolds
The substitution of hydrogen with fluorine, the most electronegative element, imparts profound changes to a molecule's electronic and steric properties. In the context of the benzamide core, these alterations are leveraged to fine-tune pharmacological activity.
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes.[3] This "metabolic blocking" at susceptible positions can significantly prolong a drug's half-life and improve its pharmacokinetic profile.
-
Enhanced Binding Affinity: Fluorine's high electronegativity can create favorable electrostatic interactions with complementary residues in a protein's binding pocket, such as hydrogen bond donors or cationic sites. This can substantially increase the ligand's binding affinity and selectivity for its target.[1]
-
Modulation of pKa: The introduction of a fluorine atom can lower the pKa of nearby functional groups, such as amines. This alteration can influence a compound's ionization state at physiological pH, thereby affecting its solubility, membrane permeability, and receptor interactions.
-
Conformational Control: The steric bulk of fluorine, though modest, can influence the preferred conformation of the benzamide side chain, locking it into a bioactive shape that optimizes receptor fit.
These strategic advantages underscore why fluorination is a widely employed strategy in the development of benzamide-based therapeutics.
Chapter 2: Key Classes and Mechanisms of Action
Fluorinated benzamides exhibit a wide spectrum of biological activities, primarily by targeting G-protein coupled receptors (GPCRs) and other critical cellular proteins.
Dopamine D2 Receptor Antagonists: The Antipsychotic Powerhouse
The most prominent application of fluorinated benzamides is in the treatment of psychosis, where they act as potent antagonists of the dopamine D2 receptor (D2R).[4][5] Compounds like Amisulpride and the PET imaging agent [18F]Fallypride exemplify this class.[5][6]
Mechanism of Action: In conditions like schizophrenia, hyperactive dopaminergic signaling in the mesolimbic pathway is a key pathological feature. D2Rs are Gαi/o-coupled GPCRs.[4][7] Their activation by dopamine inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic AMP (cAMP).[7][8] Fluorinated benzamide antagonists bind to the D2R but do not activate it; instead, they block dopamine from binding, thereby preventing the downstream signaling cascade and normalizing dopaminergic neurotransmission.[9]
Caption: General experimental workflow for evaluating fluorinated benzamides.
Protocol: Radioligand Binding Assay for D2 Receptor Affinity
This protocol determines the affinity (Ki) of a test compound for the D2 receptor by measuring its ability to compete with a known radiolabeled ligand. [10]
-
Principle: This is a competitive binding assay. A fixed concentration of a high-affinity radioligand (e.g., [3H]-Spiperone) is incubated with a source of D2 receptors (e.g., rat striatal membranes or cells expressing the receptor). [10][11]The unlabeled test compound is added at increasing concentrations, and its ability to displace the radioligand is measured. The amount of bound radioactivity is inversely proportional to the test compound's affinity for the receptor. [10]* Materials & Reagents:
-
Receptor Source: Rat striatal membrane homogenates or CHO/HEK293 cells stably expressing human D2 receptors.
-
Radioligand: [3H]-Spiperone (specific activity ~36 Ci/mmol). [12] * Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4. [13] * Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
96-well plates, glass fiber filters (GF/C, pre-soaked in 0.3% PEI), scintillation vials, scintillation cocktail, and a scintillation counter. [13]* Step-by-Step Methodology:
-
Plate Setup: Prepare a 96-well plate. Designate wells for total binding (radioligand + buffer), non-specific binding (radioligand + excess haloperidol), and competitive binding (radioligand + varying concentrations of test compound).
-
Reagent Addition: In a final volume of 250 µL per well, add the following in order:
-
150 µL of membrane preparation (e.g., 50-120 µg protein). [13] * 50 µL of test compound (at 10-12 different concentrations) or buffer or haloperidol. [13] * 50 µL of [3H]-Spiperone (at a final concentration near its Kd, e.g., 0.2 nM). [13] 3. Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium. [13] 4. Harvesting: Terminate the assay by rapid vacuum filtration through the GF/C filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.
-
-
Washing: Quickly wash the filters four times with ice-cold wash buffer to remove any non-specifically trapped radioligand. [13] 6. Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter. [13]* Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot a competition curve of % Specific Binding versus the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [10]
-
Protocol: Cell-Based cAMP Functional Assay for D2 Antagonism
This assay determines whether a compound that binds to the D2 receptor acts as an antagonist by measuring its effect on intracellular cAMP levels. [14][15]
-
Principle: D2 is a Gαi-coupled receptor, and its activation inhibits adenylyl cyclase, leading to a decrease in cAMP. [15]To measure this inhibition, intracellular cAMP levels are first artificially elevated using an adenylyl cyclase activator like forskolin. [15][16]A D2 agonist (e.g., dopamine) is then added, which will cause a measurable drop in cAMP. An antagonist will prevent this agonist-induced drop. [15]* Materials & Reagents:
-
Step-by-Step Methodology:
-
Cell Plating: Seed the D2-expressing HEK293 cells into 384-well plates and allow them to adhere overnight.
-
Compound Pre-incubation: Remove the culture medium. Add the test compounds at various concentrations (or a known antagonist like haloperidol as a positive control) and incubate for 10-20 minutes at room temperature.
-
Agonist Challenge: Add a fixed concentration of dopamine (typically its EC80 concentration, which gives 80% of the maximal response) to all wells except the baseline controls.
-
Forskolin Stimulation: Add forskolin to all wells to stimulate cAMP production. Incubate for the time recommended by the cAMP kit manufacturer (e.g., 10-30 minutes).
-
Lysis and Detection: Lyse the cells and perform the cAMP detection step according to the chosen kit's protocol (e.g., adding detection reagents and reading luminescence or fluorescence). [17]* Data Analysis:
-
Normalize the data: Set the signal from cells treated with only forskolin as 100% and the signal from cells treated with forskolin + dopamine as 0%.
-
Plot the % inhibition of the dopamine response versus the log concentration of the test compound.
-
Use non-linear regression to calculate the IC50 value, which represents the potency of the antagonist.
-
Protocol: MTT Cytotoxicity Assay for Anticancer Screening
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is a primary screen for cytotoxic potential. [18][19][20][21]
-
Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. [18][21]This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells. [18][19]The amount of formazan produced is directly proportional to the number of viable cells. [18]The crystals are then solubilized, and the absorbance is read on a spectrophotometer.
-
Materials & Reagents:
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach for 24 hours. [18] 2. Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the fluorinated benzamide derivatives. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Remove the treatment media. Add 100 µL of fresh medium and 10 µL of the 5 mg/mL MTT stock solution to each well. [23] 4. Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form. [23] 5. Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple crystals. [20]Mix thoroughly by gentle shaking.
-
Absorbance Reading: Measure the absorbance at a wavelength of 540-590 nm using a microplate reader. [18][21]* Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot % viability versus the log concentration of the compound.
-
Use non-linear regression to determine the CC50 (or IC50) value, the concentration that causes a 50% reduction in cell viability.
-
Chapter 4: Data Presentation and Structure-Activity Relationships (SAR)
Systematic analysis of how structural modifications affect biological activity is crucial for lead optimization. Fluorination position and pattern on the benzamide ring are key determinants of potency and selectivity.
Quantitative Data Summary
The following table presents representative binding affinity data for several substituted benzamides at dopamine receptors, illustrating the impact of structural changes.
| Compound | Receptor | Radioligand | Ki (nM) | Key Structural Feature |
| (-)-Sulpiride | Dopamine D2 | [3H]-Spiperone | 29 | Parent Benzamide |
| Amisulpride | Dopamine D2/D3 | [125I]Iodosulpride | ~2 / ~3 | 4-amino-5-(ethylsulfonyl) |
| [3H]NCQ 115 | Dopamine D2 | [3H]Raclopride | 0.147 | 4-fluoro-benzyl group |
| Fallypride | Dopamine D2 | - | 0.03 | 5-(3-fluoropropyl) group |
(Data compiled from references)[5][6][10][12]
Structure-Activity Relationship (SAR) Insights
-
Fluorine on the N-benzyl/phenethyl Group: As seen with compounds like [3H]NCQ 115 and Fallypride, adding a fluorine atom to the N-alkyl substituent that is distal to the benzamide core often leads to a dramatic increase in D2 receptor affinity. [6][12]* Positional Isomerism: The position of fluorine on the benzamide ring itself is critical. For instance, in a series of fluorinated benzenesulfonamides designed to inhibit amyloid-β aggregation, the specific arrangement of the fluorine, sulfonamide, and other substituents was necessary for activity. [24][25]* Electron-Withdrawing Effects: In some series, such as inhibitors of M. tuberculosis, adding strong electron-withdrawing groups like fluorine to the benzamide core was found to be less tolerated, suggesting that electronic properties must be carefully balanced with steric and hydrophobic factors. [26]
Caption: Key modification points influencing fluorinated benzamide activity.
Chapter 5: Future Directions and Conclusion
The field of fluorinated benzamide derivatives continues to evolve. While their role in treating CNS disorders is well-established, significant opportunities lie in oncology and infectious diseases. The development of PET ligands like [18F]Fallypride and σ2 receptor probes demonstrates their utility as diagnostic tools, paving the way for theranostic applications where a single scaffold can be used for both imaging and therapy. [6][27]Future research will likely focus on:
-
Target Selectivity: Designing derivatives with higher selectivity for specific receptor subtypes (e.g., D3 vs D2) or for novel targets outside the CNS.
-
Multitarget Ligands: Creating single molecules that can modulate multiple targets relevant to complex diseases like cancer.
-
Novel Antimicrobials: Optimizing scaffolds to overcome existing antibiotic resistance mechanisms.
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Molecules. (2021). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. Retrieved January 19, 2026, from [Link]
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A Comprehensive Technical Guide to 4-amino-2-fluoro-N,N-dimethylbenzamide: Synonyms, Properties, and Significance as a Pharmaceutical Impurity
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount. Even minute impurities can have significant impacts on the safety and efficacy of a drug. This technical guide provides an in-depth exploration of 4-amino-2-fluoro-N,N-dimethylbenzamide , a compound of increasing interest due to its identification as a process-related impurity in the synthesis of Enzalutamide, a potent androgen receptor inhibitor used in the treatment of castration-resistant prostate cancer. While information on this specific N,N-dimethylated derivative is not extensively published, this guide will synthesize available data, draw logical scientific inferences from its close analogue, 4-amino-2-fluoro-N-methylbenzamide, and provide a comprehensive overview for researchers and drug development professionals.
Nomenclature and Identification
Correctly identifying a chemical entity is the foundation of all scientific discourse. This compound is known by several identifiers, which are crucial for accurate database searches and regulatory documentation.
| Identifier | Value |
| Systematic (IUPAC) Name | This compound |
| CAS Number | 1187368-67-7[1] |
| Molecular Formula | C₉H₁₁FN₂O |
| Molecular Weight | 182.20 g/mol |
| Common Synonyms | Enzalutamide Impurity 27[2] |
It is critical to distinguish this compound from its close relative, 4-amino-2-fluoro-N-methylbenzamide (CAS No. 915087-25-1), which is a key intermediate in the synthesis of Enzalutamide and Apalutamide.[3][4] The presence of two methyl groups on the amide nitrogen in the target compound of this guide significantly alters its chemical and physical properties.
Physicochemical Properties (Predicted)
Due to the limited availability of experimental data for this compound, many of its physicochemical properties are predicted based on its structure and comparison with analogous compounds.
| Property | Predicted Value/Information |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to have moderate solubility in organic solvents |
| Boiling Point | Not determined |
| Melting Point | Not determined |
Synthesis and Formation as an Impurity
While a specific, validated synthesis for this compound is not detailed in the public domain, a plausible synthetic route can be extrapolated from the well-documented synthesis of its mono-methylated counterpart, 4-amino-2-fluoro-N-methylbenzamide. The latter is typically prepared from 2-fluoro-4-nitrotoluene through a multi-step process involving oxidation, amidation with methylamine, and subsequent reduction of the nitro group.[3][5][6][7]
Postulated Synthetic Pathway
A likely pathway to this compound would involve the amidation of a suitable benzoic acid derivative with dimethylamine.
Caption: Postulated synthesis of this compound.
Formation as an Impurity in Enzalutamide Synthesis
The presence of this compound as "Enzalutamide Impurity 27" suggests it can arise as a byproduct during the manufacturing process of Enzalutamide. This could potentially occur if dimethylamine or a related N,N-dimethylated reagent is present as a contaminant in the reaction mixture during the amidation step that typically uses methylamine to form the key intermediate, 4-amino-2-fluoro-N-methylbenzamide.
The Significance as a Pharmaceutical Impurity
The identification and control of impurities are critical aspects of drug development and manufacturing. As a known impurity in Enzalutamide, understanding the toxicological profile and analytical detection methods for this compound is essential. Regulatory bodies such as the FDA and EMA have stringent guidelines for the qualification and control of impurities in drug substances.
Analytical Characterization and Detection
The robust analytical characterization of pharmaceutical impurities is a cornerstone of quality control. While specific spectroscopic data for this compound is not widely published, we can predict the expected spectral features and discuss the analytical techniques used for its detection in the context of Enzalutamide impurity profiling.
Predicted Spectroscopic Data
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the amino group protons, and a distinct singlet for the two N-methyl groups. The chemical shift of the N-methyl protons would likely be in the range of 2.8-3.2 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic coupling. Signals for the N-methyl carbons and the carbonyl carbon would also be present.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 182.20 g/mol . Fragmentation patterns would likely involve the loss of the dimethylamino group and the carbonyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the amide, and C-F stretching.
Analytical Methods for Detection in Enzalutamide
The detection and quantification of impurities in Enzalutamide, including potential traces of this compound, are typically achieved using high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) methods.[8][9][10][11][12] These methods are validated for specificity, linearity, accuracy, precision, and robustness to ensure reliable detection and quantification at very low levels.
A general workflow for impurity analysis is as follows:
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Methodological & Application
Synthesis of 4-amino-2-fluoro-N,N-dimethylbenzamide: An Application Note for Pharmaceutical Research
Introduction
4-amino-2-fluoro-N,N-dimethylbenzamide is a key chemical intermediate in the synthesis of various pharmacologically active molecules. Its structure, featuring a fluorinated aniline core coupled with a dimethylbenzamide moiety, makes it a valuable building block in medicinal chemistry and drug development. This document provides a comprehensive, three-step synthesis protocol for this compound, designed for researchers in academic and industrial settings. The protocol is based on established chemical transformations, including oxidation, amidation, and catalytic hydrogenation, ensuring a reliable and reproducible workflow.
The synthesis begins with the oxidation of commercially available 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid. This intermediate is then converted to its corresponding acyl chloride and subsequently reacted with dimethylamine to yield 2-fluoro-N,N-dimethyl-4-nitrobenzamide. The final step involves the selective reduction of the aromatic nitro group to the desired primary amine using palladium on carbon (Pd/C) as a catalyst. This method is advantageous due to its high yields and the relative ease of purification of the intermediates and the final product.
Overall Synthetic Workflow
The synthesis of this compound is a robust three-step process. The workflow is designed to be efficient and scalable for laboratory production.
Application Note: Comprehensive Analytical Characterization of 4-amino-2-fluoro-N,N-dimethylbenzamide
Introduction
4-amino-2-fluoro-N,N-dimethylbenzamide is a substituted benzamide derivative of interest in pharmaceutical and chemical synthesis. Its utility as a key intermediate, for instance in the synthesis of novel therapeutic agents, necessitates a robust and comprehensive analytical strategy to ensure identity, purity, and stability.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the analytical methods for the complete characterization of this compound.
The methodologies outlined herein are grounded in fundamental analytical principles and adhere to the validation standards set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4] The objective is to provide not just protocols, but the scientific rationale behind the selection of specific techniques and parameters, enabling the user to adapt and troubleshoot as necessary. This integrated approach ensures the generation of reliable and reproducible data critical for regulatory submissions and quality control.
Physicochemical Properties
A thorough understanding of the molecule's physical and chemical properties is the foundation of any analytical method development.
| Property | Value | Source(s) |
| Chemical Name | This compound | [5] |
| CAS Number | 1187368-67-7 | [5] |
| Molecular Formula | C₉H₁₂FN₂O | [6] |
| Molecular Weight | 183.21 g/mol | Calculated |
| Chemical Structure | (Illustrative) | |
| Physical Form | Solid | [7] |
| Purity (Typical) | >98% | [5] |
General Analytical Workflow
The complete characterization of a compound like this compound involves a multi-technique approach to confirm its structure, quantify its purity, identify impurities, and assess its physical properties. The logical flow of these activities is crucial for an efficient and comprehensive analysis.
Caption: Overall workflow for analytical characterization.
Chromatographic Analysis: Purity and Assay
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity, assay, and stability of non-volatile organic molecules. Its high resolution and sensitivity make it ideal for separating the main component from process-related impurities and degradation products.
Rationale for Method Design
-
Stationary Phase: A C18 (octadecylsilane) column is selected as the initial choice due to its versatility and wide applicability for moderately polar compounds like the target analyte. The aromatic ring and amide functionality will interact favorably with the hydrophobic C18 chains.
-
Mobile Phase: A combination of a weak acid in water (e.g., 0.1% formic acid) and an organic modifier (acetonitrile) is proposed. The acid suppresses the ionization of the primary amine, leading to better peak shape and retention time reproducibility. Acetonitrile is chosen for its low UV cutoff and efficient elution properties. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected within a reasonable run time.
-
Detection: The benzamide chromophore is expected to have significant UV absorbance. A photodiode array (PDA) detector is used to monitor the analyte across a range of wavelengths, which helps in peak purity assessment and selecting the optimal wavelength for quantification.
Protocol: HPLC-UV Purity Determination
Objective: To determine the purity of this compound and quantify related impurities.
Instrumentation & Materials:
-
HPLC or UPLC system with a binary pump, autosampler, column oven, and PDA detector.
-
C18 reversed-phase column (e.g., 100 x 4.6 mm, 2.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: 50:50 Acetonitrile/Water.
-
Analyte stock solution: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of diluent (1.0 mg/mL).
-
Working solution: Dilute the stock solution to ~0.1 mg/mL with the diluent.
Chromatographic Conditions:
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | PDA, 254 nm (or optimal wavelength) |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 5 |
| 15.0 | 95 |
| 18.0 | 95 |
| 18.1 | 5 |
| 22.0 | 5 |
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 20 minutes.
-
Perform a blank injection (diluent) to ensure the baseline is clean.
-
Inject the working solution and acquire the chromatogram.
-
Integrate all peaks, including the main peak and any impurity peaks.
-
Calculate the area percent purity: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.
System Suitability:
-
Tailing Factor: The main peak should have a USP tailing factor between 0.8 and 1.5.
-
Theoretical Plates: The column efficiency for the main peak should be >2000 plates.
-
Repeatability: Five replicate injections of the working solution should exhibit a relative standard deviation (RSD) of <2.0% for the peak area.
Spectroscopic Analysis: Structural Confirmation
Spectroscopic techniques are indispensable for confirming the molecular structure of the analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides definitive information about the carbon-hydrogen framework and the chemical environment of the fluorine atom.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher).
Expected Spectral Features:
-
¹H NMR:
-
A singlet around 2.9-3.1 ppm corresponding to the six protons of the two N-methyl groups.
-
A broad singlet for the two protons of the -NH₂ group, which may be exchangeable with D₂O.
-
A complex pattern in the aromatic region (~6.5-7.5 ppm) for the three aromatic protons, showing coupling to each other and to the ¹⁹F atom.
-
-
¹³C NMR:
-
A signal around 35-40 ppm for the N-methyl carbons.
-
Multiple signals in the aromatic region (110-160 ppm), with carbon signals showing C-F coupling (doublets with varying coupling constants).
-
A signal for the amide carbonyl carbon (~165-170 ppm).
-
-
¹⁹F NMR: A single resonance, its chemical shift and coupling to adjacent protons providing confirmation of its position on the aromatic ring.
Mass Spectrometry (MS)
MS confirms the molecular weight and can provide structural information through fragmentation patterns.
Protocol:
-
Method: Use Electrospray Ionization (ESI) in positive ion mode coupled with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).
-
Sample Preparation: Infuse a dilute solution (~1-10 µg/mL in 50:50 Acetonitrile/Water with 0.1% Formic Acid) directly into the source.
-
Data Analysis: Look for the protonated molecular ion [M+H]⁺.
Expected Results:
-
[M+H]⁺ Ion: An accurate mass measurement corresponding to the calculated exact mass of C₉H₁₃FN₂O⁺ (184.1015).
-
Fragmentation (MS/MS): Tandem MS experiments on the parent ion can reveal characteristic losses, such as the loss of the dimethylamine group (-N(CH₃)₂).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to identify the key functional groups present in the molecule.
Protocol:
-
Method: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Assignment |
| 3450-3300 | N-H stretching (amine) |
| 3000-2850 | C-H stretching (methyl) |
| 1640-1620 | C=O stretching (amide I) |
| 1620-1580 | N-H bending (amine) |
| 1450-1350 | C-N stretching (amide III) |
| 1250-1000 | C-F stretching |
Thermal Analysis
Thermal analysis techniques like DSC and TGA are crucial for characterizing the solid-state properties of a substance, which can impact stability, solubility, and formulation.[8][9][10]
Protocol: Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and assess the purity of the crystalline solid.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Instrument Program: Heat the sample under a nitrogen purge (e.g., 50 mL/min) at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature well above the melting point (e.g., 250 °C).
-
Data Analysis: The sharp endotherm observed corresponds to the melting of the substance. The peak onset provides the melting point.
Protocol: Thermogravimetric Analysis (TGA)
Objective: To assess thermal stability and determine the presence of volatile components like water or residual solvents.
-
Sample Preparation: Place 5-10 mg of the sample into a TGA pan.
-
Instrument Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere to a high temperature (e.g., 400 °C).
-
Data Analysis: A plot of mass versus temperature will show mass loss at specific temperatures corresponding to the volatilization of solvents/water or thermal decomposition.[11]
Method Validation Principles (per ICH Q2(R2))
Once an analytical procedure (like the HPLC method) is developed, it must be validated to demonstrate its suitability for the intended purpose.[2][12][13] Validation is a continuous process that ensures the method remains fit-for-purpose throughout its lifecycle.[13][14]
Caption: Key parameters for analytical method validation.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).[15]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.[14]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It includes repeatability and intermediate precision.
-
Detection Limit (LOD) & Quantitation Limit (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, column temperature, flow rate).[14]
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- ProPharma. (2024).
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- gmp-compliance.org.
- International Council for Harmonis
- Lab Manager. (2025).
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC.
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- U.S. Food and Drug Administration. (2015).
- ResearchGate. (2025). Characterization of pharmaceuticals using thermal analysis.
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- NETZSCH. (2020). Reliable Characterization of Pharmaceuticals Using Thermal Analysis.
- TSI Journals. (2023). Pharmaceutical Quality Control Using Thermal Analysis Methods.
- Technology Networks. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
- PubChem. 4-Amino-2-fluoro-N-methylbenzamide.
- Sigma-Aldrich. 4-Amino-2-fluoro-N-methylbenzamide.
- ChemicalBook. 4-amino-2-fluoro-N-methylbenzamide.
- Anax Laboratories. This compound.
- PubChem. 4-Amino-N,N-dimethylbenzamide.
Sources
- 1. 4-amino-2-fluoro-N-methylbenzamide | 915087-25-1 [chemicalbook.com]
- 2. fda.gov [fda.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. anaxlab.com [anaxlab.com]
- 6. 4-Amino-N,N-dimethylbenzamide | C9H12N2O | CID 235527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. tsijournals.com [tsijournals.com]
- 11. azom.com [azom.com]
- 12. ICH Official web site : ICH [ich.org]
- 13. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 14. propharmagroup.com [propharmagroup.com]
- 15. fda.gov [fda.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Quantitative Analysis of 4-amino-2-fluoro-N,N-dimethylbenzamide
Abstract
This application note presents robust and validated High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantitative analysis of 4-amino-2-fluoro-N,N-dimethylbenzamide. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its accurate quantification crucial for quality control and process monitoring. The described protocols are designed for researchers, scientists, and drug development professionals, providing detailed, step-by-step methodologies and the scientific rationale behind the experimental choices. The methods have been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure reliability, accuracy, and precision.[1][2][3]
Introduction
This compound is a substituted aromatic amide whose purity and concentration are critical parameters in the synthesis of active pharmaceutical ingredients (APIs). The presence of the amino group and the overall polarity of the molecule make it well-suited for analysis by reverse-phase HPLC. For applications requiring higher sensitivity and selectivity, such as analysis in complex matrices or trace-level impurity profiling, LC-MS/MS provides a powerful analytical solution.
This document provides two distinct, validated analytical procedures for the determination of this compound, catering to different analytical needs and laboratory capabilities. The HPLC-UV method is ideal for routine quality control and content uniformity testing, while the LC-MS/MS method offers superior sensitivity for trace analysis and pharmacokinetic studies.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to rational method development. While specific experimental data for the N,N-dimethyl analog is not widely published, we can extrapolate from the closely related 4-amino-2-fluoro-N-methylbenzamide and general chemical principles.[4][5][6]
| Property | Estimated Value/Characteristic | Implication for Analysis |
| Molecular Formula | C₉H₁₁FN₂O | --- |
| Molecular Weight | 182.19 g/mol | Important for MS detection and standard preparation. |
| pKa | ~3-4 (for the aromatic amine) | The compound will be protonated in acidic mobile phases, which is favorable for good peak shape in reverse-phase chromatography. |
| LogP | ~1.0 - 1.5 | Indicates moderate hydrophobicity, suitable for separation on C18 columns with common organic modifiers like acetonitrile or methanol. |
| UV Absorbance | Expected λmax ~240-250 nm and ~290-300 nm | The aromatic amine and benzamide chromophores suggest strong UV absorbance, allowing for sensitive detection with a DAD or UV detector. |
HPLC-UV Method for Quantification
This method is designed for the routine, high-throughput analysis of this compound in bulk drug substances and simple formulations. The primary objective is to achieve a rapid, accurate, and precise quantification.
Rationale for Method Development
The choice of a reverse-phase C18 column is based on the moderate hydrophobicity of the analyte. An acidic mobile phase, containing formic acid, is employed to protonate the amino group, which minimizes peak tailing and ensures sharp, symmetrical peaks. Acetonitrile is selected as the organic modifier due to its lower viscosity and UV transparency. The detection wavelength is set at the expected absorbance maximum to ensure high sensitivity.
Experimental Protocol
Instrumentation and Columns:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and diode array detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic: 70% A / 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 245 nm |
| Run Time | 10 minutes |
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh the sample, dissolve in the diluent to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.
Method Validation Summary
The method was validated according to ICH Q2(R1) guidelines.[1][2][3]
| Validation Parameter | Result |
| Linearity (1-100 µg/mL) | R² > 0.999 |
| Accuracy | 98.5% - 101.2% recovery |
| Precision (RSD%) | Repeatability < 1.0%, Intermediate Precision < 1.5% |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Specificity | No interference from blank or placebo. Peak purity index > 0.999. |
LC-MS/MS Method for High-Sensitivity Quantification
For applications demanding higher sensitivity and selectivity, such as the analysis of low-level impurities or quantification in biological matrices, an LC-MS/MS method is indispensable. The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity and low detection limits.[7][8][9][10]
Rationale for Method Development
The chromatographic conditions are optimized for compatibility with mass spectrometry, utilizing volatile buffers like ammonium formate. A gradient elution is employed to ensure efficient separation and elution of the analyte with a sharp peak shape, which is crucial for maximizing the signal-to-noise ratio in MS detection. Positive electrospray ionization (ESI+) is chosen because the amino group is readily protonated. The MRM transitions are selected based on the fragmentation pattern of the parent ion, ensuring high selectivity.
Experimental Protocol
Instrumentation:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent, equipped with an ESI source.
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 10 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 450 °C |
| Gas Flow | 900 L/hr |
| MRM Transition (Quantifier) | m/z 183.1 -> 136.1 |
| MRM Transition (Qualifier) | m/z 183.1 -> 109.1 |
| Collision Energy | Optimized for each transition |
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Prepare in methanol.
-
Working Standard Solutions: Prepare calibration standards from 0.1 ng/mL to 50 ng/mL by serial dilution in the initial mobile phase composition (90% A / 10% B).
-
Sample Preparation (e.g., from a reaction mixture): Dilute the sample in the initial mobile phase to fall within the calibration curve range and filter through a 0.22 µm syringe filter.
Method Validation Summary
| Validation Parameter | Result |
| Linearity (0.1-50 ng/mL) | R² > 0.998 |
| Accuracy | 97.9% - 102.5% recovery |
| Precision (RSD%) | Intra-day < 5%, Inter-day < 8% |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Specificity | No interfering peaks at the retention time of the analyte in blank injections. |
Workflow Diagrams
Caption: HPLC-UV analysis workflow for this compound.
Sources
- 1. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 2. fda.gov [fda.gov]
- 3. youtube.com [youtube.com]
- 4. 4-Amino-2-fluoro-N-methylbenzamide | C8H9FN2O | CID 44139521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-amino-2-fluoro-N-methylbenzamide | 915087-25-1 [chemicalbook.com]
- 6. 4-Amino-2-fluoro-N-methylbenzamide | 915087-25-1 [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. MASONACO - Free amino acids (LC-MS/MS) [masonaco.org]
- 9. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [discover.restek.com]
- 10. Analysis of trans-2,6-difluoro-4'-(N,N-dimethylamino)stilbene (DFS) in biological samples by liquid chromatography-tandem mass spectrometry: metabolite identification and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Purity Recovery of 4-amino-2-fluoro-N,N-dimethylbenzamide via Optimized Recrystallization
Abstract
4-amino-2-fluoro-N,N-dimethylbenzamide is a key intermediate in the synthesis of various pharmaceutically active compounds. Achieving high purity of this intermediate is critical for the efficacy and safety of the final drug product. This application note provides a detailed, robust protocol for the purification of this compound using the fundamental technique of recrystallization. We delve into the rationale for solvent system selection, provide a step-by-step methodology, and outline analytical techniques for purity verification. This guide is intended for researchers and process chemists in the field of drug development and organic synthesis.
Introduction: The Rationale for Recrystallization
Recrystallization remains a cornerstone of purification for solid organic compounds in both laboratory and industrial settings.[1] The principle relies on the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point. Impurities, conversely, should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal via hot filtration).[2]
For aromatic amides like this compound, this technique is particularly effective for removing process-related impurities such as unreacted starting materials, colored by-products, and isomers.[3] The presence of the polar amino and amide functionalities, combined with the aromatic ring, dictates a specific solubility profile that can be exploited for selective crystallization. Furthermore, studies on related benzamides have shown that ortho-fluoro substitution can influence crystal packing, potentially leading to well-ordered, stable crystals upon purification.[4][5]
Physicochemical Profile and Solvent Selection Logic
A thorough understanding of the target molecule's properties is paramount for designing an effective purification strategy.
3.1 Compound Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1187368-67-7 | [6] |
| Molecular Formula | C₉H₁₁FN₂O | [6] |
| Molecular Weight | 182.20 g/mol | [6] |
| Appearance | Solid | [7] |
| Predicted Solubility | Soluble in polar aprotic and some polar protic solvents. | [8] |
3.2 Rationale for Solvent System Selection
The key to a successful recrystallization is the choice of solvent. The molecule possesses both hydrogen bond donors (amino group) and acceptors (amide oxygen, fluorine), as well as an aromatic ring, leading to intermediate polarity.
-
Initial Screening: Based on the principle of "like dissolves like," solvents of intermediate to high polarity are logical starting points. For amides, polar solvents such as ethanol, acetone, and acetonitrile are often effective.[3]
-
Aqueous Systems: The non-fluorinated analog, 4-amino-N,N-dimethylbenzamide, is reported to be very soluble in water.[9] This suggests that an ethanol/water or isopropanol/water mixed solvent system could be highly effective. The alcohol would provide initial solvency for the organic structure, while the addition of water as an anti-solvent at elevated temperatures would modulate the solubility to achieve a supersaturated state upon cooling, thereby inducing crystallization.
-
Recommended Solvent System: Isopropanol/Water. We select isopropanol (IPA) as the primary solvent due to its excellent ability to dissolve a wide range of organic compounds at elevated temperatures and its complete miscibility with water. Water will serve as the anti-solvent. This system offers fine control over the solubility curve, which is essential for achieving high recovery and purity.
Materials and Methods
4.1 Materials
-
Crude this compound
-
Isopropanol (IPA), Reagent Grade
-
Deionized Water
-
Activated Charcoal (optional, for colored impurities)
-
Celpure® or equivalent filter aid (optional)
4.2 Equipment
-
Erlenmeyer flasks
-
Heating mantle or hot plate with stirring capability
-
Magnetic stir bars
-
Condenser
-
Buchner funnel and filtration flask
-
Vacuum source
-
Glass funnel (for hot filtration)
-
Fluted filter paper
-
Melting point apparatus
-
High-Performance Liquid Chromatography (HPLC) system
Detailed Purification Protocol
This protocol is designed to be a self-validating system, where the logic behind each manipulation is explained to ensure reproducibility and adaptability.
5.1 Step 1: Dissolution in Minimum Hot Solvent
-
Place the crude this compound (e.g., 10.0 g) into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal volume of isopropanol (e.g., start with 40-50 mL) to the flask.
-
Gently heat the mixture to a near-boil (approx. 80-82 °C) with continuous stirring.
-
Causality Explanation: Heating increases the kinetic energy of the solvent molecules, overcoming the crystal lattice energy of the solute and increasing its solubility. Using the minimum amount of solvent is crucial to ensure the solution becomes supersaturated upon cooling, maximizing product recovery.[1]
-
5.2 Step 2: Hot Filtration (Conditional) This step is necessary only if insoluble particulates or colored impurities are observed.
-
If the solution contains colored impurities, cool it slightly, add a small amount of activated charcoal (approx. 0.1-0.2 g), and reheat to boiling for 5-10 minutes.
-
Set up a hot filtration apparatus: place a fluted filter paper in a glass funnel resting on a second, pre-heated Erlenmeyer flask.
-
Quickly pour the hot solution through the fluted filter paper.
-
Causality Explanation: Activated charcoal has a high surface area that adsorbs high-molecular-weight colored impurities. Hot filtration prevents the desired compound from crystallizing prematurely in the funnel due to a temperature drop.[2]
-
5.3 Step 3: Induction of Crystallization
-
To the clear, hot isopropanol solution, add deionized water dropwise while maintaining the near-boiling temperature until a faint, persistent cloudiness (turbidity) appears.
-
Add a few more drops of hot isopropanol until the solution becomes clear again.
-
Causality Explanation: This process identifies the precise saturation point of the mixed solvent system at high temperature. Adding water (anti-solvent) decreases the overall solubility of the organic compound. By reaching the cloud point and then re-clarifying with a minimal amount of the primary solvent (IPA), you create an ideal supersaturated solution poised for optimal crystal growth upon cooling.
-
5.4 Step 4: Cooling and Crystal Growth
-
Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal formation.
-
Causality Explanation: Slow cooling is critical for the formation of large, well-defined crystals. Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, impure needles. Cooling to 0-4 °C significantly decreases the solubility of the compound, leading to a higher yield.[1]
-
5.5 Step 5: Isolation and Washing
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the collected crystal cake with a small amount of ice-cold 50:50 isopropanol/water mixture.
-
Follow with a final wash using a small amount of ice-cold deionized water to remove any residual IPA.
-
Causality Explanation: Washing with a cold solvent mixture removes the impurity-laden mother liquor adhering to the crystal surfaces without re-dissolving a significant amount of the product.
-
5.6 Step 6: Drying
-
Dry the purified crystals under vacuum at 40-50 °C until a constant weight is achieved.
-
Causality Explanation: Gentle heating under vacuum effectively removes residual solvents without causing decomposition or melting of the product.
-
Visualization of the Workflow
Caption: Workflow for the purification of this compound.
Purity Assessment and Expected Results
The success of the recrystallization must be validated by rigorous analytical methods.
| Analytical Method | Crude Material (Typical) | After Recrystallization (Target) | Rationale |
| Appearance | Off-white to tan solid | White to off-white crystalline solid | Removal of colored impurities. |
| Melting Point | Broad range (e.g., 105-112 °C) | Sharp range (e.g., 114-116 °C) | Pure crystalline solids have sharp melting points. |
| HPLC Purity | 95-98% | >99.5% | Quantifies the removal of soluble impurities. |
| Recovery Yield | N/A | 80-90% | Measures the efficiency of the crystallization process. |
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Oiling Out | Solution is too supersaturated; cooling is too rapid; melting point of compound is lower than solvent boiling point. | Re-heat the mixture to dissolve the oil. Add a small amount of the primary solvent (IPA) and allow to cool much more slowly. |
| No Crystals Form | Too much solvent was used; solution is not sufficiently supersaturated. | Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod to create nucleation sites. |
| Low Recovery | Too much solvent used; compound is too soluble in the cold solvent mixture; premature crystallization during hot filtration. | Re-process the mother liquor; ensure adequate cooling; ensure filtration apparatus is pre-heated. |
Safety Precautions
-
Handle this compound in a well-ventilated area or fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Isopropanol is flammable; keep away from open flames and use a heating mantle or steam bath as the heat source.
-
Consult the Safety Data Sheet (SDS) for the compound and all solvents before beginning work.[10]
References
-
PubChem. (n.d.). 4-Amino-2-fluoro-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. Retrieved from [Link]
-
University of South Florida. (n.d.). Recrystallization. USF Department of Chemistry. Retrieved from [Link]
-
University of Calgary. (n.d.). Recrystallisation. Retrieved from [Link]
-
University of Rochester. (n.d.). Solvents for Recrystallization. University of Rochester Department of Chemistry. Retrieved from [Link]
-
Home Sunshine Pharma. (n.d.). 4-AMINO-2-FLUORO-N-METHYLBENZAMIDE CAS 915087-25-1. Retrieved from [Link]
-
Shtukenberg, A. G., et al. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-N,N-dimethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. PubMed. Retrieved from [Link]
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- 5. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. anaxlab.com [anaxlab.com]
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- 10. chemicalbook.com [chemicalbook.com]
Protocol for the Purification of 4-amino-2-fluoro-N,N-dimethylbenzamide via Normal-Phase Column Chromatography
An Application Note for Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 4-amino-2-fluoro-N,N-dimethylbenzamide, a key intermediate in pharmaceutical synthesis. The inherent physicochemical properties of polar aromatic amines, such as the target compound, present specific challenges during purification, including strong interactions with standard silica gel stationary phases. These interactions can lead to poor separation, significant peak tailing, and reduced yield. This guide outlines a systematic approach, beginning with method development using Thin-Layer Chromatography (TLC) and culminating in a robust column chromatography protocol designed to mitigate these issues and yield a high-purity product.
Introduction and Scientific Principles
This compound is a substituted benzamide containing a basic primary aromatic amine. This functional group is fundamental to the molecule's utility in synthetic chemistry but also the primary source of difficulty in its purification. The lone pair of electrons on the nitrogen atom of the amine group readily interacts with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[1][2] This acid-base interaction results in strong, sometimes irreversible, adsorption, which manifests as streaking or "tailing" on a chromatogram, compromising resolution and recovery.[2]
To achieve efficient purification, this interaction must be suppressed. The protocol described herein employs a normal-phase chromatography strategy with a key modification: the inclusion of a basic additive, triethylamine (TEA), in the mobile phase. The TEA acts as a competitive base, neutralizing the acidic sites on the silica surface and allowing the target amine to travel through the column with minimal unwanted interaction, resulting in sharper peaks and improved separation.[3][4] An alternative, often superior, approach involves using an amine-functionalized stationary phase, which provides a chemically basic surface to repel the basic analyte, simplifying the mobile phase and improving reproducibility.[1][4][5]
Compound Properties and Safety
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₁₁FN₂O
-
Molecular Weight: 182.20 g/mol
-
Appearance: Solid (typical)
-
Polarity: The molecule possesses several polar functional groups (amine, amide, fluorine), making it a polar compound that requires a moderately polar mobile phase for elution.
Safety and Handling: this compound and its N-methyl analog are classified with the following hazards:
-
Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), May cause an allergic skin reaction (H317), and Causes serious eye irritation (H319).[6]
-
Precautionary Statements: Always handle this compound in a well-ventilated fume hood.[7] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.[8] Avoid inhalation of dust and contact with skin and eyes.[7] In case of exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[7][8]
Detailed Purification Protocol
This protocol is divided into three main stages: method development using TLC, column preparation and execution, and final product isolation.
Part A: Method Development via Thin-Layer Chromatography (TLC)
The initial and most critical step is to identify an optimal solvent system (eluent) that provides good separation of the target compound from impurities. The goal is to achieve a retention factor (Rƒ) of approximately 0.3-0.4 for the desired product, as this generally translates well to column chromatography.[9]
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)
-
TLC developing chamber
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
-
UV Lamp (254 nm)
-
Capillary spotters
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc) to create a dilute solution.
-
Spotting: Use a capillary spotter to apply a small spot of the solution onto the baseline of a TLC plate.
-
Solvent System Screening: Prepare several trial solvent systems in separate TLC chambers. Good starting points for polar aromatic compounds include mixtures of hexanes and ethyl acetate or dichloromethane and methanol.[9][10]
-
Initial Trial 1: 70:30 Hexanes:EtOAc
-
Initial Trial 2: 95:5 DCM:MeOH
-
-
Adding the Modifier: To each of these solvent systems, add a small amount of triethylamine (typically 0.5% to 1% by volume). This is crucial for preventing peak tailing.[3]
-
Development: Place the spotted TLC plates into the chambers and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization & Analysis: Remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under a UV lamp. Circle the visible spots.
-
Optimization: Calculate the Rƒ value for your target spot (Rƒ = distance traveled by spot / distance traveled by solvent front). Adjust the polarity of the eluent to achieve the target Rƒ of ~0.3.
-
If Rƒ is too low (<0.2), increase the eluent's polarity (e.g., increase the percentage of EtOAc or MeOH).
-
If Rƒ is too high (>0.5), decrease the eluent's polarity (e.g., increase the percentage of Hexanes or DCM).
-
Part B: Column Packing and Sample Loading
Once an optimal eluent is determined, the purification column can be prepared. The "wet" or "slurry" packing method is recommended to ensure a homogenous and well-packed column, which is essential for good separation.
Materials:
-
Glass chromatography column with a stopcock
-
Silica gel (e.g., 40-63 µm particle size)
-
Optimized eluent from Part A
-
Cotton or glass wool
-
Sand (washed)
Procedure:
-
Column Preparation: Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom to support the packing. Add a thin layer (~1 cm) of sand on top of the plug.
-
Slurry Preparation: In a beaker, measure the required amount of silica gel (typically 25-50 g of silica per 1 g of crude material). Add the low-polarity component of your eluent (e.g., hexanes) to create a free-flowing slurry.
-
Packing: With the stopcock open, pour the silica slurry into the column. Use a funnel to guide the slurry. Continuously tap the side of the column gently to encourage even packing and dislodge any air bubbles.
-
Equilibration: Once all the silica has settled, pass 2-3 column volumes of your optimized eluent (including the TEA modifier) through the column to ensure it is fully equilibrated. The top of the silica bed must remain level and should not be allowed to run dry.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in the minimum possible volume of the eluent or DCM. Using a pipette, carefully apply this concentrated solution to the top of the silica bed.
-
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (like DCM). Add a small amount of silica gel (2-3 times the mass of the crude product) and evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder. Carefully add this powder to the top of the silica bed.
-
-
Final Preparation: Add a final protective layer of sand (~1 cm) on top of the loaded sample. This prevents disturbance of the sample layer when adding eluent.
Part C: Elution and Fraction Collection
Procedure:
-
Elution: Carefully fill the column with the eluent. Open the stopcock and begin collecting the eluting solvent. Maintain a constant flow rate.
-
Gradient Elution (Optional but Recommended): If your TLC showed multiple components, a gradient elution can improve separation. Start with a less polar solvent mixture (e.g., 90:10 Hexanes:EtOAc) and gradually increase the polarity (e.g., move towards 70:30 Hexanes:EtOAc) as the elution progresses.
-
Fraction Collection: Collect the eluent in sequentially numbered test tubes or flasks. The size of the fractions will depend on the column size (e.g., 10-20 mL fractions for a medium-sized column).
-
Monitoring: Use TLC to analyze the collected fractions. Spot every few fractions on a single TLC plate to track the elution of the product and identify which fractions contain the pure compound.
-
Isolation: Combine all fractions that contain only the pure product. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Visualization of Workflow
The following diagram illustrates the complete workflow for the purification protocol.
Caption: Workflow for purification of this compound.
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Compound does not elute | Mobile phase polarity is too low. | Gradually increase the percentage of the polar solvent (e.g., EtOAc or MeOH) in your eluent. |
| Compound elutes too quickly (High Rƒ) | Mobile phase polarity is too high. | Decrease the percentage of the polar solvent in your eluent. |
| Significant peak tailing/streaking | Strong acid-base interaction with silica. | Ensure 0.5-1% triethylamine (TEA) is present in the eluent.[3][4] For persistent issues, switch to an amine-functionalized silica column.[1] |
| Poor separation of product and impurities | In-optimal solvent system; Poor column packing. | Re-optimize the eluent with TLC, trying different solvent combinations.[9] Ensure the column is packed carefully to avoid channels and cracks. Use a longer column or finer mesh silica for higher resolution. |
| Cracked or channeled silica bed | Column ran dry; thermal stress from exothermic solvent mixing. | Never let the solvent level drop below the top of the silica bed. Pre-mix eluent components before adding to the column. |
References
-
Choosing Your LC Stationary Phase. (2019). Restek Resource Hub. [Link]
-
4-Amino-2-fluoro-N-methylbenzamide. (n.d.). PubChem. [Link]
-
Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. (n.d.). Teledyne ISCO. [Link]
-
Mastering Stationary Phases: Selection Criteria and Method Development. (2026). Sorbtech. [Link]
-
Effect of pH on LC-MS Analysis of Amines. (n.d.). Waters Corporation. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. [Link]
-
Is there an easy way to purify organic amines? (2023). Biotage. [Link]
-
How do I purify the resulting compound after a nitro- to amine-group reduction? (2014). Chemistry Stack Exchange. [Link]
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The Unexplored Potential of 4-amino-2-fluoro-N,N-dimethylbenzamide: A Predictive Approach Based on its N-Methyl Analog as a Key Pharmaceutical Building Block
Senior Application Scientist Note: Researchers exploring novel scaffolds in medicinal chemistry often encounter data gaps for specific, highly substituted building blocks. This guide addresses the limited public information on 4-amino-2-fluoro-N,N-dimethylbenzamide . By providing a comprehensive analysis of its closely related and well-documented analog, 4-amino-2-fluoro-N-methylbenzamide , we offer a robust, predictive framework for its synthesis and application. The protocols and insights presented herein for the N-methyl analog serve as a validated starting point for the investigation of its N,N-dimethyl counterpart.
Introduction: The Strategic Value of Fluorinated Aminobenzamides
Fluorine substitution has become a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability. The strategic placement of a fluorine atom on an aromatic ring, particularly in conjunction with reactive handles like an amino group, creates a versatile scaffold for building complex molecular architectures. 4-amino-2-fluoro-N-methylbenzamide is a prime example of such a scaffold, serving as a crucial intermediate in the synthesis of the potent anti-cancer agent, Enzalutamide. While direct applications of this compound are not extensively reported, its structural similarity to the N-methyl analog suggests a parallel utility in medicinal chemistry. This document, therefore, focuses on the established chemistry of the N-methyl analog to empower researchers to explore the potential of the N,N-dimethyl variant.
Synthesis of the Archetypal Building Block: 4-amino-2-fluoro-N-methylbenzamide
The most common and industrially scalable synthesis of 4-amino-2-fluoro-N-methylbenzamide is a three-step process starting from 2-fluoro-4-nitrotoluene.[1][2][3][4] This pathway is characterized by high yields and the use of relatively clean process technology.[1][2]
Synthetic Pathway Overview
Caption: Synthetic route to 4-amino-2-fluoro-N-methylbenzamide.
Step 1: Oxidation of 2-fluoro-4-nitrotoluene
The initial step involves the oxidation of the methyl group of 2-fluoro-4-nitrotoluene to a carboxylic acid. This is typically achieved using a strong oxidizing agent like potassium permanganate in an aqueous basic solution.[1] The use of a phase transfer catalyst can facilitate this reaction.[3]
Step 2: Amide Formation
The resulting 2-fluoro-4-nitrobenzoic acid is then converted to the corresponding N-methylamide. This is a two-part process involving the activation of the carboxylic acid, commonly by conversion to an acyl chloride with thionyl chloride, followed by amination with methylamine.[1][3]
Step 3: Reduction of the Nitro Group
The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is the preferred method, offering high yields and purity.[2][3] This method is also environmentally cleaner than older methods that used reducing agents like iron powder in acidic conditions.[2]
Quantitative Data Summary
| Step | Starting Material | Reagents | Product | Yield (%) | Purity (%) | Reference |
| 1. Oxidation | 2-Fluoro-4-nitrotoluene | KMnO4, NaOH, H2O | 2-Fluoro-4-nitrobenzoic acid | ~74 | >98 | [1] |
| 2. Amidation | 2-Fluoro-4-nitrobenzoic acid | SOCl2, Methylamine | 2-Fluoro-4-nitro-N-methylbenzamide | ~95 | - | [3] |
| 3. Reduction | 2-Fluoro-4-nitro-N-methylbenzamide | H2, 10% Pd/C, Ethanol | 4-Amino-2-fluoro-N-methylbenzamide | >98 | >98 | [2][3] |
Application in Medicinal Chemistry: The Synthesis of Enzalutamide
The primary application of 4-amino-2-fluoro-N-methylbenzamide is as a key intermediate in the synthesis of Enzalutamide (formerly MDV3100), a second-generation nonsteroidal antiandrogen used in the treatment of castration-resistant prostate cancer.[2][3][4]
Enzalutamide Synthesis Workflow
Caption: Role of the building block in Enzalutamide synthesis.
The synthesis involves the reaction of the amino group of 4-amino-2-fluoro-N-methylbenzamide with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile to form a thiourea intermediate. This intermediate then undergoes cyclization and subsequent methylation to yield Enzalutamide.
Experimental Protocols (for 4-amino-2-fluoro-N-methylbenzamide)
The following protocols are adapted from published literature and are intended for research purposes by qualified professionals.
Protocol 1: Synthesis of 2-fluoro-4-nitrobenzoic acid[1]
-
To a 1L reaction flask, add 2-fluoro-4-nitrotoluene (31.1g, 0.2 mol), water (500ml), sodium hydroxide (20.0g, 0.50 mol), and tetrabutylammonium chloride (6.22g, 0.022 mol).
-
Stir the mixture to ensure homogeneity and heat to 80°C.
-
In batches, add potassium permanganate (64.8g, 0.41 mol) while maintaining stirring.
-
Increase the reaction temperature to 95°C and maintain for 16 hours. Monitor the reaction progress by TLC.
-
After completion, filter the hot reaction mixture to remove manganese dioxide.
-
Adjust the pH of the filtrate to 2 with concentrated hydrochloric acid to precipitate the product.
-
Allow the precipitate to stand, then filter, wash with water, and dry to obtain 2-fluoro-4-nitrobenzoic acid as an off-white solid.
Protocol 2: Synthesis of 2-fluoro-4-nitro-N-methylbenzamide[1]
-
In a 1L reaction flask, add 2-fluoro-4-nitrobenzoic acid (27.5g, 0.148 mol), 1,2-dichloroethane (275ml), and N,N-dimethylformamide (1.38ml, catalytic).
-
Dropwise, add thionyl chloride (26.3g, 0.22 mol) to the stirred mixture at room temperature.
-
Stir for a specified time to ensure complete formation of the acyl chloride.
-
In a separate vessel, prepare a solution of methylamine.
-
Slowly add the acyl chloride solution to the methylamine solution, maintaining a low temperature.
-
After the addition is complete, allow the reaction to proceed to completion.
-
Work up the reaction mixture by washing with water and brine, drying the organic layer, and evaporating the solvent to yield the product.
Protocol 3: Synthesis of 4-amino-2-fluoro-N-methylbenzamide[2]
-
In a 1L autoclave, charge 2-fluoro-4-nitro-N-methylbenzamide (28.0g, 0.142 mol), ethanol (280ml), and 10% Pd/C catalyst (4.2g).
-
Purge the autoclave with an inert gas to remove oxygen, then introduce hydrogen gas.
-
Pressurize the reactor to 20 atmospheres with hydrogen.
-
Stir the reaction mixture at room temperature for 16 hours.
-
After the reaction is complete, carefully vent the hydrogen and purge with an inert gas.
-
Filter the reaction mixture to recover the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to recover the ethanol and obtain 4-amino-2-fluoro-N-methylbenzamide as a solid.
Predictive Application to this compound
Based on the established chemistry of the N-methyl analog, we can predict the synthesis and potential applications of this compound.
Predicted Synthesis
The synthetic route would likely mirror that of the N-methyl analog, with the key difference being the use of dimethylamine in the amidation step (Protocol 2). The choice of solvent and reaction conditions may require optimization to accommodate the potentially different reactivity and solubility of dimethylamine compared to methylamine.
Potential Applications in Drug Discovery
The N,N-dimethylbenzamide moiety offers a different steric and electronic profile compared to the N-methylbenzamide. This could be exploited to:
-
Modulate Solubility and Permeability: The additional methyl group may alter the physicochemical properties of resulting drug candidates.
-
Explore New Binding Interactions: The tertiary amide could engage in different hydrogen bonding patterns or steric interactions within a target protein's binding site.
-
Generate Novel Intellectual Property: The use of this building block could lead to the discovery of novel chemical entities with unique pharmacological profiles.
It is plausible that this compound could be used to create analogs of Enzalutamide or other bioactive molecules where the N-methylbenzamide is a key structural feature.
Conclusion
While direct experimental data on this compound is scarce, a comprehensive analysis of its close analog, 4-amino-2-fluoro-N-methylbenzamide, provides a strong foundation for its exploration. The synthetic protocols and medicinal chemistry applications detailed in this guide offer a validated starting point for researchers and drug development professionals. The N,N-dimethyl variant represents an untapped resource with the potential to yield novel therapeutic agents, and the predictive framework presented here is intended to catalyze that discovery process.
References
- Preparation method of 4-amino-2-fluoro-methyl benzamide - Eureka | P
- The Crucial Role of 4-Amino-2-Fluoro-N-Methylbenzamide in Modern Pharmaceuticals.
- CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google P
-
Xu, D., Xu, X., & Zhu, Z. (2013). A convenient synthesis of 4-amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 37(10), 615-616. (URL: [Link])
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- 3. researchgate.net [researchgate.net]
- 4. 4-amino-2-fluoro-N-methylbenzamide | 915087-25-1 [chemicalbook.com]
Scale-Up Synthesis of 4-amino-2-fluoro-N,N-dimethylbenzamide for Preclinical Studies: An Application Note
Introduction: The Critical Role of a Well-Characterized Drug Candidate in Preclinical Research
The journey of a new therapeutic agent from discovery to clinical application is a long and arduous one, with the preclinical phase serving as a critical gatekeeper. During this stage, rigorous evaluation of a drug candidate's safety and efficacy profile is paramount. The quality of the active pharmaceutical ingredient (API) used in these studies is a cornerstone of reliable and reproducible preclinical data. This application note provides a detailed, field-proven guide for the scale-up synthesis of 4-amino-2-fluoro-N,N-dimethylbenzamide, a key intermediate in the development of various therapeutic agents.
The protocols outlined herein are designed to be robust, scalable, and yield material of high purity (>98%), suitable for preclinical toxicology and pharmacology studies. We will delve into the causality behind experimental choices, from the selection of the synthetic route to the intricacies of process control and final product purification. Adherence to these guidelines will ensure a consistent supply of this critical intermediate, thereby underpinning the integrity of subsequent preclinical evaluations.
Synthetic Strategy: A Three-Step Approach to Purity and Scalability
A multi-step synthesis commencing from a readily available starting material, 2-fluoro-4-nitrotoluene, has been devised. This route is designed for scalability and affords the target molecule in high yield and purity. The overall synthetic pathway is depicted below.
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of 2-Fluoro-4-nitrobenzoic Acid (Intermediate 1)
Principle:
The initial step involves the oxidation of the methyl group of 2-fluoro-4-nitrotoluene to a carboxylic acid. Potassium permanganate (KMnO₄) is a strong and cost-effective oxidizing agent suitable for this transformation on a large scale. The reaction is performed in an aqueous medium, and temperature control is crucial to prevent side reactions.
Protocol:
-
Reactor Setup: Charge a jacketed glass-lined reactor with purified water and 2-fluoro-4-nitrotoluene.
-
Heating: With vigorous stirring, heat the mixture to 80-90 °C.
-
Oxidant Addition: Slowly add potassium permanganate in portions, ensuring the temperature is maintained between 90-100 °C. The disappearance of the purple color of the permanganate indicates its consumption.
-
Reaction Monitoring: After the complete addition of KMnO₄, continue heating the mixture at reflux for 4-6 hours. Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the manganese dioxide (MnO₂) by-product.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2.
-
The product, 2-fluoro-4-nitrobenzoic acid, will precipitate as a solid.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the desired intermediate.[1][2]
-
Part 2: Synthesis of N,N-Dimethyl-2-fluoro-4-nitrobenzamide (Intermediate 2)
Principle:
The amidation of the carboxylic acid is achieved via its conversion to a more reactive acyl chloride, followed by reaction with dimethylamine. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, as it produces gaseous byproducts that are easily removed.[3][4]
Protocol:
-
Acid Chloride Formation:
-
In a clean, dry, and inerted reactor, suspend 2-fluoro-4-nitrobenzoic acid in a suitable solvent such as toluene.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride to the suspension at room temperature. An exotherm may be observed.
-
Heat the mixture to 60-70 °C and stir until the reaction is complete (cessation of gas evolution and confirmation by IR spectroscopy of the disappearance of the carboxylic acid peak).
-
Remove the excess thionyl chloride and toluene by distillation under reduced pressure.[3]
-
-
Amidation:
-
Dissolve the crude acyl chloride in a fresh, dry aprotic solvent like dichloromethane (DCM).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly bubble dimethylamine gas through the solution or add a solution of dimethylamine in a suitable solvent, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by HPLC.
-
-
Work-up:
-
Quench the reaction mixture by the slow addition of water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N,N-dimethyl-2-fluoro-4-nitrobenzamide.
-
Part 3: Synthesis of this compound (Final Product)
Principle:
The final step is the reduction of the aromatic nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation, with palladium on carbon (Pd/C) being a common and robust catalyst.[5][6]
Protocol:
-
Reactor Setup: Charge a high-pressure autoclave (hydrogenator) with N,N-dimethyl-2-fluoro-4-nitrobenzamide and a suitable solvent, such as methanol or ethanol.
-
Catalyst Addition: Under a nitrogen atmosphere, carefully add the 5-10% Pd/C catalyst.
-
Hydrogenation:
-
Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi).
-
Heat the reaction mixture to 40-60 °C with efficient stirring.
-
Monitor the reaction progress by hydrogen uptake and HPLC analysis. The reaction is typically complete in 4-8 hours.
-
-
Work-up and Purification:
-
After completion, cool the reactor to room temperature and carefully vent the hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a bed of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.[1]
-
Analytical Characterization and Quality Control
For preclinical studies, it is imperative to thoroughly characterize the final compound to ensure its identity, purity, and stability.
| Parameter | Method | Specification |
| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) | Conforms to the expected structure |
| Purity | HPLC (UV detection) | ≥ 98.0% |
| Individual Impurity | HPLC | ≤ 0.15% |
| Total Impurities | HPLC | ≤ 1.0% |
| Residual Solvents | Gas Chromatography (GC) | Within ICH limits |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
Impurity Profiling: A Regulatory Imperative
A comprehensive impurity profile is essential for the API batch intended for preclinical studies.[7][8] Any impurities present at a concentration of 0.10% or higher should be identified and characterized.[8] It is crucial to demonstrate that the impurity profile of the scaled-up batch is consistent with that of the material used in earlier discovery studies. Significant changes in the impurity profile may necessitate additional toxicological assessments.[7]
Safety Considerations
Thionyl Chloride Handling:
Thionyl chloride is a corrosive and toxic substance that reacts violently with water, releasing hazardous gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl).[3]
-
Always handle thionyl chloride in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Quenching of excess thionyl chloride should be done cautiously by slow addition to a cold, stirred basic solution (e.g., saturated sodium bicarbonate).[9]
Catalytic Hydrogenation:
Catalytic hydrogenation involves flammable hydrogen gas under pressure and a potentially pyrophoric catalyst (Pd/C).
-
Ensure the hydrogenation reactor is properly rated for the intended pressure and temperature.
-
Maintain an inert atmosphere during catalyst handling and transfer.
-
Follow established procedures for purging the reactor with nitrogen before and after the reaction.
Conclusion
The successful scale-up synthesis of this compound is a critical step in advancing drug development programs. The three-step synthetic route detailed in this application note provides a robust and scalable method for producing this key intermediate with the high purity required for preclinical studies. By understanding the rationale behind each step and adhering to the outlined protocols and safety precautions, researchers can ensure a consistent and reliable supply of this vital compound, thereby strengthening the foundation of their preclinical research.
References
-
MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Available from: [Link]
-
Wikipedia. Reduction of nitro compounds. Available from: [Link]
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KGROUP. Quenching Reactive Substances. Available from: [Link]
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ACS Publications. Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines | Organic Process Research & Development. Available from: [Link]
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ResearchGate. (PDF) A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Available from: [Link]
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MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Available from: [Link]
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Pharmaffiliates. The Importance of API Impurity Profiling in Drug Development. Available from: [Link]
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- Google Patents. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
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ResearchGate. Which reagents are suitable for decomposing residual thionyl chloride after esterification?. Available from: [Link]
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Standard Operating Procedures for. SOP 0079 - Thionyl Chloride. Available from: [Link]
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PYG Lifesciences. How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance. Available from: [Link]
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PMC. Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. Available from: [Link]
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ResearchGate. TiF 4 -Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. Available from: [Link]
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Ningbo Inno Pharmchem Co.,Ltd. The Crucial Role of 4-Amino-2-Fluoro-N-Methylbenzamide in Modern Pharmaceuticals. Available from: [Link]
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PubChem. N,N-Dimethylbenzamide. Available from: [Link]
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NIST WebBook. m-Amino-N,N-dimethylbenzamide. Available from: [Link]
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Application Note & Protocols: 4-Amino-2-fluoro-N,N-dimethylbenzamide as a Privileged Scaffold for Novel Kinase Inhibitor Development
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized treatment paradigms. This guide details the strategic application of 4-amino-2-fluoro-N,N-dimethylbenzamide as a versatile and promising starting scaffold for the design and synthesis of novel kinase inhibitors. We provide the scientific rationale for its use, detailed synthetic protocols for library generation, and robust methodologies for biochemical and cell-based screening to guide researchers in the early stages of drug discovery.
Introduction: The Rationale for a New Scaffold
The benzamide moiety is a well-established pharmacophore in kinase inhibitor design, famously incorporated into Type II inhibitors like Imatinib, which target the inactive "DFG-out" conformation of the kinase.[1] These inhibitors often utilize the benzamide group to form crucial hydrogen bonds and occupy a hydrophobic pocket adjacent to the primary ATP-binding site.[1] The this compound scaffold builds upon this validated chemical motif by incorporating strategic features to enhance its drug-like properties and synthetic versatility.
-
The Benzamide Core: Provides a rigid structural anchor capable of forming key hydrogen bond interactions within the kinase hinge region or with residues like the conserved aspartate of the DFG motif.[1]
-
The 4-Amino Group: Serves as a primary synthetic handle. It offers a reactive site for a wide array of chemical modifications, allowing for the systematic exploration of chemical space and the attachment of moieties designed to target specific sub-pockets of the kinase active site.
-
The 2-Fluoro Substituent: The incorporation of fluorine is a common and effective strategy in modern medicinal chemistry.[2] It can increase metabolic stability by blocking potential sites of oxidation, enhance binding affinity through favorable electrostatic or hydrogen bonding interactions, and modulate the pKa of the adjacent amino group, thereby influencing solubility and pharmacokinetic properties.
-
The N,N-dimethyl Group: This terminal group provides a metabolically stable cap. While it can be retained, it also represents another potential point of modification in later-stage optimization efforts to fine-tune solubility and cell permeability.
This combination of features makes this compound an ideal starting point for fragment-based or scaffold-based drug discovery campaigns aimed at identifying novel, potent, and selective kinase inhibitors.
Sources
Application Notes & Protocols: The 4-Amino-2-fluorobenzamide Scaffold for Novel Therapeutic Agents
Abstract: The 4-amino-2-fluorobenzamide core is a quintessential example of a "privileged scaffold" in modern medicinal chemistry. Its intrinsic structural and electronic properties, combined with its proven role as a cornerstone in high-profile therapeutics, make it a valuable starting point for drug discovery campaigns. This guide provides an in-depth exploration of the 4-amino-2-fluoro-N,N-dimethylbenzamide scaffold, leveraging extensive data from its close analog, 4-amino-2-fluoro-N-methylbenzamide, which is a key intermediate in the synthesis of the blockbuster androgen receptor antagonist, Enzalutamide.[1][2] We will detail a robust synthetic protocol for the scaffold, outline its derivatization into potent bioactive molecules, and provide validated protocols for assessing their therapeutic potential against critical oncology targets, including the androgen receptor and receptor tyrosine kinases.
Part 1: The 4-Amino-2-fluorobenzamide Scaffold: A Privileged Core
Introduction to Privileged Scaffolds
In drug discovery, a privileged scaffold is a molecular framework that is capable of binding to multiple, distinct biological targets. This promiscuity is not random; rather, it arises from an optimal arrangement of atoms and functional groups that present pharmacophoric features—such as hydrogen bond donors/acceptors and hydrophobic moieties—in a favorable three-dimensional space. The 4-amino-2-fluorobenzamide structure embodies this concept, serving as a versatile template for generating libraries of compounds with diverse therapeutic applications.
Rationale for Use: The Role of Fluorine and Amide Moieties
The utility of this scaffold is rooted in its specific chemical features:
-
The Benzamide Core: Provides a rigid platform for orienting substituents. The amide bond is a common feature in biomolecules and can participate in crucial hydrogen bonding interactions within a target's binding site.
-
The 4-Amino Group: Serves as a key synthetic handle. It is a potent nucleophile, readily participating in reactions like acylation, sulfonylation, and isothiocyanate addition, enabling rapid diversification of the scaffold.
-
The 2-Fluoro Substituent: The strategic placement of a fluorine atom is a classic medicinal chemistry tactic to modulate a molecule's properties.[3] The high electronegativity of fluorine can alter the pKa of the adjacent amino group, influence metabolic stability by blocking potential sites of oxidation, and enhance binding affinity through favorable electrostatic or dipole interactions with the target protein.[3]
Therapeutic Success: The Link to Androgen Receptor (AR) Antagonists
The most significant validation of this scaffold's potential comes from its role in the development of second-generation anti-androgen therapies. The N-methyl analog, 4-amino-2-fluoro-N-methylbenzamide, is a critical building block for Enzalutamide (MDV3100) and Apalutamide, drugs that have revolutionized the treatment of castration-resistant prostate cancer (CRPC).[2][4] These drugs function by binding to the androgen receptor with higher affinity than older agents, preventing its nuclear translocation and subsequent activation of pro-proliferative genes.[2] This proven success provides a strong rationale for exploring further derivatives of this scaffold for AR-related and other diseases.
Part 2: Synthesis and Characterization
General Synthetic Strategy
The synthesis of this compound is efficiently achieved via a three-step sequence starting from the commercially available 2-fluoro-4-nitrotoluene. This "green" and scalable approach avoids the use of highly toxic reagents like chromium trioxide and the large amounts of waste associated with older methods like iron powder reduction.[2][5]
Caption: General three-step synthesis of the target scaffold.
Protocol 1: Synthesis of this compound
Materials:
-
2-fluoro-4-nitrotoluene
-
Potassium permanganate (KMnO₄)
-
Tetrabutylammonium bromide (TBAB) or other phase transfer catalyst
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
-
Dimethylamine solution (e.g., 40% in water or 2M in THF)
-
Palladium on carbon (10% Pd/C)
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
Step 1: Oxidation to 2-Fluoro-4-nitrobenzoic acid
-
To a round-bottom flask, add 2-fluoro-4-nitrotoluene (1 equiv.), water, NaOH (2.5 equiv.), and a catalytic amount of TBAB (0.1 equiv.).
-
Heat the mixture to 80-90°C with vigorous stirring.
-
Add KMnO₄ (2.1 equiv.) portion-wise over 1-2 hours, maintaining the temperature. The reaction is exothermic.
-
Rationale: The phase transfer catalyst (TBAB) is crucial for transporting the permanganate oxidant from the aqueous phase to the organic phase where the substrate resides, dramatically accelerating the reaction.[2]
-
-
Stir at 95°C for 16-20 hours, monitoring by TLC until the starting material is consumed.
-
Filter the hot reaction mixture to remove manganese dioxide (MnO₂).
-
Cool the filtrate in an ice bath and acidify to pH 2 with concentrated HCl to precipitate the product.
-
Filter the white solid, wash with cold water, and dry under vacuum to yield 2-fluoro-4-nitrobenzoic acid.
Step 2: Amidation to 2-Fluoro-N,N-dimethyl-4-nitrobenzamide
-
Suspend the 2-fluoro-4-nitrobenzoic acid (1 equiv.) in DCM. Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5 equiv.) at 0°C.
-
Allow the mixture to warm to room temperature and then reflux for 2-3 hours until a clear solution is formed.
-
Cool the reaction and concentrate under reduced pressure to remove excess SOCl₂.
-
Re-dissolve the crude acid chloride in fresh DCM and cool to 0°C.
-
Slowly add dimethylamine solution (2.2 equiv.).
-
Stir at room temperature for 2-4 hours. Monitor by TLC.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate to yield the nitrobenzamide intermediate.
Step 3: Reduction to this compound
-
Dissolve the nitrobenzamide intermediate (1 equiv.) in ethyl acetate or methanol.
-
Carefully add 10% Pd/C catalyst (5-10% w/w).
-
Rationale: Catalytic hydrogenation with Pd/C is a clean and highly efficient reduction method with a high yield (often >98%), producing only water as a byproduct, in contrast to older methods that generate significant metallic waste.[5]
-
-
Purge the reaction vessel with nitrogen, then place it under a hydrogen atmosphere (balloon or Parr shaker at 10-50 psi).
-
Stir vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound, typically as an off-white solid.
Characterization
The final compound should be characterized using standard analytical techniques. While specific data for the N,N-dimethyl analog is not provided, the expected data can be extrapolated from the well-characterized N-methyl analog.[1][5]
-
¹H NMR: Expect characteristic peaks for the dimethylamide protons (a singlet around 2.9-3.1 ppm), aromatic protons (doublets and doublets of doublets between 6.3-8.0 ppm), and a broad singlet for the amino (NH₂) protons.
-
¹³C NMR: Expect signals for the methyl carbons, aromatic carbons (with characteristic C-F splitting), and the carbonyl carbon.
-
Mass Spectrometry (MS): The ESI-MS should show a clear [M+H]⁺ peak corresponding to the molecular weight (C₉H₁₁FN₂O, MW: 182.19).
Part 3: Application in Drug Discovery - Androgen Receptor Antagonists
Background: Androgen Receptor Signaling in Prostate Cancer
The androgen receptor is a ligand-activated transcription factor. In prostate cancer, binding of androgens like testosterone or dihydrotestosterone (DHT) causes the receptor to translocate to the nucleus, where it binds to Androgen Response Elements (AREs) on DNA, driving the expression of genes that promote tumor growth and survival. Second-generation antagonists, derived from the 4-amino-2-fluorobenzamide scaffold, physically block this process.
Caption: Simplified AR signaling and mechanism of antagonism.
Protocol 2: Synthesis of a Novel Thiohydantoin Derivative
This protocol outlines the synthesis of a hypothetical AR antagonist by reacting the scaffold's amino group with an isothiocyanate, a key step in forming the thiohydantoin ring system found in Enzalutamide.
-
In a flask, dissolve this compound (1 equiv.) in a suitable solvent like THF or acetonitrile.
-
Add 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (1.1 equiv.).
-
Stir the reaction at room temperature or with gentle heating (50-60°C) for 12-24 hours.
-
Monitor the formation of the thiourea intermediate by TLC or LC-MS.
-
Once the reaction is complete, add an amino acid ester (e.g., methyl 2-amino-2-methylpropanoate, 1.5 equiv.) and a base like triethylamine or DBU.
-
Heat the reaction to reflux to facilitate the cyclization and formation of the thiohydantoin ring.
-
After cooling, perform a standard aqueous workup and purify the final product by column chromatography on silica gel.
Protocol 3: In Vitro Androgen Receptor Competitive Binding Assay
This protocol determines the ability of a test compound to displace a known radiolabeled androgen from the AR ligand-binding domain (LBD).
Materials:
-
Recombinant human AR-LBD protein.
-
Radiolabeled androgen, e.g., [³H]-Mibolerone.
-
Test compounds and a known competitor (e.g., Enzalutamide).
-
Assay buffer (e.g., TEG buffer with protease inhibitors).
-
Hydroxyapatite slurry.
-
Scintillation fluid and vials.
Procedure:
-
Prepare serial dilutions of test compounds and controls in the assay buffer.
-
In a 96-well plate, combine the AR-LBD protein, [³H]-Mibolerone (at a fixed concentration near its Kd), and the test compound dilutions.
-
Incubate the plate for 18-24 hours at 4°C to allow the binding to reach equilibrium.
-
Add a hydroxyapatite slurry to each well to capture the protein-ligand complexes. Incubate for 15 minutes.
-
Wash the plate multiple times with buffer to remove unbound radioligand.
-
Elute the bound radioligand and transfer to scintillation vials.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Data Interpretation and Structure-Activity Relationships (SAR)
The IC₅₀ values obtained from the binding assay allow for the establishment of SAR. By systematically modifying the scaffold, one can deduce which functional groups are critical for potent binding.
| Compound ID | R¹ Group (on Thiohydantoin) | R² Group (on Benzamide) | AR Binding IC₅₀ (nM) |
| Scaffold-01 | H | -N(CH₃)₂ | >10,000 |
| AR-Antagonist-A | 4-cyano-3-trifluoromethyl-phenyl | -NHCH₃ | 35 |
| AR-Antagonist-B | 4-cyano-3-trifluoromethyl-phenyl | -N(CH₃)₂ | 42 |
| AR-Antagonist-C | 4-cyano-3-chloro-phenyl | -N(CH₃)₂ | 150 |
| AR-Antagonist-D | 4-cyano-3-trifluoromethyl-phenyl | -NHEt | 98 |
| Caption: Hypothetical SAR data for AR antagonists derived from the scaffold. |
This hypothetical data suggests that a large, electron-deficient aromatic ring at R¹ is crucial for potency, while modifications to the R² amide group have a more modest effect, with the N-methyl and N,N-dimethyl groups showing comparable high potency.
Part 4: Expanding Therapeutic Horizons - Kinase Inhibition
Background: The c-Met Kinase
The 4-amino-2-fluorobenzamide scaffold has also been utilized as a starting point for inhibitors of c-Met kinase.[1][6] c-Met is a receptor tyrosine kinase that, when dysregulated, can drive tumor growth, invasion, and metastasis in various cancers. Small molecule inhibitors typically bind to the ATP-binding pocket of the kinase domain, preventing its activation.
Protocol 4: A General In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the phosphorylation of a substrate by the kinase.
Materials:
-
Recombinant c-Met kinase.
-
Fluorescein-labeled substrate peptide.
-
ATP.
-
Terbium-labeled anti-phosphopeptide antibody.
-
Test compounds.
-
Assay buffer.
Procedure:
-
Add the test compound, c-Met kinase, and the fluorescein-labeled substrate to the wells of a low-volume 384-well plate.
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature for 1 hour.
-
Stop the reaction by adding EDTA and the Terbium-labeled antibody.
-
Incubate for 30-60 minutes to allow antibody binding.
-
Read the plate on a fluorescence plate reader capable of TR-FRET.
-
The TR-FRET signal is proportional to the amount of phosphorylated substrate. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Part 5: Conclusion and Future Directions
The this compound scaffold and its close analogs represent a highly validated and versatile starting point for the development of novel therapeutics. Its straightforward and scalable synthesis allows for rapid library generation. While its application in androgen receptor antagonism is well-established, its potential as a kinase inhibitor scaffold remains an exciting and underexplored frontier. Future work should focus on expanding the diversity of derivatives and screening them against a broad panel of kinases and other oncology-relevant targets to fully unlock the therapeutic potential of this privileged core structure.
References
-
Title: Preparation method of 4-amino-2-fluoro-methyl benzamide Source: Eureka | Patsnap URL: [Link]
- Title: CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide Source: Google Patents URL
-
Title: 4-Amino-2-fluoro-N-methylbenzamide | C8H9FN2O | CID 44139521 Source: PubChem URL: [Link]
-
Title: A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide Source: ResearchGate URL: [Link]
-
Title: Applications of fluorine-containing amino acids for drug design Source: PubMed URL: [Link]
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- 6. usbio.net [usbio.net]
Synthesis of 4-amino-2-fluoro-N,N-dimethylbenzamide Analogs and Derivatives: A Detailed Guide for Researchers
This document provides a comprehensive guide for the synthesis of 4-amino-2-fluoro-N,N-dimethylbenzamide and its analogs, compounds of significant interest in medicinal chemistry and drug development. These scaffolds serve as crucial building blocks for a range of therapeutic agents, most notably as key intermediates in the synthesis of advanced prostate cancer drugs like Apalutamide and Enzalutamide.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the synthetic strategies.
Introduction: The Significance of the 4-Amino-2-fluorobenzamide Scaffold
The 4-amino-2-fluorobenzamide core is a privileged scaffold in modern medicinal chemistry. The presence of the fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[5][6] The amino group provides a versatile handle for further functionalization, allowing for the exploration of a wide chemical space to optimize pharmacological properties. This guide will focus on a robust and scalable synthetic route to the N,N-dimethylated analog and discuss strategies for creating a diverse library of related derivatives.
Core Synthetic Pathway to this compound
The most efficient and widely adopted synthetic route is a three-step process commencing from the readily available starting material, 2-fluoro-4-nitrotoluene. This pathway is characterized by high yields and the use of well-established, scalable chemical transformations.
Caption: Overall synthetic workflow for this compound.
Part 1: Detailed Synthetic Protocols
This section provides step-by-step protocols for the synthesis of this compound. The causality behind key experimental choices is explained to provide a deeper understanding of the process.
Protocol 1: Oxidation of 2-Fluoro-4-nitrotoluene to 2-Fluoro-4-nitrobenzoic acid
Principle: This step involves the oxidation of the methyl group of 2-fluoro-4-nitrotoluene to a carboxylic acid using a strong oxidizing agent, potassium permanganate (KMnO₄). The reaction is typically performed in an aqueous basic solution to facilitate the oxidation process. A phase transfer catalyst is often employed to improve the reaction rate and yield by facilitating the interaction between the aqueous permanganate and the organic substrate.[7]
Materials:
-
2-Fluoro-4-nitrotoluene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB) or other suitable phase transfer catalyst
-
Concentrated hydrochloric acid (HCl)
-
Water
-
Dichloromethane (for extraction)
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and thermometer, add 2-fluoro-4-nitrotoluene, water, sodium hydroxide, and the phase transfer catalyst.
-
Stir the mixture and heat to approximately 75-85 °C.
-
Slowly add potassium permanganate in portions to control the exothermic reaction.
-
Maintain the reaction temperature at around 95 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter while hot to remove the manganese dioxide (MnO₂) byproduct.
-
Cool the filtrate in an ice bath and acidify to a pH of approximately 2 with concentrated hydrochloric acid to precipitate the product.
-
Filter the white precipitate, wash with cold water, and dry under vacuum to yield 2-fluoro-4-nitrobenzoic acid.
-
For higher purity, the crude product can be recrystallized or purified by extraction.
Expert Insights: The use of a phase transfer catalyst is crucial for achieving high yields in a reasonable timeframe. The slow, portion-wise addition of KMnO₄ is a critical safety measure to prevent a runaway reaction.
Protocol 2: Amidation of 2-Fluoro-4-nitrobenzoic acid to 2-Fluoro-4-nitro-N,N-dimethylbenzamide
Principle: This step involves the conversion of the carboxylic acid to an amide. A common and effective method is to first activate the carboxylic acid by converting it to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with dimethylamine to form the desired N,N-dimethylbenzamide.
Materials:
-
2-Fluoro-4-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Dimethylamine (solution in THF or as a gas)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine or other suitable base (optional, to scavenge HCl)
-
Water
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-fluoro-4-nitrobenzoic acid in anhydrous DCM.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (optional, as a catalyst for acyl chloride formation).
-
Slowly add thionyl chloride to the suspension at room temperature.
-
Heat the mixture to reflux and stir until the reaction is complete (TLC monitoring).
-
Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting crude acyl chloride in fresh anhydrous DCM and cool in an ice bath.
-
Slowly add a solution of dimethylamine in THF or bubble dimethylamine gas through the solution. If using dimethylamine hydrochloride, a base like triethylamine will be required.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-fluoro-4-nitro-N,N-dimethylbenzamide. The crude product can be purified by column chromatography if necessary.
Expert Insights: The conversion to the acyl chloride is a critical activation step.[2] Ensuring anhydrous conditions is paramount to prevent the hydrolysis of the acyl chloride back to the carboxylic acid. The use of an excess of dimethylamine can help drive the reaction to completion and neutralize the HCl byproduct.
Protocol 3: Reduction of 2-Fluoro-4-nitro-N,N-dimethylbenzamide to this compound
Principle: The final step is the reduction of the nitro group to a primary amine. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency, selectivity, and clean reaction profile.[8][9] Palladium on carbon (Pd/C) is a commonly used and highly effective catalyst.
Materials:
-
2-Fluoro-4-nitro-N,N-dimethylbenzamide
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂)
Procedure:
-
In a hydrogenation vessel, dissolve 2-fluoro-4-nitro-N,N-dimethylbenzamide in a suitable solvent such as ethanol or ethyl acetate.
-
Carefully add the 10% Pd/C catalyst.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 2-10 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound. The product is often of high purity, but can be recrystallized if necessary.
Expert Insights: The catalyst should be handled with care as it can be pyrophoric, especially when dry and in the presence of flammable solvents. Ensuring a good seal on the hydrogenation apparatus is crucial for safety and reaction efficiency. The reaction is typically clean, with high yields of the desired amine.[8][9]
Part 2: Synthesis of Analogs and Derivatives
The versatile this compound scaffold can be readily modified to generate a library of analogs for structure-activity relationship (SAR) studies.
Variation of the Amide Moiety
The N,N-dimethylamide can be replaced with a wide range of other amides by using different primary or secondary amines in Protocol 2. This allows for the exploration of how changes in the steric and electronic properties of the amide group affect biological activity.
Caption: General scheme for varying the amide functionality.
Functionalization of the Amino Group
The 4-amino group of the final product is a key site for derivatization. It can undergo a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
-
Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides to form diarylamines.[10]
These modifications allow for the introduction of a wide range of functional groups to probe interactions with biological targets.
Part 3: Characterization and Data
Thorough characterization of the synthesized compounds is essential to confirm their identity and purity.
Table 1: Predicted and Reported Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP |
| 2-Fluoro-4-nitrobenzoic acid | C₇H₄FNO₄ | 185.11 | 1.5 |
| 2-Fluoro-4-nitro-N,N-dimethylbenzamide | C₉H₉FN₂O₃ | 212.18 | 1.2 |
| This compound | C₉H₁₁FN₂O | 182.20 | 0.8 |
| 4-Amino-2-fluoro-N-methylbenzamide | C₈H₉FN₂O | 168.17[11] | 0.6[11] |
Characterization Data: While specific spectral data for this compound is not widely published, the following are expected characteristic peaks based on analogous structures:
-
¹H NMR: Aromatic protons in the range of 6.0-7.5 ppm, and two singlets for the N-methyl groups around 2.9-3.1 ppm. The amino protons will appear as a broad singlet.
-
¹³C NMR: Aromatic carbons in the range of 100-165 ppm, the amide carbonyl carbon around 165-170 ppm, and the N-methyl carbons around 35-40 ppm.
-
IR Spectroscopy: Characteristic peaks for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=O stretching of the amide (around 1630-1680 cm⁻¹), and C-F stretching (around 1200-1300 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak (M+) corresponding to the calculated molecular weight.
Researchers should perform full characterization (¹H NMR, ¹³C NMR, IR, and MS) to confirm the structure and purity of their synthesized compounds.
Part 4: Safety Precautions
General Precautions:
-
All synthetic procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.
Specific Hazards:
-
Potassium permanganate: A strong oxidizer. Avoid contact with combustible materials.
-
Thionyl chloride: Corrosive and lachrymatory. Reacts violently with water. Handle with extreme care.
-
Dimethylamine: Flammable and corrosive.
-
Hydrogen gas: Highly flammable. Ensure there are no ignition sources in the vicinity of the hydrogenation apparatus.
-
Palladium on carbon: Can be pyrophoric. Handle in a wet state when possible and avoid creating dust.
-
Fluorinated organic compounds: Can have unique toxicological properties. Avoid inhalation and skin contact.[12]
Always consult the Safety Data Sheet (SDS) for each reagent before use.[10][12][13][14][15]
Conclusion
The synthetic route and protocols detailed in this guide provide a reliable and efficient pathway for the synthesis of this compound and its derivatives. The versatility of this scaffold, combined with the strategic incorporation of a fluorine atom, makes it a valuable platform for the discovery of novel therapeutic agents. By understanding the underlying chemical principles and adhering to safe laboratory practices, researchers can successfully synthesize and explore the potential of this important class of compounds.
References
- CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google P
- The Crucial Role of 4-Amino-2-Fluoro-N-Methylbenzamide in Modern Pharmaceuticals. (URL: not available)
-
4-Amino-2-fluoro-N-methylbenzamide | C8H9FN2O | CID 44139521 - PubChem. (URL: [Link])
-
(PDF) A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide - ResearchGate. (URL: [Link])
- SAFETY DATA SHEET - Fisher Scientific. (URL: not available)
- WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs - Google P
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benzoyl fluoride - Organic Syntheses Procedure. (URL: [Link])
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4-fluoro-N,N-dimethylbenzamide | C9H10FNO | CID 141077 - PubChem. (URL: [Link])
- CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google P
-
4-Amino-2-fluoro-N-methylbenzamide | C8H9FN2O | CID 44139521 - PubChem. (URL: [Link])
- Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. (URL: not available)
-
Applications of fluorine-containing amino acids for drug design - PubMed. (URL: [Link])
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Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - Frontiers. (URL: [Link])
-
Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC - PubMed Central. (URL: [Link])
-
N,4-Dimethylbenzamide;dmba - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])
-
Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - Beilstein Journals. (URL: [Link])
-
Derivatization of amino acids with N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine for liquid chromatography/electrospray ionization mass spectrometry | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone - NIH. (URL: [Link])
-
Design, synthesis and biological evaluation of 4-amino-N-(4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation - PubMed. (URL: [Link])
-
Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C- Isotopomers in Metabolic Studies - PMC - PubMed Central. (URL: [Link])
-
Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - NIH. (URL: [Link])
-
IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride. (URL: [Link])
-
New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - MDPI. (URL: [Link])
-
m-Amino-N,N-dimethylbenzamide - the NIST WebBook. (URL: [Link])
-
This compound (CAS No. 1187368-67-7) Suppliers. (URL: [Link])
Sources
- 1. 4-amino-2-fluoro-N-methylbenzamide | 915087-25-1 [chemicalbook.com]
- 2. Amide synthesis by acylation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
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- 7. Page loading... [wap.guidechem.com]
- 8. WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs - Google Patents [patents.google.com]
- 9. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]
- 10. Aniline synthesis by amination (arylation) [organic-chemistry.org]
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- 13. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. assets.thermofisher.com [assets.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-amino-2-fluoro-N,N-dimethylbenzamide
Welcome to the technical support center for the synthesis of 4-amino-2-fluoro-N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthetic process. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring you can troubleshoot effectively and maximize your yield and purity.
Synthetic Pathway Overview
The most common and scalable synthesis of this compound proceeds via a robust three-step sequence starting from 2-fluoro-4-nitrotoluene. This method is advantageous due to the relatively low cost of the starting material and high yields reported for the final reduction step.[1][2]
Caption: A logical workflow for troubleshooting hydrogenation issues.
Recommended Protocol: Catalytic Hydrogenation
-
Vessel Preparation: In a suitable hydrogenation vessel, dissolve 2-fluoro-4-nitro-N,N-dimethylbenzamide (1.0 eq) in a solvent like methanol or ethanol.
-
Catalyst Addition: Add 5-10 mol% of 10% Palladium on carbon (Pd/C) to the solution under an inert atmosphere (e.g., nitrogen).
-
Hydrogenation: Seal the vessel and purge thoroughly with nitrogen, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen to 50-100 psi and stir the mixture vigorously at room temperature.
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is fully consumed.
-
Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization if necessary. [3]
Q2: I am attempting to form the amide bond directly from 4-amino-2-fluorobenzoic acid, but my yields are consistently low. What is the problem?
A2: Direct amidation is challenging due to the competing acid-base reaction between the carboxylic acid and the amine, which forms a non-nucleophilic ammonium carboxylate salt. [4]Furthermore, the electron-donating amino group on the starting acid can reduce the electrophilicity of the carbonyl carbon, making it less reactive. Success hinges on proper activation of the carboxylic acid.
Causality & Coupling Reagent Selection: To overcome the initial acid-base reaction, the carboxylic acid must be converted into a highly reactive intermediate (an activated ester or acyl halide) in situ. This is the role of a coupling reagent. The choice of reagent is critical and depends on factors like cost, efficiency with challenging substrates, and ease of byproduct removal. [5]
-
Carbodiimides (EDC, DCC): These are cost-effective but often require an additive like 1-Hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency. The urea byproduct from EDC is water-soluble, simplifying workup. [6]* Uronium/Aminium Salts (HATU, HBTU): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is exceptionally effective for difficult couplings, including those with sterically hindered or electronically deactivated partners. [5][7]It reacts rapidly and generally provides higher yields, though it is more expensive.
-
Phosphonium Salts (PyBOP): Another class of highly efficient reagents, but the byproducts can sometimes complicate purification.
-
Acyl Fluoride Formation: For extremely hindered couplings, converting the carboxylic acid to an acyl fluoride using reagents like TFFH can be a powerful strategy. Acyl fluorides are more stable to hydrolysis than acyl chlorides but highly reactive towards amines. [8][9] Data Summary: Coupling Reagent Performance
| Coupling Reagent | Additive | Base | Typical Solvent | Reaction Time (h) | Expected Yield (%) | Key Considerations |
| EDC | HOBt | DIPEA | DMF/DCM | 12-18 | 80-90 | Cost-effective; water-soluble urea byproduct simplifies workup. [4] |
| HATU | None | DIPEA | DMF | 1-4 | >95 | Highly efficient for challenging substrates; faster reaction times. [5][7] |
| T3P® | None | Pyridine | EtOAc | 2-6 | >90 | Versatile and safe; byproducts are water-soluble. [5] |
Recommended Protocol: HATU-Mediated Amide Coupling
-
Activation: Dissolve 4-amino-2-fluorobenzoic acid (1.0 eq), HATU (1.1 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq) in an anhydrous polar aprotic solvent (e.g., DMF) under a nitrogen atmosphere.
-
Stir: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated HOBt ester.
-
Amine Addition: Add a solution of dimethylamine (1.2-1.5 eq, often as a solution in THF or as dimethylamine hydrochloride with an additional equivalent of base) to the reaction mixture.
-
Reaction: Continue stirring at room temperature and monitor progress by TLC or LC-MS.
-
Quench & Extraction: Upon completion, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash & Isolate: Wash the combined organic layers with saturated aqueous LiCl (to remove DMF), followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product for further purification.
Caption: Generalized mechanism of amide bond formation using coupling reagents. [6]
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns during this synthesis? A1: Several steps require specific precautions. When using thionyl chloride for acid activation, the reaction should be performed in a well-ventilated fume hood as it is corrosive and releases HCl gas. The initial oxidation with potassium permanganate can be highly exothermic and should be controlled with careful, slow addition of reagents. Finally, catalytic hydrogenation involves flammable hydrogen gas under pressure and must be conducted in appropriate pressure vessels with proper purging techniques to avoid creating an explosive atmosphere. The final product is classified as harmful if swallowed and may cause skin and eye irritation. [10] Q2: My initial oxidation of 2-fluoro-4-nitrotoluene gives a poor yield. What are the critical parameters? A2: This phase-transfer catalyzed oxidation is sensitive to temperature and catalyst efficiency. Ensure the temperature is maintained between 80-95 °C for the duration of the reaction. [1]The phase-transfer catalyst (e.g., tetrabutylammonium bromide) is crucial for bringing the permanganate oxidant into the organic phase to react with the toluene derivative; ensure it is added in the correct ratio (e.g., a mass ratio of 5-10:1 of starting material to catalyst). [1]Monitor the reaction by TLC to avoid over-oxidation or incomplete reaction.
Q3: How should I best purify the final product? A3: The crude product isolated after hydrogenation is often of high purity (>98%). [2]However, if impurities are present, recrystallization is a highly effective method. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, can be explored to find conditions that allow the product to crystallize while leaving impurities in the mother liquor. For more difficult separations, column chromatography on silica gel is a reliable alternative.
References
Sources
- 1. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]
- 2. Preparation method of 4-amino-2-fluoro-methyl benzamide - Eureka | Patsnap [eureka.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. 4-Amino-2-fluoro-N-methylbenzamide | C8H9FN2O | CID 44139521 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-amino-2-fluoro-N,N-dimethylbenzamide
Welcome to the technical support center for the synthesis of 4-amino-2-fluoro-N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. By understanding the underlying chemistry, you can effectively troubleshoot issues, optimize your reaction conditions, and ensure the synthesis of a high-purity final product.
I. Synthetic Overview & Key Challenges
The synthesis of this compound is a sequential process typically involving three key transformations:
-
Oxidation: Conversion of 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid.
-
Amide Formation: Coupling of 2-fluoro-4-nitrobenzoic acid with dimethylamine to yield 2-fluoro-N,N-dimethyl-4-nitrobenzamide.
-
Reduction: Reduction of the nitro group to an amine, affording the final product, this compound.
While seemingly straightforward, each step presents unique challenges and potential for side reactions that can impact yield and purity. This guide will address these issues in a question-and-answer format, providing both mechanistic explanations and practical solutions.
II. Troubleshooting Guide & FAQs
Step 1: Oxidation of 2-Fluoro-4-nitrotoluene
Q1: My oxidation of 2-fluoro-4-nitrotoluene with potassium permanganate (KMnO₄) is resulting in a low yield of 2-fluoro-4-nitrobenzoic acid. What are the likely causes and how can I improve it?
A1: Low yields in permanganate oxidations of substituted toluenes are often due to incomplete reaction or side reactions. Here are the primary factors to consider:
-
Incomplete Reaction: The oxidation of the methyl group to a carboxylic acid is a heterogeneous reaction and can be slow. Ensure vigorous stirring to maximize the interfacial area between the aqueous permanganate solution and the organic substrate. The reaction is also temperature-dependent; maintaining a temperature around 95°C is often necessary for a reasonable reaction rate.
-
Side Reactions:
-
Ring Oxidation: While the methyl group is the primary site of oxidation, harsh conditions (e.g., excessively high temperatures or prolonged reaction times) can lead to oxidative degradation of the aromatic ring.
-
Decarboxylation: Upon acidification of the reaction mixture to precipitate the benzoic acid derivative, excessive effervescence (gas evolution) can indicate the presence of unstable intermediates that are decarboxylating. This can be a sign of over-oxidation or other side reactions.
-
-
Work-up Issues: The product, 2-fluoro-4-nitrobenzoic acid, is precipitated by acidifying the reaction mixture. Ensure the pH is sufficiently low (around 2) to fully protonate the carboxylate.
Troubleshooting Protocol:
-
Phase-Transfer Catalyst: The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, can significantly improve the reaction rate and yield by facilitating the transfer of the permanganate ion into the organic phase.[1]
-
Controlled Addition of KMnO₄: Instead of adding all the potassium permanganate at once, a slow, portion-wise addition can help to control the reaction exotherm and minimize side reactions.
-
Temperature Control: Carefully monitor and maintain the reaction temperature. While heat is necessary, overheating can lead to decomposition of the permanganate and undesired side products. A temperature of around 85-95°C is a good starting point.
-
Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material, 2-fluoro-4-nitrotoluene.
Step 2: Amide Formation
Q2: I am observing significant unreacted starting material (2-fluoro-4-nitrobenzoic acid) and the formation of an unknown byproduct during the amide coupling reaction with dimethylamine. What could be the issue?
A2: The formation of an amide from a carboxylic acid and an amine requires the activation of the carboxylic acid. The choice of coupling agent and reaction conditions are critical to avoid side reactions.
-
Inefficient Coupling: The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. An activating agent is necessary.
-
Side Reactions with Coupling Reagents:
-
Guanidinium Byproduct: When using uronium/aminium-based coupling reagents like HATU or HBTU, the amine can react with the coupling reagent itself to form a stable guanidinium byproduct, consuming the amine and reducing the yield of the desired amide. The order of addition is crucial; the carboxylic acid should be activated first before the addition of the amine.
-
N-acylurea Formation: With carbodiimide coupling reagents like DCC or EDC, the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common impurity and difficult to remove. The addition of a nucleophilic catalyst like 1-hydroxybenzotriazole (HOBt) or DMAP can intercept the O-acylisourea and form a less reactive active ester, minimizing N-acylurea formation.
-
Troubleshooting Protocol:
-
Acyl Chloride Formation: A robust method is to convert the carboxylic acid to the corresponding acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride is then reacted with dimethylamine, often in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct.[2]
-
Optimizing Coupling Reagent Conditions:
-
If using a carbodiimide (e.g., EDC), include an additive like HOBt or DMAP to improve efficiency and reduce side reactions.
-
If using a uronium/aminium reagent (e.g., HATU), pre-activate the carboxylic acid for a few minutes before adding the dimethylamine.
-
-
Solvent Choice: Use an anhydrous aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF). The presence of water can lead to hydrolysis of the activated carboxylic acid intermediate back to the starting material.
Q3: I am concerned about the stability of the fluorine substituent during the amide formation step. Can de-fluorination occur?
A3: De-fluorination of activated aromatic rings can occur under certain nucleophilic aromatic substitution (SNA) conditions. While the fluorine atom in 2-fluoro-4-nitrobenzoic acid is activated by the ortho-nitro group, the risk of substitution by dimethylamine is generally low under standard amide coupling conditions. However, prolonged reaction times at elevated temperatures with a large excess of a strong nucleophile could potentially lead to some degree of de-fluorination. It is good practice to use the mildest conditions that afford a good yield of the desired amide.
Step 3: Reduction of the Nitro Group
Q4: My reduction of 2-fluoro-N,N-dimethyl-4-nitrobenzamide is giving me a mixture of products, and the yield of the desired this compound is low. What are the potential side reactions?
A4: The reduction of an aromatic nitro group to an amine can proceed through several intermediates, and incomplete reduction or side reactions can lead to a complex product mixture.
-
Incomplete Reduction: The reduction of a nitro group (NO₂) to an amine (NH₂) is a six-electron process. Incomplete reduction can lead to the formation of nitroso (-NO) and hydroxylamine (-NHOH) intermediates. These intermediates can sometimes be observed as impurities in the final product.[3]
-
Formation of Azo and Azoxy Compounds: Under certain conditions, particularly with metal-based reductions in neutral or alkaline media, the intermediate nitroso and hydroxylamine species can condense to form azoxy (-N=N(O)-) and azo (-N=N-) dimers.
-
Dehalogenation (De-fluorination): This is a significant potential side reaction during the reduction of halogenated nitroaromatics. The choice of catalyst and reaction conditions is critical to minimize the loss of the fluorine substituent.
-
Catalytic Hydrogenation: While being a "green" and efficient method, some catalysts, particularly palladium on carbon (Pd/C), can be aggressive and promote hydrodehalogenation. The risk of de-fluorination is generally higher with more reactive halogens (I > Br > Cl > F), but can still occur with fluorine under forcing conditions (high pressure, high temperature, or prolonged reaction times).[4]
-
Metal/Acid Reductions: Reductions using metals like iron, tin, or zinc in acidic media are also common. However, some combinations, like tin or stannous chloride, can be more prone to causing dehalogenation of ortho-halo nitroaromatics.[4]
-
Troubleshooting Protocol:
-
Catalytic Hydrogenation with Catalyst Screening:
-
Catalyst Choice: If de-fluorination is an issue with Pd/C, consider using a less aggressive catalyst like platinum on carbon (Pt/C) or Raney nickel.
-
Reaction Conditions: Use milder conditions – lower hydrogen pressure and ambient temperature. Monitor the reaction closely by TLC or HPLC and stop the reaction as soon as the starting material is consumed to avoid over-reduction and de-fluorination.
-
-
Metal/Acid Reduction:
-
Iron in Acetic Acid or with Ammonium Chloride: This is a classic and often reliable method for nitro group reduction that is generally less prone to causing de-fluorination compared to other metal/acid systems.
-
-
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or cyclohexene with a palladium catalyst can sometimes offer better selectivity and milder conditions than using hydrogen gas directly.
Q5: How can I purify my final product to remove these common impurities?
A5: Purification of this compound can typically be achieved by:
-
Crystallization: This is often the most effective method for removing small amounts of impurities. A suitable solvent system should be determined empirically.
-
Column Chromatography: If crystallization is not effective or if the product is an oil, silica gel column chromatography can be used to separate the desired product from side products and unreacted starting materials. A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is a good starting point.
III. Visualizing the Process
Synthetic Pathway and Potential Side Reactions
Caption: Synthetic pathway with major side reactions.
Troubleshooting Workflow
Caption: A logical approach to troubleshooting.
IV. Summary of Key Parameters
| Step | Key Transformation | Common Reagents | Potential Side Reactions | Key Optimization Parameters |
| 1. Oxidation | -CH₃ → -COOH | KMnO₄ | Incomplete oxidation, Ring oxidation | Temperature, Stirring, Phase-transfer catalyst, Controlled addition of oxidant |
| 2. Amide Formation | -COOH → -CON(CH₃)₂ | SOCl₂ then (CH₃)₂NH; EDC/HOBt; HATU | Guanidinium byproducts, N-acylurea formation, Hydrolysis | Choice of coupling agent, Anhydrous conditions, Order of addition |
| 3. Reduction | -NO₂ → -NH₂ | H₂/Pd/C; Fe/CH₃COOH | Incomplete reduction (hydroxylamine), Azo/Azoxy dimers, De-fluorination | Choice of catalyst/reducing agent, Temperature, Pressure, Reaction time |
V. References
-
Aromatic Nitro Compounds. (n.d.). Retrieved from web.mst.edu.
-
Nitro Reduction. (n.d.). American Chemical Society. Retrieved from [Link]
-
Synthesis and stability of strongly acidic benzamide derivatives. (2018). Beilstein Journal of Organic Chemistry, 14, 466–473.
-
Reduction of nitro compounds. (n.d.). In Wikipedia. Retrieved from [Link]
-
Colomban, C., Kudrik, E. V., Afanasiev, P., & Sorokin, A. B. (2020). Catalytic Defluorination of Perfluorinated Aromatics under Oxidative Conditions Using N-Bridged Diiron Phthalocyanine. Journal of the American Chemical Society, 142(36), 15353–15361.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
-
Fransson, R., & Fokin, V. V. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11464-11469.
-
Key, B. D., Howell, R. D., & Criddle, C. S. (1997). Fluorinated organics in the biosphere. Environmental Science & Technology, 31(9), 2445-2454.
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2023). Catalysts, 13(6), 988.
-
A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO. (2012). Chemical Reviews, 112(7), 3688-3728.
-
Xu, D., Xu, X., & Zhu, Z. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 37(10), 615-616.
-
Preparation method of 4-amino-2-fluoro-methyl benzamide. (2013). CN103304439A.
-
Difluoroalkane synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal.
-
Degradation and Transformation of Organic Fluorine Compounds. (2003). In Topics in Current Chemistry (Vol. 227, pp. 117-162). Springer.
-
5-Fluoro-N,2-dimethyl-N-(phenylmethyl)benzamide. (n.d.). PubChem.
-
Steiner, H., & Meier, H. (2004). Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. CHIMIA International Journal for Chemistry, 58(3), 156-158.
-
Method of making amides of dimethylamine and piperazine. (1966). US3288794A.
-
Modeled oxidation reactions of 2-nitrotoluene (R1 = NO2, R2 = H) and... (2011). The Journal of Physical Chemistry A, 115(45), 12455-12464.
-
3-Fluoro-N,N-dimethyl-5-vinylbenzamide. (n.d.). BLDpharm.
-
Amide Synthesis. (n.d.). Fisher Scientific.
-
2-Fluoro-4-nitrotoluene 98 1427-07-2. (n.d.). Sigma-Aldrich.
-
2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. (1996). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans (Vol. 65). IARC.
-
4-fluoro-N,N-dimethylbenzamide. (n.d.). PubChem.
-
Nitrotoluene oxidation. (2020). Sciencemadness Discussion Board.
-
Stability of fluorocyclopropane moiety under acidic vs basic conditions. (n.d.). Benchchem.
-
2-Fluoro-4-nitrotoluene. (n.d.). Chem-Impex.
Sources
identification of impurities in 4-amino-2-fluoro-N,N-dimethylbenzamide synthesis
Technical Support Center: Synthesis of 4-amino-2-fluoro-N,N-dimethylbenzamide
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis and impurity identification of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important synthetic intermediate. Achieving high purity is critical for downstream applications, particularly in drug development, where even minor impurities can have significant consequences.
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical experience. Our goal is to empower you to diagnose and resolve common synthetic challenges, ensuring the integrity and quality of your results.
Overall Synthesis and Analysis Workflow
The successful production of high-purity this compound requires a systematic approach, from starting material selection through to final analytical characterization. The following workflow illustrates the key stages.
Caption: High-level workflow for synthesis and quality control.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. Each answer provides a causal analysis and actionable solutions.
Question 1: My final catalytic hydrogenation step is slow or incomplete, leaving significant amounts of the nitro-intermediate. What is the likely cause?
Answer: This is a common and frustrating issue during the reduction of aromatic nitro compounds. The root cause is almost always related to the catalyst or the reaction environment.
-
Causality—Catalyst Activity: Palladium on carbon (Pd/C) is an excellent catalyst for this transformation, but its activity can be compromised.[1]
-
Poisoning: The catalyst's active sites can be blocked by impurities. Sulfur-containing compounds are classic poisons. Ensure all glassware is scrupulously clean and solvents are of high purity. If the upstream amidation step used reagents like thionyl chloride, residual chlorides could interfere with the catalyst.
-
Deactivation: The catalyst may be old or have been improperly handled (e.g., exposed to air for extended periods). Always use fresh, high-quality catalyst.
-
-
Causality—Mass Transfer Limitations: This is a triphasic reaction (solid catalyst, liquid substrate solution, hydrogen gas). Inefficient mixing prevents hydrogen from reaching the catalyst surface where the reaction occurs.[2]
-
Insufficient Agitation: If the stir rate is too low, the catalyst will settle, dramatically reducing the reaction rate. Ensure vigorous stirring that keeps the catalyst fully suspended.
-
Inadequate Hydrogen Pressure: The rate of hydrogenation is often dependent on hydrogen pressure. If your setup has a leak or the pressure is too low, the reaction will be slow.
-
Solutions:
-
Use Fresh Catalyst: Discard old Pd/C and use a fresh batch from a reputable supplier. Increase catalyst loading from a typical 5 mol% to 10 mol% if necessary.[1]
-
Ensure Inert Atmosphere: Thoroughly purge the reaction vessel with an inert gas (N₂ or Ar) before introducing hydrogen to remove all oxygen.
-
Optimize Physical Conditions: Increase the hydrogen pressure (e.g., from 50 psi to 100 psi) and ensure the stirring is vigorous enough to create a vortex and keep the catalyst suspended.[1]
-
Purify the Intermediate: If catalyst poisoning is suspected, purify the 2-fluoro-4-nitro-N,N-dimethylbenzamide intermediate by recrystallization before the reduction step.
Question 2: My final product has a persistent yellow or orange color, even after purification. What impurity does this indicate?
Answer: The colored impurities are almost certainly dimeric species formed from partially reduced nitro-intermediates.[1]
-
Causality—Condensation Side Reactions: During catalytic hydrogenation, the nitro group is reduced sequentially to nitroso (-NO) and hydroxylamine (-NHOH) intermediates before forming the final amine (-NH₂).[3] These highly reactive intermediates can condense with each other, especially under conditions of localized hydrogen starvation on the catalyst surface, to form colored azoxy (-N=N(O)-) and azo (-N=N-) compounds. These compounds are highly conjugated and absorb visible light, appearing as yellow, orange, or red impurities.
Solutions:
-
Improve Mass Transfer: As with incomplete reactions, ensuring efficient stirring and adequate hydrogen pressure is key to minimizing the concentration of these reactive intermediates and pushing the reaction to completion.
-
Control Temperature: While the reaction is often run at room temperature, excessive exotherms can promote side reactions. If scaling up, consider cooling to maintain a consistent temperature.
-
Activated Carbon Treatment: A common remedy for removing colored impurities is to treat a solution of the crude product with activated carbon, followed by hot filtration. The porous structure of activated carbon is effective at adsorbing these larger, conjugated molecules.
Question 3: My LC-MS analysis shows a peak with a mass of M-19, corresponding to a loss of fluorine. How is this dehalogenation happening?
Answer: Dehalogenation, particularly of activated aromatic halides, is a known side reaction during catalytic hydrogenation.[4]
-
Causality—Hydrogenolysis: The palladium catalyst, while excellent for nitro group reduction, can also catalyze the hydrogenolysis (cleavage by hydrogen) of the carbon-fluorine bond. The fluorine atom at the 2-position is activated by the electron-donating amino group that is being formed, making it susceptible to cleavage. This side reaction is often promoted by the presence of a base.
Solutions:
-
Avoid Basic Conditions: Ensure the reaction medium is neutral or slightly acidic. If the starting material was prepared as a salt, it should be neutralized before hydrogenation. Adding a small amount of a weak acid like acetic acid can sometimes suppress dehalogenation.[4]
-
Catalyst Choice: While Pd/C is standard, other catalysts like platinum on carbon (Pt/C) can sometimes show lower dehalogenation activity for specific substrates. A screen of different catalysts may be necessary for process optimization.
-
Minimize Reaction Time: Do not let the reaction run for an extended period after the starting material has been consumed. Monitor the reaction closely by HPLC or TLC and stop it as soon as it is complete.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic pathway for this compound?
The most widely adopted route is a three-step synthesis starting from 2-fluoro-4-nitrotoluene. This pathway is robust, high-yielding, and avoids overly hazardous reagents.[2][5]
Caption: Common three-step synthetic pathway.
Q2: Which analytical techniques are most suitable for impurity profiling of this compound?
A multi-technique approach is recommended for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse method for routine purity analysis and quantification of known and unknown impurities.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for identifying unknown impurities by providing molecular weight information.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is useful for detecting volatile impurities, such as residual solvents.[6]
-
Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for structural elucidation of the final product and any isolated impurities. Quantitative NMR (qNMR) can also be used for purity determination against a certified standard.[6]
Q3: What are the potential safety hazards I should be aware of during this synthesis?
While this synthesis avoids many highly toxic reagents, several hazards must be managed:
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The Pd/C catalyst itself can be pyrophoric (ignite spontaneously in air), especially after use when it is dry and saturated with hydrogen. The catalyst should always be handled wet and in an inert atmosphere.
-
Amidation Reagents: Thionyl chloride and oxalyl chloride are corrosive and react violently with water, releasing toxic gases (SO₂ and HCl or CO and HCl, respectively). These must be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Product Hazards: The final product, 4-amino-2-fluoro-N-methylbenzamide (a close analog), is listed as harmful if swallowed and may cause skin and eye irritation.[7] It is prudent to handle the N,N-dimethyl derivative with similar precautions.
Impurity Profile Summary
The following table summarizes the most probable impurities, their origin, and recommended detection methods.
| Impurity Name | Probable Origin | Recommended Analytical Method |
| 2-Fluoro-4-nitrotoluene | Unreacted starting material from Step 1. | HPLC, GC-MS |
| 2-Fluoro-4-nitrobenzoic acid | Unreacted intermediate from Step 2. | HPLC, LC-MS |
| 2-Fluoro-4-nitro-N,N-dimethylbenzamide | Incomplete reduction in Step 3. | HPLC, LC-MS |
| 4-Amino-2-fluoro-N,N-dimethylaniline | Potential byproduct from over-reduction/decarbonylation. | HPLC, LC-MS |
| 4-Amino-N,N-dimethylbenzamide | Dehalogenation byproduct from Step 3. | HPLC, LC-MS |
| Azoxy/Azo Dimer Impurities | Condensation of intermediates in Step 3. | HPLC-UV (Visible), LC-MS |
Key Impurity Formation Pathways
This diagram illustrates how key impurities branch off from the main synthetic route.
Sources
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- 2. researchgate.net [researchgate.net]
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- 7. 4-Amino-2-fluoro-N-methylbenzamide | C8H9FN2O | CID 44139521 - PubChem [pubchem.ncbi.nlm.nih.gov]
troubleshooting guide for the synthesis of fluorinated benzamides
Welcome to the technical support center for the synthesis of fluorinated benzamides. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges presented by these valuable compounds. The strategic incorporation of fluorine can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties, but it also introduces specific hurdles in synthesis.[1][2][3][4] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: My standard amide coupling reaction (e.g., EDC/HOBt) is failing or giving very low yields with my fluorinated benzoic acid. Why is this happening?
A1: The high electronegativity of fluorine atoms on the aromatic ring makes the carboxylate a poorer nucleophile and the carboxylic acid more acidic.[1][2] This can disrupt the delicate balance required for standard coupling reagents. The activation of the carboxylic acid may be inefficient, or the activated intermediate may not be reactive enough to couple with your amine, especially if the amine is also electron-deficient or sterically hindered.[5][6][7][8][9][10]
Quick Troubleshooting Steps:
-
Switch to a more potent coupling reagent: Consider using uronium- or phosphonium-based reagents like HATU, HBTU, or PyBOP, which are known to be more effective for challenging couplings.[5][10]
-
Consider acyl fluoride formation: Converting the carboxylic acid to a more reactive acyl fluoride can be highly effective. Reagents like TFFH or generating the acyl fluoride in situ often succeeds where other methods fail.[8][9]
-
Increase temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier for sterically hindered or electronically challenging substrates.[10]
Q2: I'm attempting a late-stage nucleophilic aromatic substitution (SNAr) to introduce fluorine onto my benzamide, but the reaction is sluggish. I thought fluorine was a poor leaving group?
A2: This is a common misconception rooted in aliphatic substitution chemistry. In nucleophilic aromatic substitution, the rate-determining step is typically the initial attack of the nucleophile to form the negatively charged Meisenheimer complex.[11][12] The high electronegativity of fluorine strongly stabilizes this intermediate through its inductive effect, thereby lowering the activation energy of this slow step and accelerating the overall reaction.[11][12] Therefore, in SNAr, fluoroarenes are often more reactive than their chloro- or bromo- counterparts.[11][12] If your reaction is sluggish, consider other factors:
-
Insufficient activation: The aromatic ring must be sufficiently electron-deficient. Ensure you have strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group.[13]
-
Fluoride source and solvent: Use an anhydrous, polar aprotic solvent (e.g., DMSO, DMF) and a suitable fluoride source like spray-dried KF or CsF. The presence of water can hydrate the fluoride ion, drastically reducing its nucleophilicity.[14][15] Phase-transfer catalysts can also be beneficial.[14]
Q3: I'm observing significant hydrolysis of my starting material or product. How can I prevent this?
A3: Fluorinated benzamides and their precursors can be susceptible to hydrolysis.[16][17][18][19]
-
Hydrolysis of Acyl Chlorides: If you are using a fluorinated benzoyl chloride, it is highly reactive towards moisture. Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[16][17]
-
Hydrolysis of the Benzamide Product: While amides are generally stable, harsh acidic or basic conditions, especially at elevated temperatures during workup or purification, can lead to hydrolysis back to the carboxylic acid.[19][20] Use neutral or mildly acidic/basic washes and avoid prolonged heating in aqueous media.
In-Depth Troubleshooting Guides
Issue 1: Low Yield and Incomplete Amide Coupling
You are attempting to couple a fluoro-substituted benzoic acid with an amine, and after 24 hours, LCMS analysis shows mostly unreacted starting materials.
The primary challenge often lies in the electronic properties of the starting materials. Fluorine atoms are strongly electron-withdrawing, which increases the acidity (lowers the pKa) of the carboxylic acid.[1][2][21] This has two major consequences:
-
Acid-Base Neutralization: If your amine is basic, it can simply deprotonate the acidic fluorinated benzoic acid, forming an unreactive carboxylate salt.
-
Ineffective Activation: Standard coupling reagents like EDC may struggle to form a sufficiently reactive activated ester intermediate from the electron-deficient carboxylate.[10] Furthermore, if the amine partner is also electron-deficient (e.g., a fluoroaniline), its poor nucleophilicity exacerbates the problem.[5][6][7]
Caption: Troubleshooting decision tree for low-yield amide couplings.
For particularly challenging couplings, converting the carboxylic acid to a small, highly reactive acyl fluoride is a superior strategy.[8][9]
-
Reagent Preparation: To a solution of the fluorinated benzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM) or acetonitrile (0.2 M), add Pyridine (2.0 equiv).
-
Acyl Fluoride Formation: Cool the mixture to 0 °C. Slowly add a solution of a fluorinating agent such as Cyanuric Fluoride (0.4 equiv) or Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH) (1.1 equiv). Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour.
-
Amine Addition: Add the amine (1.2 equiv) to the reaction mixture. If the amine is used as a hydrochloride salt, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 equiv).
-
Reaction Monitoring: Stir the reaction at room temperature or heat to 40-60 °C. Monitor progress by TLC or LCMS until the acyl fluoride intermediate is consumed.
-
Workup: Upon completion, dilute with an organic solvent (e.g., ethyl acetate), and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[16][22][23]
Issue 2: Side Products in Electrophilic Fluorination
You are performing an electrophilic fluorination on a benzamide precursor (e.g., an enolate) using Selectfluor™, and you observe a mixture of starting material, desired mono-fluorinated product, and a di-fluorinated byproduct.
Electrophilic fluorination reagents like Selectfluor™ (an N-F reagent) deliver an electrophilic fluorine source ("F⁺") to a nucleophilic carbon.[24][25] The formation of di-fluorinated products typically occurs when the mono-fluorinated product is of similar or even higher reactivity than the starting material.[26] This can happen if the introduction of the first fluorine atom does not significantly deactivate the molecule towards further fluorination.
-
Control Stoichiometry: This is the most critical parameter. Reduce the amount of Selectfluor™ to slightly less than one equivalent (e.g., 0.9-0.95 eq). This ensures the fluorinating reagent is the limiting reactant, minimizing the chance of double addition.[26]
-
Lower the Temperature: Perform the reaction at a lower temperature (e.g., from room temperature down to 0 °C or -78 °C). This will decrease the overall reaction rate but can significantly enhance selectivity by favoring the reaction with the lower activation energy (mono-fluorination).
-
Monitor Reaction Closely: Do not run the reaction for a fixed time. Monitor the consumption of the starting material closely using a rapid analytical technique like TLC. Quench the reaction as soon as the starting material is no longer visible.
-
Slow Addition: Instead of adding the fluorinating agent all at once, add it as a solution dropwise over an extended period. This keeps the instantaneous concentration of the fluorinating agent low, further disfavoring over-reaction.
| Reagent Class | Example Reagent | Type | Common Substrates | Key Considerations |
| N-F Reagents | Selectfluor™, NFSI | Electrophilic | Electron-rich aromatics, enolates, enamines[25] | Stable, easy to handle, but can lead to over-fluorination.[24][26] |
| Alkali Metal Fluorides | Spray-dried KF, CsF | Nucleophilic | Activated aryl halides (SNAr)[14] | Requires anhydrous polar aprotic solvents; reactivity depends on counter-ion.[15][25] |
| Deoxyfluorination | DAST, Deoxo-Fluor | Nucleophilic | Alcohols, Aldehydes, Ketones | Effective but can be volatile and toxic; requires careful handling.[25][26] |
| HF Complexes | Olah's Reagent (HF/Pyridine) | Nucleophilic | Alkenes, Epoxides | Improved safety over pure HF, but still highly corrosive.[25] |
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
This protocol is a robust starting point for coupling electron-deficient or sterically hindered partners.
-
Setup: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the fluorinated benzoic acid (1.0 equiv) in anhydrous DMF (0.1–0.5 M).
-
Pre-activation: Add HATU (1.1 equiv) to the stirred solution, followed by a non-nucleophilic base such as DIPEA (2.5 equiv).
-
Activation Time: Stir the mixture at room temperature for 10-20 minutes. You should observe the formation of the activated ester.
-
Amine Addition: Add the amine (1.1 equiv) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction's progress by LCMS. If the reaction is sluggish, it can be gently heated to 40-50 °C.[10]
-
Workup: Dilute the reaction mixture with ethyl acetate and water. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[16]
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) for Fluorination
This procedure is for introducing a fluorine atom onto a highly activated aromatic ring (e.g., dinitro-substituted benzamide).
-
Setup: Add the chloro- or nitro-substituted benzamide (1.0 equiv) and spray-dried potassium fluoride (KF) (3.0-5.0 equiv) to an oven-dried flask equipped with a reflux condenser under an inert atmosphere.
-
Solvent: Add anhydrous DMSO or sulfolane (0.2-0.5 M).
-
Reaction: Heat the mixture to 120-180 °C. The optimal temperature will depend on the substrate's reactivity.
-
Monitoring: Monitor the reaction by LCMS or by quenching a small aliquot and analyzing by ¹⁹F NMR. Reactions can take several hours to reach completion.
-
Workup: Cool the reaction mixture to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous suspension with an organic solvent like ethyl acetate or DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography or recrystallization.[17][22]
Caption: Logical workflow for executing an SNAr fluorination reaction.
References
-
Singh, R. P., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link]
-
Wikipedia. Electrophilic fluorination. [Link]
-
ResearchGate. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]
-
ACS GCI Pharmaceutical Roundtable. Nucleophilic Fluorination by F-. [Link]
-
Royal Society of Chemistry. Fluorination Approaches | Synthetic Methods in Drug Discovery: Volume 2. [Link]
-
ResearchGate. Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. [Link]
-
Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
-
PubMed. Late-stage fluorination: fancy novelty or useful tool?. [Link]
-
Science.gov. nucleophilic fluorination reactions: Topics by Science.gov. [Link]
-
ACS Publications. 18F-Fluorination: Challenge and Opportunity for Organic Chemists. [Link]
-
University of Southern Denmark. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
-
ACS Publications. Late-Stage Fluorination: From Fundamentals to Application. [Link]
-
National Institutes of Health. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. [Link]
-
MPI für Kohlenforschung. Late-Stage Fluorination. [Link]
-
MPI für Kohlenforschung. Late-Stage Fluorination. [Link]
-
Reachem. The Purification of Organic Compound: Techniques and Applications. [Link]
-
PubMed. Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. [Link]
-
Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]
-
MDPI. Importance of Fluorine in Benzazole Compounds. [Link]
-
BYJU'S. Nucleophilic aromatic substitution. [Link]
-
YouTube. What Is Purification Of Organic Compounds?. [Link]
-
ResearchGate. Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Wikipedia. Organofluorine chemistry. [Link]
-
National Institutes of Health. Challenges and Breakthroughs in Selective Amide Activation. [Link]
-
ACS Publications. The Dark Side of Fluorine. [Link]
-
ResearchGate. (PDF) Amide bond formation using amino acid fluorides. [Link]
-
ResearchGate. The role of fluorine in medicinal chemistry. [Link]
-
Journal of Applied Pharmaceutical Science. Recent Trends in Analytical Techniques for Impurity Profiling. [Link]
-
GEOCITIES.ws. Hydrolysis of Benzamide. [Link]
-
National Institutes of Health. Amide-Forming Ligation of Acyltrifluoroborates and Hydroxylamines in Water. [Link]
-
Chemistry LibreTexts. 15.17: Chemical Properties of Amides- Hydrolysis. [Link]
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ResearchGate. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. [Link]
-
ResearchGate. Fluorination in the synthetic pathway of fluorinated benzamides via.... [Link]
-
Analytical Chemistry. Microdetermination of Fluorine in Organic Compounds. [Link]
-
ACS Publications. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. [Link]
-
MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide. [Link]
-
Environmental Protection Agency. Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). [Link]
-
ACS Publications. Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. [Link]
-
Reddit. Tips and tricks for difficult amide bond formation?. [Link]
-
Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. [Link]
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Technical Support Center: Optimization of Reaction Conditions for 4-amino-2-fluoro-N,N-dimethylbenzamide
Welcome to the technical support center for the synthesis of 4-amino-2-fluoro-N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the multi-step synthesis of this key pharmaceutical intermediate. Our approach is rooted in mechanistic understanding to empower you to not only solve immediate experimental issues but also to proactively optimize your reaction conditions for higher yield, purity, and reproducibility.
I. Overview of the Primary Synthetic Pathway
The most common and scalable synthetic route to this compound initiates from 2-fluoro-4-nitrotoluene. The sequence involves three key transformations: oxidation of the methyl group, formation of the amide bond, and reduction of the nitro group. Each of these steps presents unique challenges that can impact the overall efficiency of the synthesis.
Caption: Primary synthetic route for this compound.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter at each stage of the synthesis.
Step 1: Oxidation of 2-Fluoro-4-nitrotoluene
The conversion of the benzylic methyl group to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) is a critical first step.
Q1: My oxidation reaction is sluggish, or the yield of 2-fluoro-4-nitrobenzoic acid is low. What are the likely causes and how can I improve it?
A1: Low yields in this permanganate oxidation are often due to poor mass transfer between the aqueous oxidant and the organic substrate, or incomplete reaction.
-
Causality: 2-fluoro-4-nitrotoluene has limited solubility in the aqueous solution of potassium permanganate. The reaction rate is therefore dependent on the interfacial area between the two phases.
-
Troubleshooting & Optimization:
-
Phase Transfer Catalysis: The use of a phase transfer catalyst (PTC) is highly recommended to improve the yield.[1] A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB) or tetrabutylammonium chloride, can shuttle the permanganate anion into the organic phase, thereby accelerating the reaction.
-
Temperature Control: While heating is necessary to drive the reaction, excessive temperatures can lead to side reactions, including potential ring oxidation.[2] A typical temperature range is 80-95°C.[3] Monitor the reaction temperature closely.
-
Stoichiometry of KMnO₄: Ensure a sufficient excess of potassium permanganate is used. A molar ratio of KMnO₄ to the starting material of at least 2:1 is typically required for the complete oxidation of the methyl group.
-
Efficient Stirring: Vigorous stirring is crucial to maximize the interfacial area between the reacting phases.
-
Q2: I am observing the formation of byproducts that are difficult to separate from the desired carboxylic acid. What are these impurities and how can I avoid them?
A2: The primary byproduct of concern is the over-oxidation or ring-opening products, although incomplete oxidation can also be an issue.
-
Potential Side Reactions:
-
Incomplete Oxidation: Formation of 2-fluoro-4-nitrobenzaldehyde as an intermediate. If the reaction is not driven to completion, this can remain as an impurity.
-
Ring Oxidation: While the methyl group is the primary site of oxidation, harsh conditions (e.g., very high temperatures or prolonged reaction times) can lead to oxidative degradation of the aromatic ring.[2]
-
-
Mitigation Strategies:
-
Reaction Monitoring: Track the disappearance of the starting material and the formation of the product by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Controlled Addition of Oxidant: Adding the potassium permanganate in portions can help to control the reaction exotherm and minimize side reactions.
-
Work-up Procedure: After the reaction, the manganese dioxide (MnO₂) byproduct must be thoroughly removed by filtration. The pH of the filtrate should then be carefully adjusted to precipitate the carboxylic acid product.
-
| Parameter | Recommended Condition | Rationale |
| Oxidizing Agent | Potassium Permanganate (KMnO₄) | Effective and relatively inexpensive. |
| Phase Transfer Catalyst | Tetrabutylammonium Bromide (TBAB) | Enhances reaction rate and yield.[1] |
| Temperature | 80-95°C | Balances reaction rate and selectivity.[3] |
| Reaction Time | 8-16 hours | Typically sufficient for completion. |
| Monitoring | TLC/HPLC | To ensure complete consumption of starting material. |
Step 2: Amide Formation
This step typically involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with dimethylamine.
Q3: The yield of my amidation reaction is low, and I recover a significant amount of the starting carboxylic acid.
A3: This is a classic problem in amide bond formation and usually points to incomplete activation of the carboxylic acid or deactivation of the amine.
-
Causality & Troubleshooting:
-
Incomplete Acyl Chloride Formation: The reaction of 2-fluoro-4-nitrobenzoic acid with thionyl chloride (SOCl₂) must be carried out under strictly anhydrous conditions. Any moisture will hydrolyze the thionyl chloride and the resulting acyl chloride back to the carboxylic acid.[4] Ensure all glassware is oven-dried and use anhydrous solvents.
-
Removal of Excess SOCl₂: After the formation of the acyl chloride, it is crucial to remove any excess thionyl chloride, as it can react with the dimethylamine. This is typically done by distillation or evaporation under reduced pressure.[5]
-
Amine Protonation: The reaction of the acyl chloride with dimethylamine generates hydrochloric acid (HCl) as a byproduct. This HCl will protonate the basic dimethylamine, rendering it non-nucleophilic and halting the reaction. To prevent this, a non-nucleophilic tertiary amine base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), must be added to scavenge the HCl.[6][7] A slight excess of the tertiary amine is recommended.
-
Order of Addition: For optimal results, the acyl chloride should be added slowly to a solution of dimethylamine and the tertiary amine base, preferably at a reduced temperature (e.g., 0°C) to control the exotherm.
-
Q4: I am observing the formation of an unexpected, high-molecular-weight impurity.
A4: This could be the corresponding anhydride, formed from the reaction of the acyl chloride with unreacted carboxylate.
-
Mechanism of Anhydride Formation: If the conversion to the acyl chloride is not complete, the highly reactive acyl chloride can react with the sodium salt of the starting carboxylic acid (if a basic work-up was used in the previous step) or with the carboxylic acid itself, especially at elevated temperatures, to form 2-fluoro-4-nitrobenzoic anhydride.[4]
-
Prevention:
-
Ensure complete conversion to the acyl chloride before the addition of dimethylamine.
-
Maintain a low reaction temperature during the amidation step.
-
Caption: Troubleshooting workflow for the amide formation step.
Step 3: Reduction of the Nitro Group
The final step is the catalytic hydrogenation of the nitro group to an amine. Palladium on carbon (Pd/C) is a commonly used catalyst.
Q5: My hydrogenation reaction is incomplete, even after extended reaction times.
A5: Incomplete hydrogenation can be due to catalyst deactivation or insufficient hydrogen availability.
-
Causality & Troubleshooting:
-
Catalyst Poisoning: The catalyst can be poisoned by various functional groups or impurities. Sulfur-containing compounds are classic poisons for palladium catalysts.[8][9] Ensure that all reagents and solvents are free from sulfur-containing impurities. The amine product itself can sometimes inhibit the catalyst's activity.
-
Catalyst Loading: Ensure an adequate amount of catalyst is used. Typically, 5-10 mol% of Pd/C is sufficient.
-
Hydrogen Pressure: The reaction is often run under a positive pressure of hydrogen gas (e.g., 50 psi). Ensure the reaction vessel is properly sealed and pressurized.
-
Mass Transfer: Efficient stirring is critical to ensure good contact between the substrate, the catalyst, and the hydrogen gas.
-
Q6: I am observing dehalogenation (loss of the fluorine atom) as a side reaction.
A6: Reductive dehalogenation is a known side reaction in the catalytic hydrogenation of halogenated nitroarenes.
-
Mechanism: The palladium catalyst can facilitate the cleavage of the carbon-fluorine bond, especially under harsh conditions (high temperature or pressure) or with prolonged reaction times.
-
Mitigation Strategies:
-
Milder Reducing Agents: Consider using an alternative reduction method that is less prone to causing dehalogenation. Catalytic transfer hydrogenation using hydrazine hydrate as the hydrogen source in the presence of Pd/C can be a milder and highly selective method for reducing halogenated nitroarenes.[10]
-
Reaction Conditions: Optimize the reaction temperature and pressure. Lower temperatures and pressures may reduce the extent of dehalogenation.
-
Catalyst Choice: While Pd/C is common, other catalysts such as platinum on carbon (Pt/C) might offer different selectivity profiles.
-
Q7: My final product is discolored (e.g., pink or brown), suggesting the presence of impurities.
A7: Discoloration is often due to the formation of dimeric impurities from the incomplete reduction of the nitro group.
-
Side Products: Intermediates in the reduction of a nitro group include nitroso and hydroxylamine species. These can condense to form colored azo (-N=N-) and azoxy (-N=N⁺-O⁻) compounds.
-
Prevention and Purification:
-
Ensure Complete Reduction: Drive the reaction to completion by ensuring adequate catalyst loading and hydrogen supply.
-
Purification: The final product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to remove colored impurities.
-
| Parameter | Recommended Condition | Rationale |
| Catalyst | 10% Pd/C | Standard catalyst for nitro group reduction. |
| Hydrogen Source | H₂ gas (50 psi) or Hydrazine Hydrate | H₂ is standard; hydrazine can improve selectivity.[10] |
| Solvent | Ethanol, Methanol, or Ethyl Acetate | Protic solvents are generally effective. |
| Temperature | Room Temperature to 40°C | To balance reaction rate and minimize side reactions. |
| Monitoring | TLC/HPLC/LC-MS | To confirm complete conversion of the nitro intermediate. |
III. Alternative Synthetic Route: Amidation of 4-amino-2-fluorobenzoic acid
An alternative approach is to first reduce the nitro group of 2-fluoro-4-nitrobenzoic acid to afford 4-amino-2-fluorobenzoic acid, followed by amidation with dimethylamine.
Q8: I am considering the alternative route of amidating 4-amino-2-fluorobenzoic acid directly. What are the challenges with this approach?
A8: The main challenge is the presence of two nucleophilic groups (the aniline amine and the carboxylate) and the zwitterionic nature of the starting material.
-
Chemoselectivity: A standard coupling reagent will activate the carboxylic acid, but the free aniline group of another molecule can potentially react to form a polyamide byproduct.
-
Solubility: Amino acids can have poor solubility in common organic solvents, which can hinder the reaction.[11]
-
Recommended Approach:
-
Protection of the Amine: The aniline group can be protected (e.g., as a Boc or Cbz derivative) before the amidation reaction, followed by a final deprotection step. However, this adds two steps to the synthesis.
-
Use of Specific Coupling Reagents: Certain coupling reagents are more effective for the amidation of unprotected amino acids. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA can be effective.[12][13] These reagents rapidly form an active ester in situ, which can then react with dimethylamine. Careful optimization of the reaction conditions would be necessary.
-
IV. References
-
Reaction between benzoic acid and thionyl chloride to form benzoyl chloride? (2020-06-09). Available at: [Link]
-
CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents. Available at:
-
Xu, D., Xu, X., & Zhu, Z. (2013). A convenient synthesis of 4-amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 37(10), 615-616. Available at: [Link]
-
The Crucial Role of 4-Amino-2-Fluoro-N-Methylbenzamide in Modern Pharmaceuticals. (n.d.). Available at: [Link]
-
Propose a mechanism for the reaction of benzoic acid with oxalyl ... - Pearson. (n.d.). Available at: [Link]
-
Mori, A., Miyakawa, Y., Ohashi, E., Haga, T., Maegawa, T., & Sajiki, H. (2006). Pd/C-catalyzed chemoselective hydrogenation in the presence of diphenylsulfide. Organic letters, 8(15), 3279–3281. Available at: [Link]
-
Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. (n.d.). Available at: [Link]
-
Reaction of Carboxylic Acids with Thionyl Chloride - YouTube. (2013-12-08). Available at: [Link]
-
Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2 - askIITians. (n.d.). Available at: [Link]
-
Leggio, A., Belsito, E. L., De Luca, G., Di Gioia, M. L., Leotta, V., Romio, E., Siciliano, C., & Liguori, A. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(81), 77846-77852. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). Available at: [Link]
-
Charville, H., Jackson, D., Hodges, G., Whiting, A., & Wilson, M. R. (2011). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Chemistry (Weinheim an der Bergstrasse, Germany), 17(44), 12354–12359. Available at: [Link]
-
Coupling Reagents - Aapptec Peptides. (n.d.). Available at: [Link]
-
TiF 4 -Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. (2024-02-02). Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society reviews, 38(2), 606–631. Available at: [Link]
-
Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct synthesis of amides from carboxylic acids and amines using B(OCH2CF3)3. The Journal of organic chemistry, 78(9), 4512–4523. Available at: [Link]
-
WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs - Google Patents. (n.d.). Available at:
-
Grushin, V. V., & Alper, H. (1994). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society, 116(8), 3449–3457. Available at: [Link]
-
Yu, J., & Sarris, K. (2011). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules (Basel, Switzerland), 16(4), 3077–3085. Available at: [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. (n.d.). Available at: [Link]
-
Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC - PubMed Central. (2021-11-25). Available at: [Link]
-
Enhanced utilization of oxidants for in situ chemical oxidation of chlorinated and aromatic hydrocarbons - Purdue e-Pubs. (n.d.). Available at: [Link]
-
Paneth, P., & Dybala-Defratyka, A. (2014). A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives. Journal of molecular modeling, 20(2), 2091. Available at: [Link]
-
A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives. (n.d.). Available at: [Link]
-
Amide Formation Help : r/Chempros - Reddit. (2020-10-10). Available at: [Link]
-
US6179970B1 - Process for the preparation of fluoro compounds from the corresponding amines - Google Patents. (n.d.). Available at:
-
Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - NIH. (n.d.). Available at: [Link]
-
Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. (n.d.). Available at: [Link]
-
Oxidation of Organic Molecules by KMnO4 - Chemistry LibreTexts. (2023-01-22). Available at: [Link]
-
Amide formation from acyl chloride (video) - Khan Academy. (n.d.). Available at: [Link]
-
Amine synthesis by amide reduction - Organic Chemistry Portal. (n.d.). Available at: [Link]
-
Synthesis of amino acid 3 from 2-fluoro-4-hydroxybenzaldehyde according to the literature. (n.d.). Available at: [Link]
-
Can I add activated COMU to an incomplete acyl chloride amide formation reaction to improve reaction yield? | ResearchGate. (2017-01-19). Available at: [Link]
-
24.6: Synthesis of Amines - Chemistry LibreTexts. (2025-02-24). Available at: [Link]
-
amide reduction & amine synthesis - YouTube. (2020-03-20). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
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- 8. Pd/C-catalyzed chemoselective hydrogenation in the presence of diphenylsulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
- 10. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for the Hydrogenation of 2-Fluoro-4-nitro-N,N-dimethylbenzamide
Welcome to the technical support guide for the selective hydrogenation of 2-fluoro-4-nitro-N,N-dimethylbenzamide. This resource is tailored for researchers, chemists, and process development professionals navigating the complexities of this specific transformation. The reduction of an aromatic nitro group in the presence of a halogen, particularly fluorine, presents a significant chemoselectivity challenge. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address the common issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when hydrogenating 2-fluoro-4-nitro-N,N-dimethylbenzamide?
The principal challenge is achieving chemoselective reduction of the nitro group to an amine while preventing hydrodehalogenation—the undesired cleavage of the carbon-fluorine (C-F) bond. While the C-F bond is the strongest carbon-halogen bond, it is still susceptible to cleavage under certain catalytic hydrogenation conditions, especially with highly active catalysts like Palladium on carbon (Pd/C).[1][2] The goal is to maximize the yield of the desired 4-amino-2-fluoro-N,N-dimethylbenzamide while minimizing the formation of the dehalogenated byproduct, 4-amino-N,N-dimethylbenzamide.
Q2: What are the first-choice catalysts for this type of transformation?
For halogenated nitroaromatics, the choice of catalyst is paramount. The most common catalysts considered are:
-
Raney Nickel: Often the preferred catalyst for substrates where dehalogenation is a significant concern.[2] It generally shows high selectivity for the nitro group reduction with minimal C-F bond cleavage.[3]
-
Palladium on Carbon (Pd/C): A highly active and common catalyst for nitro group reductions.[2] However, it carries a higher risk of causing dehalogenation.[1] Its use may require careful optimization of reaction conditions or the use of catalyst modifiers.
-
Platinum-based Catalysts (e.g., Pt/C, PtO₂): These are also effective for aromatic nitro group reductions and can sometimes offer a better selectivity profile than Pd/C.[3][4] Sulfided platinum on carbon (Pt/C/S) is specifically designed to be selective for nitro group reduction in the presence of halides by selectively poisoning the sites that catalyze dehalogenation.[5][6]
Q3: How do reaction conditions influence selectivity and reaction rate?
Reaction conditions are critical levers to control the outcome:
-
Hydrogen Pressure: While higher pressure can increase the reaction rate, it can also elevate the risk of hydrodehalogenation. Often, starting with low pressure (e.g., a hydrogen balloon, ~1 atm) is advisable.[4]
-
Temperature: Most hydrogenations of this type proceed well at room temperature.[4] Increasing the temperature can accelerate the reaction but may also promote side reactions, including dehalogenation.
-
Solvent: The substrate must be fully dissolved for the reaction to proceed efficiently.[4] Common solvents include methanol, ethanol, ethyl acetate, and THF. The choice of solvent can sometimes influence catalyst activity and selectivity.
-
Agitation: In a three-phase reaction system (solid catalyst, liquid substrate/solvent, gaseous hydrogen), vigorous stirring is essential to ensure efficient mass transfer and maximize contact between the reactants.[4]
Q4: What are the key intermediates and potential byproducts in this reaction?
The hydrogenation of a nitroarene is a stepwise process. Understanding this pathway is key to troubleshooting. The reaction proceeds through nitroso and hydroxylamine intermediates.[7][8] These intermediates can condense to form azoxy compounds, which can be further reduced to azo and hydrazo compounds.[7] If these intermediates accumulate, they can lead to a complex product mixture. The other major byproduct is from the hydrodehalogenation side reaction.
Troubleshooting Guide
Problem 1: The reaction is slow or shows no conversion.
Possible Causes & Solutions:
-
Catalyst Inactivity: The catalyst may be poisoned or have lost activity from improper storage.
-
Action: Use a fresh batch of catalyst. Ensure pyrophoric catalysts like Raney Nickel are stored and handled under an inert atmosphere or solvent.[4]
-
-
Catalyst Poisoning: Impurities in the starting material or solvent (e.g., sulfur compounds) can poison the catalyst.[9]
-
Action: Purify the starting material and use high-purity, dry solvents.
-
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale.
-
Poor Substrate Solubility: If the starting material is not fully dissolved, the reaction will be mass-transfer limited.
-
Action: Select a solvent in which the substrate has high solubility. Gentle heating may improve solubility, but monitor for side reactions.
-
-
Inadequate Hydrogen Pressure: For some substrates, atmospheric pressure may be insufficient.
-
Action: If working with appropriate equipment (e.g., a Parr hydrogenator), incrementally increase the hydrogen pressure.[4]
-
Problem 2: Significant hydrodehalogenation (loss of fluorine) is observed.
Possible Causes & Solutions:
-
Incorrect Catalyst Choice: Palladium on carbon (Pd/C) is known to be more prone to causing dehalogenation compared to other catalysts.[1][2]
-
Reaction Conditions are too Harsh: High temperature or high hydrogen pressure can favor the dehalogenation pathway.
-
Action: Reduce the reaction temperature (run at room temperature if possible) and lower the hydrogen pressure.
-
-
Prolonged Reaction Time: Leaving the reaction for an extended period after the nitro group reduction is complete can increase the likelihood of dehalogenation of the product amine.
-
Action: Monitor the reaction progress closely using TLC, GC, or LC-MS and stop the reaction as soon as the starting material is consumed.
-
Problem 3: The formation of colored impurities or intermediates (azo/azoxy) is observed.
Possible Causes & Solutions:
-
Incomplete Reduction: The reaction may have stalled at the hydroxylamine or nitroso stage, leading to condensation byproducts.
-
Action: Ensure adequate hydrogen supply and catalyst activity. Sometimes, switching to a more active catalyst like fresh Pd/C (if dehalogenation is not an issue) or increasing pressure/temperature can help push the reaction to completion.
-
-
Reaction pH: The pH of the medium can influence the stability of intermediates.
-
Action: While not always necessary, the addition of a small amount of acid or base can sometimes suppress byproduct formation. This requires careful empirical optimization.
-
-
Catalyst Modifiers: Certain additives can prevent the accumulation of problematic intermediates.
-
Action: In industrial settings, the addition of catalytic amounts of vanadium compounds has been shown to prevent the buildup of arylhydroxylamines, leading to a cleaner reaction profile.[10]
-
Comparative Catalyst Performance
The table below summarizes the performance and key considerations for common catalysts used in the hydrogenation of halogenated nitroaromatics.
| Catalyst | Typical Loading | Reaction Conditions | Typical Yield | Selectivity (vs. Dehalogenation) | Causality & Key Considerations |
| Raney Nickel | 5-20% (w/w) | H₂ (1-50 atm), RT-60°C, Methanol/Ethanol | >90% | High | Cost-effective and excellent for preventing dehalogenation.[2] Its pyrophoric nature requires careful handling under a solvent blanket.[4] |
| Palladium on Carbon (Pd/C) | 1-10 mol% | H₂ (1 atm) or Transfer Hydrogenation, RT, Methanol/EtOAc | 85-95% | Moderate to Low | Highly active but often catalyzes hydrodehalogenation.[1] Best avoided as a first choice for this substrate unless conditions are carefully controlled. |
| Platinum on Carbon (Pt/C) | 1-5 mol% | H₂ (1-5 atm), RT, Ethanol/Acetic Acid | >90% | Good to High | Often shows better selectivity than Pd/C in preventing dehalogenation. Can be a good alternative to Raney Nickel.[5] |
| Sulfided Pt/C | 1-5 mol% | H₂ (1-10 atm), RT-50°C, Acetonitrile/Ethanol | >90% | Very High | The sulfide selectively poisons sites responsible for dehalogenation, making it an excellent but more specialized choice for this transformation.[6] |
Experimental Protocols
Protocol 1: Hydrogenation using Raney Nickel (Preferred Method)
Safety Note: Raney Nickel is pyrophoric and must be handled with extreme care. Never allow it to dry and come into contact with air. All manipulations should be done under a solvent or an inert atmosphere.
-
Reactor Setup: To a round-bottom flask or hydrogenation vessel equipped with a magnetic stir bar, add 2-fluoro-4-nitro-N,N-dimethylbenzamide (1.0 eq).
-
Solvent Addition: Add a suitable solvent (e.g., anhydrous methanol or ethanol, ~10-20 mL per gram of substrate) to completely dissolve the starting material.
-
Inerting: Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) for 5-10 minutes to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add Raney Nickel slurry (commercially available, typically ~50% in water; use ~10-15% w/w relative to the substrate). Use a pipette to transfer the slurry, ensuring the catalyst is never exposed to air.
-
Hydrogenation: Evacuate the inert gas (carefully, without disturbing the catalyst) and introduce hydrogen gas. For lab scale, this can be done by attaching a hydrogen-filled balloon. For larger scales or faster reactions, use a hydrogenation apparatus set to the desired pressure (e.g., 50 psi).
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.
-
Workup:
-
Once complete, carefully purge the reaction vessel with inert gas again to remove all hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Crucially, keep the Celite® pad wet with solvent at all times.
-
Wash the Celite® pad with additional solvent.
-
Catalyst Quenching: The filtered Raney Nickel on Celite® should be immediately and carefully quenched by slowly adding it to a large volume of water.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified further if necessary.
-
Protocol 2: Transfer Hydrogenation using Palladium on Carbon (Alternative Method)
Note: This method avoids handling gaseous hydrogen but still carries a risk of dehalogenation. It should be tested on a small scale first.
-
Reactor Setup: To a round-bottom flask, add 2-fluoro-4-nitro-N,N-dimethylbenzamide (1.0 eq) and a solvent such as methanol or ethyl acetate.
-
Catalyst & Donor Addition: Add 10% Pd/C (2-5 mol%) to the mixture. Then, add a hydrogen donor such as ammonium formate (4-5 eq) or hydrazine hydrate (3-4 eq) portion-wise, as the initial reaction can be exothermic.[1]
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60°C).
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite® to remove the Pd/C. Keep the pad wet with solvent.
-
Wash the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure. The crude product will contain salts from the hydrogen donor, which can be removed by an aqueous workup (e.g., dissolving in an organic solvent and washing with water).
-
References
- Benchchem. Troubleshooting guide for the catalytic hydrogenation of nitroaromatics. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoaDJwtaY6lxXXEUnsfa0VrcPOaiWTI0AHZ_TYCxSYbJUcv2vvm_-9u6h6eeDyt1DKsJ14Kin56a1hge4E3lyvdLMPTyn_rkMQcjga-TcFGg80B_gqna3WSu8M7mE_Z0RmxxTHvEpU7YpUv0h9rcT5UOYddtXzmIrRtRoUYHwKHxjiaPcZOKSjUGft7A684ikM7WP_Hqxz76ECBNdctdDj5YT]
- Organic Letters. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021-03-23). [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.1c00659]
- University of North Texas. THE ACTION OF RANEY NICKEL ON HAiA-NITROBENZENES. [URL: https://digital.library.unt.edu/ark:/67531/metadc67997/m2/1/high_res_d/thesis.pdf]
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- NIH. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. (2024-08-24). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8385208/]
- ResearchGate. General scheme for the catalytic hydrogenation of nitroarene. [URL: https://www.researchgate.
- Benchchem. Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZTBJU2ABSa7OgvT5amJk-lZraUwjYpAbqsrFEVuQx4qgGXr8SB9dHnmVdwMk6NRMnEPlr6zBvhZxzTRXqnS2pOzg8hRIKH0IBnofa6f82GSTxuBG4H_MqvAkpTK1GWCwdRYdO5KHUHhCtKjX8lIYniD-_EApuDWXUFku_jSE7t_A5CqZgYcKMzefhelPJ4UqSbU03ljZkzVOId7aQyvUkAIpNBEg-xIyNVG7nwXLu]
- ResearchGate. Catalytic mechanism for the hydrogenation of nitrobenzene Primary.... [URL: https://www.researchgate.net/figure/Catalytic-mechanism-for-the-hydrogenation-of-nitrobenzene-Primary-isotope-effect_fig5_383849925]
- Google Patents. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation. [URL: https://patents.google.
- Springer. Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. [URL: https://link.springer.com/article/10.1007/s10562-019-02758-1]
- Reddit. Hydrogenation reaction tips and tricks : r/Chempros. (2022-01-21). [URL: https://www.reddit.
- Google Patents. US5689021A - Raney-type catalysts for the hydrogenation of halonitroaromatic compounds. [URL: https://patents.google.
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- NIH. Sequential hydrogenation of nitroaromatics to alicyclic amines via highly-dispersed Ru–Pd nanoparticles anchored on air-exfoliated C3N4 nanosheets. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9943542/]
- ACS GCI Pharmaceutical Roundtable. Nitro Reduction - Reagent Guides. [URL: https://www.acsgcipr.org/wp-content/uploads/2019/07/Nitro-Reduction.pdf]
- Semantic Scholar. Selective Hydrogenation of p-Chloronitrobenzene Catalyzed by FexOY@C Supported Pt-Catalyst. (2014-06-01). [URL: https://www.semanticscholar.org/paper/Selective-Hydrogenation-of-p-Chloronitrobenzene-by-Wang-Chen/001a1f0927943c24151a1413a29953259647247d]
- Organic Chemistry Portal. Hydrogen. [URL: https://www.organic-chemistry.
- Master Organic Chemistry. Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011-11-25). [URL: https://www.masterorganicchemistry.com/2011/11/25/palladium-on-carbon-pdc/]
- Organic Chemistry Portal. Nitro Reduction - Common Conditions. [URL: https://www.organic-chemistry.org/namedreactions/reductions/nitro-reduction.shtm]
- Royal Society of Chemistry. Hydrogenation of fluorinated molecules: an overview - Chemical Society Reviews. (2021-06-01). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/cs/d1cs00142j]
- ResearchGate. (PDF) A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. (2025-08-07). [URL: https://www.researchgate.net/publication/281141315_A_Convenient_Synthesis_of_4-Amino-2-fluoro-N-methyl-benzamide]
- Guidechem. 2-fluoro-N,N-dimethyl-4-nitro-benzamide 1187368-66-6 wiki. [URL: https://www.guidechem.com/wiki/2-fluoro-n,n-dimethyl-4-nitro-benzamide-1187368-66-6.html]
- Google Patents. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds. [URL: https://patents.google.
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- Clariant. Catalysts for hydrogenation processes. [URL: https://www.clariant.
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minimizing byproduct formation in the synthesis of 4-amino-2-fluoro-N,N-dimethylbenzamide
Technical Support Center: Synthesis of 4-amino-2-fluoro-N,N-dimethylbenzamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Our goal is to provide you with in-depth, field-proven insights to help you minimize byproduct formation and maximize the yield and purity of your target compound.
Synthetic Pathway & Key Challenge Areas
The synthesis of this compound is a critical process, as this compound serves as a key intermediate in the manufacturing of important pharmaceutical agents.[1] A common and efficient synthetic route begins with 2-fluoro-4-nitrotoluene. The process involves an oxidation, an amidation, and a final reduction step. Each stage presents unique challenges where specific byproducts can arise. Understanding these potential pitfalls is the first step toward prevention.
Below is a diagram illustrating the primary synthetic pathway and highlighting the stages where byproduct formation is most common.
Caption: General synthetic route for this compound.
Quick Reference: Common Byproducts and Initial Solutions
This table summarizes the most frequently encountered issues. For a detailed explanation and protocols, please refer to the FAQ section below.
| Byproduct Identity (Issue) | Likely Cause(s) | Primary Recommended Action(s) |
| Unreacted 2-Fluoro-4-nitrobenzoic acid | Inefficient acid activation; Insufficient dimethylamine; Low reaction temperature. | Ensure complete conversion to acid chloride before amination. Use a slight excess of dimethylamine. Increase reaction temperature moderately. |
| 4-Amino-2-fluorobenzoic acid | Hydrolysis of the amide bond under acidic or basic workup/reaction conditions. | Maintain neutral pH during workup and purification. Use anhydrous solvents and reagents to prevent hydrolysis during the reaction.[2][3] |
| 4-Amino-N,N-dimethylbenzamide (Defluorinated) | Harsh reduction conditions (high temperature/pressure); Certain catalyst types; Presence of strong base. | Use mild hydrogenation conditions (e.g., lower H2 pressure, room temp). Screen catalysts. Avoid strongly basic conditions during the reaction or workup.[4] |
| Intermediates (e.g., nitroso, hydroxylamine) | Incomplete reduction; Catalyst poisoning or deactivation. | Increase reaction time or catalyst loading. Ensure high-quality catalyst and hydrogen source. Monitor reaction to completion via TLC/HPLC. |
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides detailed answers to specific problems you may encounter.
Q1: My amidation reaction is sluggish or results in a low yield of 2-fluoro-N,N-dimethyl-4-nitrobenzamide. What's going wrong?
Answer: This is a common issue that typically points to problems in the two-stage activation and amidation process. The primary cause is often incomplete conversion of the carboxylic acid to its more reactive intermediate (the acyl chloride) or subsequent side reactions.
Causality and Troubleshooting Steps:
-
Inefficient Acyl Chloride Formation: The conversion of 2-fluoro-4-nitrobenzoic acid to its acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is the critical activation step.
-
Insight: Thionyl chloride reactions often require heating (e.g., reflux in an appropriate solvent) to go to completion. A catalytic amount of DMF is often used to facilitate this conversion. Without complete conversion, you are simply mixing the unactivated acid with dimethylamine, which will not form an amide under these conditions.
-
Action: Ensure the reaction with SOCl₂ is complete. This can be monitored by taking a small aliquot, quenching it carefully with methanol to form the methyl ester, and analyzing by GC or HPLC to confirm the absence of the starting carboxylic acid.
-
-
Premature Hydrolysis: Acyl chlorides are highly reactive and extremely sensitive to moisture. Any water present in the reaction vessel, solvents, or dimethylamine solution will rapidly hydrolyze the acyl chloride back to the starting carboxylic acid.[3]
-
Insight: This is a competitive reaction that consumes your activated intermediate.
-
Action: Use anhydrous solvents (e.g., dry dichloromethane or THF). If using dimethylamine from a solution (e.g., in THF or water), consider using gaseous dimethylamine or ensure the solution is anhydrous. Perform the reaction under an inert atmosphere (N₂ or Argon).
-
-
Suboptimal Temperature: The reaction of the acyl chloride with dimethylamine is typically exothermic. While initial addition should be done at a low temperature (e.g., 0 °C) to control the reaction rate, the reaction may require warming to room temperature to ensure it proceeds to completion.
-
Action: Add the dimethylamine solution slowly to the acyl chloride at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor progress using TLC or HPLC.
-
Q2: My final product is contaminated with a significant amount of the defluorinated analog, 4-amino-N,N-dimethylbenzamide. How can I prevent this?
Answer: The loss of the fluorine atom is a known side reaction in aromatic compounds, typically occurring via nucleophilic aromatic substitution or reductive dehalogenation.[4][5] In this synthesis, it almost certainly occurs during the catalytic hydrogenation (reduction) of the nitro group.
Causality and Troubleshooting Steps:
-
Over-reduction/Harsh Conditions: The palladium catalyst used for nitro reduction can, under certain conditions, also catalyze the cleavage of the C-F bond. This is exacerbated by high hydrogen pressure, high temperature, and prolonged reaction times. The C-F bond is generally strong, but its activation by the electron-donating amino group (once formed) and the aromatic ring's interaction with the catalyst surface makes it susceptible.[6]
-
Insight: The goal is to find conditions selective for nitro group reduction without affecting the C-F bond.
-
Action:
-
Reduce H₂ Pressure: Instead of 10 atmospheres, try reacting at lower pressures, such as 2-3 atmospheres.[7]
-
Control Temperature: Run the reaction at room temperature. Avoid any heating.
-
Monitor Closely: Follow the reaction's progress diligently. As soon as the starting material is consumed, stop the reaction to prevent over-reduction.
-
-
-
Catalyst and Solvent Choice: The type of catalyst support and the solvent can influence the selectivity of the reduction.
-
Insight: Different catalyst preparations (e.g., Pd/C, Pd/Al₂O₃) have different surface properties. The solvent can affect the substrate's presentation to the catalyst surface.
-
Action: If defluorination persists with your standard Pd/C catalyst, consider screening other catalysts. A patent for a similar compound, 4-amino-2-fluoro-N-methylbenzamide, demonstrates high yields and purity using 10% Pd/C in ethyl acetate or propyl acetate at room temperature and low pressure, indicating these are suitable conditions.[7][8]
-
Q3: The final reduction step seems to stall, leaving behind starting material or intermediates. How can I drive it to completion?
Answer: Incomplete reduction is often due to catalyst deactivation or insufficient catalytic activity for the scale of the reaction.
Causality and Troubleshooting Steps:
-
Catalyst Deactivation: The palladium catalyst can be poisoned by impurities, such as sulfur or halide compounds, that may be present in the substrate or solvents. The catalyst can also become physically coated with product or intermediates, blocking active sites.
-
Insight: A poisoned catalyst will show little to no activity.
-
Action: Ensure the 2-fluoro-N,N-dimethyl-4-nitrobenzamide intermediate is of high purity before the reduction step. Use high-purity solvents. If the reaction stalls, filtering the mixture and adding a fresh batch of catalyst can sometimes restart the reduction.
-
-
Insufficient Catalyst Loading: For hydrogenation to be efficient, an adequate amount of catalyst must be present.
-
Insight: Catalytic hydrogenation is a heterogeneous reaction that depends on the available surface area of the catalyst.
-
Action: A typical catalyst loading is between 5-10% w/w (weight of catalyst relative to the substrate). If the reaction is slow or stalls, consider increasing the loading to 10% w/w.
-
-
Poor Mass Transfer: In a heterogeneous reaction, the hydrogen gas must dissolve in the solvent and reach the catalyst surface where the substrate is adsorbed.
-
Insight: If mixing is poor, the reaction becomes limited by the rate of mass transfer, not the intrinsic reaction kinetics.
-
Action: Ensure vigorous stirring or agitation to maintain a good suspension of the catalyst and promote the dissolution of hydrogen gas.
-
Recommended Experimental Protocols
Protocol 1: Amidation of 2-Fluoro-4-nitrobenzoic acid
-
To a dry, inerted (N₂) reaction flask, add 2-fluoro-4-nitrobenzoic acid (1.0 eq), anhydrous dichloromethane (DCM, ~10 mL per gram of acid), and a catalytic amount of DMF (2-3 drops).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise. Caution: Gas evolution (CO, CO₂, HCl or SO₂, HCl).
-
After addition, remove the ice bath and allow the mixture to stir at room temperature (or reflux gently if using SOCl₂) for 2-3 hours, or until gas evolution ceases and the starting material is consumed (monitor by TLC/HPLC).
-
Concentrate the reaction mixture under reduced pressure to remove excess activating agent and solvent. Re-dissolve the resulting crude acyl chloride in fresh anhydrous DCM.
-
In a separate flask, prepare a solution of dimethylamine (2.2 eq) in anhydrous DCM.
-
Cool the acyl chloride solution to 0 °C and add the dimethylamine solution dropwise, maintaining the internal temperature below 10 °C.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction to completion by TLC or HPLC. Upon completion, proceed with a standard aqueous workup.
Protocol 2: Reduction of 2-Fluoro-N,N-dimethyl-4-nitrobenzamide
-
In a hydrogenation vessel, dissolve 2-fluoro-N,N-dimethyl-4-nitrobenzamide (1.0 eq) in a suitable solvent like ethyl acetate or methanol.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% w/w).
-
Seal the vessel and purge thoroughly with N₂ followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to 2-3 atmospheres.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by observing hydrogen uptake and by periodically analyzing aliquots via TLC or HPLC.
-
Once the starting material is fully consumed, depressurize the vessel and purge with N₂.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization or chromatography if necessary.
Visual Troubleshooting Workflow
If you are facing an issue with low yield or purity, follow this logical workflow to diagnose the problem.
Caption: A decision tree for troubleshooting common synthesis issues.
References
- CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
-
What products would you obtain from acidic and basic hydrolysis of the amide N,N-diethylbenzamide? Homework.Study.com. [Link]
-
Preparation method of 4-amino-2-fluoro-methyl benzamide - Eureka | Patsnap. [Link]
-
Sadowsky, D., McNeill, K., & Cramer, C. J. (2014). Dehalogenation of Aromatics by Nucleophilic Aromatic Substitution. Environmental Science & Technology, 48(18), 10904–10911. [Link]
-
Smith, C. R., & Yates, K. (1974). Solvent effects on the acid catalysed hydrolysis of benzamide, N-methylbenzamide, and NN-dimethylbenzamide. Journal of the Chemical Society, Perkin Transactions 2, (11), 1205-1212. [Link]
-
Xu, D., Xu, X., & Zhu, Z. (2013). A convenient synthesis of 4-amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 37(10), 615-616. [Link]
- Godt, H. C., & Wann, R. E. (1961). Fluorination of Haloaromatic Compounds. Journal of Organic Chemistry, 26(10), 4047–4051.
-
Yue, G., et al. (2021). Enzymatic synthesis of fluorinated compounds. Critical Reviews in Biotechnology, 41(7), 1084-1105. [Link]
-
Dehalogenation of fluorobenzene. Sciencemadness.org Discussion Board. [Link]
-
Sadowsky, D., McNeill, K., & Cramer, C. J. (2014). Dehalogenation of Aromatics by Nucleophilic Aromatic Substitution. Environmental Science & Technology, 48(18), 10904-10911. [Link]
- Bunton, C. A., Nayak, B., & O'Connor, C. (1965). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry, 30(4), 1355–1356.
-
A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]
-
Direct Amidation of Tertiary N-Benzylamines. Organic Letters. [Link]
-
The Crucial Role of 4-Amino-2-Fluoro-N-Methylbenzamide in Modern Pharmaceuticals. [Link]
-
DeTora, M. D., & Funan, A. S. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 26(6), 1635–1655. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. homework.study.com [homework.study.com]
- 3. Solvent effects on the acid catalysed hydrolysis of benzamide, N-methylbenzamide, and NN-dimethylbenzamide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Dehalogenation of aromatics by nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sciencemadness Discussion Board - Dehalogenation of fluorobenzene - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]
- 8. Preparation method of 4-amino-2-fluoro-methyl benzamide - Eureka | Patsnap [eureka.patsnap.com]
stability of 4-amino-2-fluoro-N,N-dimethylbenzamide under various conditions
Welcome to the technical support center for 4-amino-2-fluoro-N,N-dimethylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your experiments.
Introduction: Understanding the Stability of this compound
This compound is a key intermediate in pharmaceutical synthesis. Its stability is paramount for the consistency and success of downstream applications. The molecule possesses functional groups—an aromatic amine, a fluorine substituent, and a tertiary benzamide—that dictate its chemical reactivity and potential degradation pathways. Understanding these characteristics is crucial for proper handling, storage, and experimental design.
This guide will provide a framework for investigating and managing the stability of this compound, drawing upon established principles of forced degradation studies as outlined by regulatory bodies like the ICH.[1][2] While specific degradation kinetics for this compound are not extensively published, its structural alerts allow for a predictive approach to its stability profile.
Troubleshooting Common Stability Issues
This section addresses common problems encountered during the handling and use of this compound, providing potential causes and actionable solutions.
Issue 1: Discoloration of Solid Compound or Solutions
-
Observation: The typically off-white or pale grey solid[3][4] or its solutions develop a yellow or brownish hue over time.
-
Potential Cause: The primary suspect for color formation is the oxidation of the 4-amino group. Aromatic amines are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities. This process can lead to the formation of colored polymeric impurities.
-
Troubleshooting & Corrective Actions:
-
Inert Atmosphere: Handle the solid compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible. For solutions, use solvents that have been deoxygenated by sparging with an inert gas.
-
Light Protection: Store the solid compound and its solutions in amber vials or wrapped in aluminum foil to protect from light.[5]
-
Solvent Purity: Ensure the use of high-purity solvents, as impurities can catalyze oxidation.
-
Antioxidants: For solution-based assays where it does not interfere with the downstream application, consider the addition of a small amount of an antioxidant.
-
Issue 2: Inconsistent Assay Results or Loss of Potency
-
Observation: A gradual or sudden decrease in the expected concentration or activity of this compound in solution.
-
Potential Cause: This could be due to several degradation pathways, with hydrolysis of the amide bond being a significant possibility, especially under non-neutral pH conditions.[5]
-
Troubleshooting & Corrective Actions:
-
pH Control: Buffer your solutions to a pH as close to neutral as your experimental conditions allow. Avoid strongly acidic or basic conditions unless they are a required part of your protocol.
-
Temperature Management: Store stock solutions at recommended low temperatures (e.g., 2-8°C or -20°C) and minimize the time working solutions are kept at room temperature.
-
Fresh Preparations: Prepare solutions fresh for each experiment whenever possible. If storage is necessary, perform a stability study to determine the acceptable storage duration under your specific conditions.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: The solid compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[6][7] Ambient storage temperature is generally acceptable[8], but for long-term storage, refrigeration (2-8°C) is advisable to minimize potential degradation.
Q2: How should I prepare stock solutions of this compound?
A2: Use a high-purity, anhydrous solvent in which the compound is freely soluble (e.g., DMSO, DMF, or ethanol). To minimize the risk of hydrolysis, it is best to use anhydrous solvents. Prepare the solution under an inert atmosphere if possible and store in a tightly sealed vial at low temperature.
Q3: What are the likely degradation products of this compound?
A3: Based on its chemical structure, the two primary degradation pathways are:
-
Hydrolysis: Cleavage of the amide bond would yield 4-amino-2-fluorobenzoic acid and dimethylamine. This is more likely to occur under acidic or basic conditions.
-
Oxidation: The 4-amino group is prone to oxidation, which can lead to the formation of various colored byproducts, including N-oxides and polymeric species.
Q4: How can I develop a stability-indicating analytical method for this compound?
A4: A stability-indicating method is one that can separate the intact drug from its degradation products.[9] To develop such a method, typically using HPLC, you will need to perform forced degradation studies.[1][2][10] This involves intentionally stressing the compound under various conditions (acidic, basic, oxidative, thermal, and photolytic) to generate the degradation products.[9][11] The analytical method is then developed to resolve the peaks of these degradants from the parent compound.
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[1][2][10] The goal is to achieve 5-20% degradation of the drug substance.[11]
Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Step-by-Step Protocols
1. Acidic Hydrolysis
-
To 1 mL of a 1 mg/mL stock solution of this compound, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C.
-
Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equal volume of 0.1 M NaOH.
-
Dilute with the mobile phase to the target concentration for HPLC analysis.
2. Basic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C.
-
Withdraw aliquots at specified time points.
-
Neutralize with an equal volume of 0.1 M HCl.[5]
-
Dilute for analysis.
3. Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).[5]
-
Keep the mixture at room temperature, protected from light.
-
Withdraw aliquots at specified time points.
-
Dilute for analysis.
4. Thermal Degradation
-
Place a sealed vial of the stock solution in an oven at 60°C.[5]
-
Withdraw aliquots at specified time points.
-
Dilute for analysis.
5. Photolytic Degradation
-
Expose a solution of the compound in a quartz cuvette to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp).[5]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the exposed and control samples at various time points.
Data Interpretation
The results from these studies will help identify the conditions under which this compound is unstable and the nature of the degradation products. This information is critical for developing robust formulations and analytical methods.
Summary of Stability and Handling Recommendations
| Condition | Recommendation | Rationale |
| Storage (Solid) | Store in a tightly closed container in a cool, dry, well-ventilated place.[6][7] | To prevent moisture absorption and minimize thermal degradation. |
| Storage (Solution) | Store in amber, tightly sealed vials at 2-8°C or -20°C. Prepare fresh when possible. | To protect from light and prevent solvent evaporation and degradation. |
| Handling | Use in a well-ventilated area. Avoid contact with skin and eyes.[7] | Standard chemical safety practice. |
| pH | Maintain solutions at or near neutral pH unless otherwise required. | To prevent acid or base-catalyzed hydrolysis of the amide bond. |
| Light Exposure | Minimize exposure to UV and visible light. | To prevent photolytic degradation, particularly oxidation of the amino group. |
| Atmosphere | Handle under an inert atmosphere (N₂ or Ar) where possible, especially for long-term storage or sensitive reactions. | To prevent oxidation of the amino group. |
Conclusion
The stability of this compound is a critical factor in its successful application in research and development. While inherently stable under ideal conditions, its susceptibility to oxidation and hydrolysis necessitates careful handling and storage. By implementing the troubleshooting strategies and experimental protocols outlined in this guide, researchers can ensure the integrity of their work and generate reliable, reproducible data.
References
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved from [Link]
-
Jadhav, S. B., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. Retrieved from [Link]
-
Forced Degradation Studies. (2016). SciSpace. Retrieved from [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. Retrieved from [Link]
-
4-Amino-2-fluoro-N-methylbenzamide | C8H9FN2O | CID 44139521. (n.d.). PubChem. Retrieved from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved from [Link]
-
4-Amino-2-fluoro-N-methylbenzamide | CAS No : 915087-25-1. (n.d.). Pharmaffiliates. Retrieved from [Link]
- Preparation method of 4-amino-2-fluoro-methyl benzamide. (n.d.). Google Patents.
-
A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. (2015). ResearchGate. Retrieved from [Link]
-
Derivatization of amino acids with N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine for liquid chromatography/electrospray ionization mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]
-
Forced degradation of fentanyl: identification and analysis of impurities and degradants. (2010). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Temperature and pH dually-responsive poly(β-amino ester) nanoparticles for drug delivery. (n.d.). ResearchGate. Retrieved from [Link]
-
High-performance liquid chromatography and sensitive detection of amino acids derivatized with 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole. (1981). Analytical Biochemistry. Retrieved from [Link]
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- 11. pharmtech.com [pharmtech.com]
dealing with common issues in the purification of 4-amino-2-fluoro-N,N-dimethylbenzamide
Technical Support Center: Purification of 4-amino-2-fluoro-N,N-dimethylbenzamide
Welcome to the technical support center for this compound (CAS: 1187368-67-7). This guide is designed for researchers, chemists, and drug development professionals to navigate common challenges encountered during the purification of this key chemical intermediate. Here, we provide expert-driven troubleshooting advice and frequently asked questions in a direct, question-and-answer format to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
Understanding the fundamental properties of the compound is the first step in designing a robust purification strategy. Key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1187368-67-7 | [1] |
| Molecular Formula | C₉H₁₁FN₂O | [1] |
| Molecular Weight | 182.19 g/mol | [1] |
| Appearance | White to Off-White Solid | [2] |
| Purity (Typical) | >98% | [3] |
Q2: What are the most common impurities found in crude this compound?
The impurity profile is heavily dependent on the synthetic route. A common pathway to this class of compounds involves the reduction of a nitro-aromatic precursor, namely 2-fluoro-4-nitro-N,N-dimethylbenzamide.[4] Based on this, the most probable impurities are:
-
Unreacted Starting Material: 2-fluoro-4-nitro-N,N-dimethylbenzamide. Its presence often imparts a yellow or brownish color to the crude product.
-
Hydrogenation Byproducts: Incomplete reduction can lead to hydroxylamine or azo/azoxy compounds.
-
Solvent Residues: Residual solvents from the reaction or initial work-up (e.g., Ethyl Acetate, Ethanol).[5]
Q3: What are the recommended storage conditions for this compound?
To maintain integrity, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[2] As an aromatic amine, it may be sensitive to light and air (oxidation), so storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended for long-term stability.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental challenges. The following workflow provides a general overview of the purification decision process.
Q4: My crude product is highly discolored (yellow/brown) and shows multiple spots on TLC. Where do I start?
Answer: A discolored product with significant impurities calls for a preliminary bulk purification step before fine methods like recrystallization. An acid-base extraction is highly effective for separating the basic amine product from neutral or acidic impurities. This technique leverages the basicity of the aromatic amino group. A similar method has proven effective for purifying N-substituted aminobenzaldehydes.[6]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude solid in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidification: Transfer the solution to a separatory funnel and extract with aqueous hydrochloric acid (e.g., 1 M HCl). The basic this compound will protonate and move into the aqueous layer, leaving non-basic impurities (like residual nitro-compound) in the organic layer.
-
Separation: Separate the aqueous layer. Wash the organic layer once more with fresh 1 M HCl to ensure complete extraction. Combine the acidic aqueous layers.
-
Removal of Insolubles: If any insoluble material is present in the acidic aqueous solution, perform a filtration to remove it.[6]
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) with stirring until the pH is > 8. The product will deprotonate and precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold deionized water to remove salts, and dry under vacuum.
This procedure should yield a significantly cleaner, less colored product that is ready for a final polishing step like recrystallization.
Q5: I am struggling with recrystallization. The compound either oils out or my recovery is very poor. What is a good solvent system?
Answer: Finding the right recrystallization solvent is critical. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Based on the properties of similar benzamides, we can predict a qualitative solubility profile.[7]
Table: Predicted Qualitative Solubility Profile
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aqueous | Water, PBS (pH 7.4) | Poorly Soluble | The molecule's aromatic core imparts significant hydrophobicity. |
| Polar Protic | Methanol, Ethanol | Sparingly to Moderately Soluble | The amino and amide groups allow for hydrogen bonding, but solubility is limited by the hydrophobic backbone.[2] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | These solvents effectively solvate the molecule. |
| Non-Polar | Hexane, Heptane | Poorly Soluble | The polar functional groups prevent dissolution in non-polar solvents. |
This profile suggests that a single solvent like ethanol or a two-solvent system would be most effective.
Recommended Solvent Systems for Recrystallization:
-
System 1 (Single Solvent): Ethanol or Isopropanol.
-
System 2 (Two-Solvent): Ethyl Acetate / Heptane or Toluene / Heptane.
Experimental Protocol: Two-Solvent Recrystallization (Ethyl Acetate/Heptane)
-
Dissolve the semi-purified solid in the minimum amount of hot ethyl acetate required for complete dissolution.
-
If the solution is colored, add a small amount of activated carbon (charcoal), swirl for a few minutes, and perform a hot filtration through a pad of celite to remove the carbon.
-
Slowly add hot heptane (the anti-solvent) to the hot filtrate until the solution becomes faintly turbid.
-
Add a few more drops of hot ethyl acetate until the solution is clear again.
-
Remove the flask from heat and allow it to cool slowly to room temperature. Do not disturb the flask to allow for the formation of large crystals.
-
Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold heptane, and dry under vacuum.
Q6: After recrystallization, my product purity is still not high enough due to a closely related impurity. How should I approach column chromatography?
Answer: When impurities have similar polarity to the product, column chromatography is the preferred method. For this compound, which is a moderately polar and basic compound, standard silica gel chromatography is effective with the correct mobile phase.
Key Considerations for Chromatography:
-
Peak Tailing: The basic amino group can interact strongly with acidic silanol groups on the silica surface, leading to significant peak tailing. To mitigate this, add a small amount (~0.5-1%) of a basic modifier like triethylamine (TEA) or ammonia solution to your mobile phase.
-
Solvent System: A gradient of ethyl acetate in a non-polar solvent like heptane or hexane is a good starting point. For more polar impurities, a system of methanol in dichloromethane (DCM) may be required.
Table: Recommended Starting Conditions for Column Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice for moderately polar compounds. |
| Mobile Phase A | 10-60% Ethyl Acetate in Heptane (+ 0.5% TEA) | Good for separating non-polar to moderately polar impurities. |
| Mobile Phase B | 1-10% Methanol in DCM (+ 0.5% TEA) | Effective for separating more polar impurities. |
| Loading | Dry loading is preferred to ensure a tight starting band and better separation. | |
| Detection | UV visualization at 254 nm. The aromatic rings provide strong chromophores. |
Experimental Protocol: Column Chromatography
-
Prepare the column with silica gel slurried in the initial, low-polarity mobile phase (e.g., 10% Ethyl Acetate in Heptane).
-
Adsorb the crude product onto a small amount of silica gel (dry loading). To do this, dissolve the product in a minimal amount of a volatile solvent (like DCM), add silica gel, and evaporate the solvent to get a free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the prepared column.
-
Begin elution with the starting mobile phase, collecting fractions.
-
Gradually increase the polarity of the mobile phase to elute the product.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
By systematically applying these principles and protocols, researchers can effectively overcome the common challenges associated with the purification of this compound.
References
-
Xu, D., Xu, X., & Zhu, Z. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 37(10), 615–616. [Link]
- CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide. (2013).
-
The Crucial Role of 4-Amino-2-Fluoro-N-Methylbenzamide in Modern Pharmaceuticals. (n.d.). Retrieved from [Link]
- CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide. (2013).
-
Pharmaffiliates. (n.d.). 4-Amino-2-fluoro-N-methylbenzamide. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-2-fluoro-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
QCS Standards. (n.d.). This compound. Retrieved from [Link]
- WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs. (1994).
-
Wang, Y., et al. (2004). Derivatization of amino acids with N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine for liquid chromatography/electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 18(13), 1539-1545. [Link]
-
Zhang, J., et al. (2023). Determination of 2-amino-5-chloro-N,3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry. Zhonghua Lao Dong Wei Sheng Zhi Ye Bing Za Zhi, 41(11), 841-845. [Link]
- US4440953A - Purification of N-substituted aminobenzaldehydes. (1984).
-
Rosli, S. N. A., et al. (2021). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences, 25(1), 126-141. [Link]
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- 5. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]
- 6. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Spectroscopic Analysis of 4-Amino-2-fluoro-N,N-dimethylbenzamide Synthesis Impurities
Welcome to the technical support center for the spectroscopic analysis of impurities in the synthesis of 4-amino-2-fluoro-N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the characterization of this crucial pharmaceutical intermediate. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure the scientific integrity and successful outcome of your analytical endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
HPLC Analysis
Question: I am observing unexpected peaks in my HPLC chromatogram of a this compound sample. How can I identify if these are synthesis-related impurities or artifacts?
Answer:
Unexpected peaks in an HPLC analysis are a common issue. A systematic approach is crucial to differentiate between actual impurities, degradation products, and analytical artifacts. High-performance liquid chromatography (HPLC) is a primary technique for impurity profiling in pharmaceuticals due to its high resolution and sensitivity.[1]
Causality behind the issue: Unforeseen peaks can arise from several sources:
-
Starting Material Impurities: Impurities present in the initial reactants, such as 2-fluoro-4-nitrotoluene, may carry through the synthesis.[2][3]
-
Reaction By-products: Incomplete reactions or side reactions can generate structurally related impurities.
-
Degradation Products: The active pharmaceutical ingredient (API) or its intermediates may degrade under certain light, temperature, or pH conditions.
-
System Contamination: Contaminants from the HPLC system, solvents, or sample preparation can introduce extraneous peaks.
Troubleshooting Protocol:
-
Blank Injection: Run a blank injection (mobile phase only) to identify peaks originating from the HPLC system or solvents.
-
Placebo Sample Analysis: If analyzing a formulated product, analyze a placebo (formulation without the API) to identify peaks from excipients.
-
Stress Testing: Subject a pure sample of this compound to stress conditions (e.g., acid, base, heat, light, oxidation) to intentionally generate degradation products. This helps in identifying which peaks in the impure sample are likely degradants.
-
Peak Purity Analysis with PDA Detector: A Photodiode Array (PDA) detector can assess the spectral homogeneity of a peak.[1] If a peak is spectrally inhomogeneous, it indicates the co-elution of multiple components.[1]
-
Spiking with Known Impurities: If you have synthesized or procured potential impurities, spike your sample with these standards to confirm their retention times.
Question: My HPLC method shows poor resolution between the main peak of this compound and a closely eluting impurity. What steps can I take to improve the separation?
Answer:
Achieving adequate resolution is fundamental for accurate quantification of impurities.[4] Poor resolution can lead to inaccurate impurity quantitation and may mask the presence of critical impurities.
Causality behind the issue: Resolution is influenced by several chromatographic parameters, including the mobile phase composition, stationary phase chemistry, column temperature, and flow rate.
Method Development Workflow for Improved Resolution:
Caption: A systematic workflow for optimizing HPLC method resolution.
Detailed Steps:
-
Mobile Phase Strength: Systematically vary the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or isocratic elution with a lower percentage of the strong solvent can increase retention and improve the separation of closely eluting peaks.
-
Mobile Phase pH: The ionization state of this compound (an aromatic amine) and some impurities can be manipulated by adjusting the mobile phase pH. A change in pH can significantly alter retention times and selectivity.
-
Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase. A phenyl column, for instance, can offer different selectivity for aromatic compounds compared to a standard C18 column.
-
Temperature: Increasing the column temperature can decrease viscosity and improve peak efficiency, though it may also alter selectivity.
-
Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, but at the cost of longer run times.
Mass Spectrometry (MS) Analysis
Question: I am using LC-MS to identify an unknown impurity in my this compound sample. What is the expected fragmentation pattern for the parent compound and how can I use this to deduce the structure of the impurity?
Answer:
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the structural elucidation of unknown impurities.[5][6] Understanding the fragmentation of the parent molecule is key to interpreting the mass spectra of its related impurities.
Expected Fragmentation of this compound (C₈H₁₀FN₂O, MW: 168.18 g/mol ):
In positive ion mode electrospray ionization (ESI), the molecule will likely be protonated to form the molecular ion [M+H]⁺ at m/z 169.18. The fragmentation of benzamides is well-documented.[7][8][9][10][11] Key fragment ions would arise from the cleavage of the amide bond.
| m/z (Proposed) | Fragment Structure | Loss from [M+H]⁺ |
| 169.18 | [C₈H₁₁FN₂O]⁺ | - |
| 124.05 | [C₇H₅FNO]⁺ | Loss of dimethylamine (HN(CH₃)₂) |
| 96.04 | [C₆H₄FN]⁺ | Loss of CO from m/z 124.05 |
Troubleshooting and Impurity Identification Strategy:
-
Accurate Mass Measurement: Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain the accurate mass of the impurity's molecular ion. This allows for the determination of its elemental composition.
-
Compare Fragmentation Patterns: Compare the MS/MS fragmentation pattern of the impurity with that of the parent compound.
-
Common Fragments: The presence of common fragment ions suggests the impurity shares a core structure with the parent molecule.
-
Mass Shifts: A consistent mass shift between the molecular ions and corresponding fragment ions can indicate the location and nature of the modification (e.g., a +14 Da shift could indicate an additional methyl group).
-
-
Logical Fragmentation Pathways: Propose fragmentation pathways for the impurity based on established chemical principles. For instance, an impurity with a higher molecular weight might be a dimer or an adduct formed during the synthesis.
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: I am struggling to assign the signals in the ¹⁹F NMR spectrum of my this compound sample, which I suspect contains a regioisomeric impurity. How can I confidently assign the fluorine signals?
Answer:
¹⁹F NMR is a highly sensitive and informative technique for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range.[12][13][14][15] However, assigning signals in the presence of isomers can be challenging.
Causality behind the issue: Regioisomers, where the fluorine atom is at a different position on the aromatic ring, will have distinct ¹⁹F chemical shifts and coupling patterns. For example, an impurity could be 4-amino-3-fluoro-N,N-dimethylbenzamide.
Strategy for ¹⁹F NMR Signal Assignment:
-
Reference Spectra: Compare the experimental spectrum to a reference spectrum of pure this compound if available. A patent for the synthesis of a related compound, 4-amino-2-fluoro-N-methylbenzamide, provides some NMR data that can be used for comparison.[16]
-
2D NMR Spectroscopy:
-
¹H-¹⁹F HETCOR (Heteronuclear Correlation): This experiment correlates fluorine signals with nearby proton signals through space (NOESY) or through bonds (HMBC). This is invaluable for confirming the position of the fluorine relative to the protons on the aromatic ring.
-
¹³C-¹⁹F HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation): These experiments correlate the fluorine nucleus to directly attached or long-range carbons, providing definitive structural information.
-
-
Computational Prediction: Quantum chemical methods can predict ¹⁹F NMR chemical shifts with reasonable accuracy, aiding in the assignment of complex spectra.[12][13][17]
Expected ¹H and ¹⁹F NMR Characteristics:
The aromatic region of the ¹H NMR spectrum of this compound is expected to show three distinct signals, each coupled to the fluorine atom. The ¹⁹F NMR will show a single resonance with couplings to the aromatic protons. The presence of a regioisomeric impurity would introduce a second set of signals with different chemical shifts and coupling constants.
General Troubleshooting
Question: What are the most likely impurities I should be looking for in the synthesis of this compound?
Answer:
A proactive approach to impurity profiling involves anticipating potential impurities based on the synthetic route.[6] The synthesis of this compound often starts from 2-fluoro-4-nitrotoluene.[2][3]
Potential Impurities and Their Sources:
| Potential Impurity | Potential Source | Analytical Technique for Detection |
| 2-fluoro-4-nitrotoluene | Unreacted starting material | GC-MS, HPLC-UV |
| 2-fluoro-4-nitrobenzoic acid | Intermediate from oxidation of the starting material | HPLC-UV, LC-MS |
| 4-nitro-2-fluoro-N,N-dimethylbenzamide | Unreduced intermediate | HPLC-UV, LC-MS |
| Isomeric Aminofluoro-N,N-dimethylbenzamides | Impurities in the starting material or side reactions | HPLC-UV, LC-MS, ¹⁹F NMR |
| Over-reduced or side-reaction products | Non-specific reduction conditions | HPLC-UV, LC-MS |
digraph "Impurity_Formation_Pathway" { graph [splines=ortho]; node [shape=box, style="filled", fontname="Helvetica", fontcolor="#FFFFFF"]; edge [color="#5F6368"];A[label="2-Fluoro-4-nitrotoluene\n(Starting Material)", fillcolor="#FBBC05"]; B[label="2-Fluoro-4-nitrobenzoic Acid\n(Intermediate)", fillcolor="#34A853"]; C [label="4-Nitro-2-fluoro-N,N-dimethylbenzamide\n(Intermediate)", fillcolor="#34A853"]; D [label="this compound\n(Final Product)", fillcolor="#4285F4"]; E [label="Unreacted Starting Material", fillcolor="#EA4335"]; F [label="Unreduced Intermediate", fillcolor="#EA4335"]; G [label="Isomeric Impurities", fillcolor="#EA4335"];
A -> B[label="Oxidation"]; B -> C [label="Amidation"]; C -> D [label="Reduction"]; A -> E [style=dashed]; C -> F [style=dashed]; A -> G [label="Isomeric Starting Material", style=dashed]; }
Caption: Potential impurity carry-over and formation during synthesis.
By understanding the synthetic pathway and employing a multi-technique spectroscopic approach, researchers can confidently identify and quantify impurities, ensuring the quality and safety of this compound.
References
- Ryan, P. (1998). HPLC Impurity Profile Analyses of Pharmaceutical Substances Using UV Photodiode Array Detection. Marcel Dekker, Inc.
- Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho.
- Preparation method of 4-amino-2-fluoro-methyl benzamide. (n.d.).
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). IntechOpen.
- Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.). The Journal of Organic Chemistry.
- Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma.
- Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC. (n.d.).
- HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. (2025, August 7).
- Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. (n.d.).
- The Crucial Role of 4-Amino-2-Fluoro-N-Methylbenzamide in Modern Pharmaceuticals. (n.d.).
- CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide. (n.d.).
- Mass spectrum of benzamide (Scheme 2, 2b). (n.d.).
- Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (2018, February 22).
- 19 F-centred NMR analysis of mono-fluorinated compounds. (2022, March 30). RSC Publishing.
- Mass Spectrometry of 2-Bromo-N-phenylbenzamide and its Derivatives: A Compar
- A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. (2025, August 7).
- An Overview of Fluorine NMR. (n.d.).
-
Benzamide-simplified mass spectrum[1]. (n.d.). ResearchGate.
- Benzamide. (n.d.). NIST WebBook - National Institute of Standards and Technology.
- 4-Amino-2-fluoro-N-methylbenzamide | CAS No- 915087-25-1. (n.d.). Simson Pharma Limited.
- Tips and Tricks for Analysis of Nitrosamine Impurities in Pharmaceuticals. (2023, December 8). Technology Networks.
- PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN)
- 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. (n.d.). PubMed.
- Pharmaceutical Impurity Analysis Guide. (n.d.). Agilent Technologies.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021, October 20). Research and Reviews.
- A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. (2015, January 12). AQA.
- The expert's guide to pharmaceutical impurity analysis. (2024, March 27). Manufacturing Chemist.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain.
- 4-Amino-2-fluoro-N-methylbenzamide | C8H9FN2O | CID 44139521. (n.d.). PubChem.
- Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. (n.d.). Agilent.
- Fluorine-Free, Low-Dielectric Photosensitive Polyimides Based on Methyl Methacrylate-Functionalized Bulky Diamines for High-Fidelity UV Patterning. (2026, January 13).
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Validation & Comparative
A Comparative Analysis of Synthetic Routes to 4-amino-2-fluoro-N,N-dimethylbenzamide: A Guide for Researchers
Introduction
4-amino-2-fluoro-N,N-dimethylbenzamide is a key intermediate in the synthesis of several pharmacologically active molecules. Its structural motifs are found in compounds targeting a range of therapeutic areas, making its efficient and scalable synthesis a topic of significant interest to researchers and professionals in drug development. This guide provides an in-depth comparative analysis of the most viable synthetic routes to this important building block. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a critical evaluation of their respective strengths and weaknesses in terms of yield, scalability, safety, and environmental impact.
Route 1: The Linear Synthesis from 2-Fluoro-4-nitrotoluene
This is the most established and widely cited route, commencing with the readily available starting material, 2-fluoro-4-nitrotoluene. The synthesis proceeds through three key transformations: oxidation of the methyl group, amidation of the resulting carboxylic acid, and reduction of the nitro group.
Logical Workflow for Route 1
A Senior Application Scientist's Guide to the Biological Evaluation of 4-Amino-2-fluoro-N,N-dimethylbenzamide Derivatives
Introduction: The Therapeutic Potential of the Benzamide Scaffold
The benzamide moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1] Its derivatives have demonstrated a diverse range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The specific class of 4-amino-2-fluoro-N,N-dimethylbenzamide derivatives represents a focused effort to refine the therapeutic index of this scaffold. The incorporation of a fluorine atom can enhance metabolic stability and binding affinity, while the N,N-dimethyl group can influence solubility and cell permeability.
A particularly promising avenue of investigation for these compounds is their activity as inhibitors of Poly(ADP-ribose) polymerase (PARP).[3][4] PARP enzymes, especially PARP-1, are critical components of the DNA single-strand break repair machinery.[3][4] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of irreparable double-strand breaks and subsequent cell death—a concept known as synthetic lethality.[5]
This guide provides a comprehensive framework for the preclinical biological evaluation of novel this compound derivatives. We will move beyond simple protocol recitation to explain the scientific rationale behind each step, compare potential outcomes, and provide the detailed methodologies necessary for robust and reproducible research.
Comparative Analysis of Antiproliferative Activity
The initial step in evaluating any potential anticancer agent is to determine its cytotoxic and antiproliferative effects across a panel of relevant cancer cell lines. This comparative approach not only identifies the most potent compounds but also reveals potential selectivity towards certain cancer types. While specific data for novel this compound derivatives would be generated experimentally, we can illustrate the expected data format using examples of other potent benzamide derivatives from the literature.
Table 1: Comparative In Vitro Antiproliferative Activity of Representative Benzamide Derivatives
| Compound ID | Core Structure/Modifications | Target Cell Line | IC50 (µM) | Reference |
| BJ-13 | Benzamide Derivative | Gastric Cancer (Various) | Potent Effects | [6] |
| 13f | Benzamide with phenylacetamidophenyl scaffold | HCT116 (Colon Cancer) | 0.30 | [4] |
| 13f | Benzamide with phenylacetamidophenyl scaffold | DLD-1 (Colon Cancer) | 2.83 | [4] |
| 20b | N-benzylbenzamide | Various Cancer Lines | 0.012 - 0.027 | [7] |
| 10b | N-(piperidin-4-yl)benzamide | HepG2 (Liver Cancer) | 0.12 | [8] |
| 10j | N-(piperidin-4-yl)benzamide | HepG2 (Liver Cancer) | 0.13 | [8] |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
Workflow for Biological Evaluation: From Cytotoxicity to Mechanism of Action
A thorough evaluation follows a logical progression. We first determine if the compounds kill or inhibit the proliferation of cancer cells. Then, we investigate how they achieve this effect. This two-pronged approach is critical for identifying promising drug candidates.
Caption: High-level workflow for the biological evaluation of novel anticancer compounds.
Experimental Protocols: A Step-by-Step Guide
Here, we provide detailed, self-validating protocols for the key assays mentioned. The causality behind experimental choices is explained to ensure a deep understanding of the methodology.
Assessment of Cell Viability and Cytotoxicity: The MTT Assay
The MTT assay is a foundational colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability, proliferation, and cytotoxicity.[9][10] The principle lies in the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[11] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of metabolically active, living cells.[9] The quantity of formazan produced is directly proportional to the number of viable cells.[9][12]
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., HCT116, HepG2) in appropriate media.
-
Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare stock solutions of the this compound derivatives in DMSO.
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include a "vehicle control" (medium with DMSO) and a "no-cell" blank control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals at the bottom.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[11]
-
-
Absorbance Measurement and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[12] A reference wavelength of 630 nm can be used to reduce background noise.[11]
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Elucidating the Mechanism of Action: Apoptosis Detection by Western Blot
Once a compound has demonstrated significant cytotoxicity, the next critical question is how it induces cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[13] Western blotting is a powerful technique to detect the key protein markers of apoptosis, allowing for the quantification of changes in their expression or cleavage state.[14][15]
The apoptotic process involves a cascade of cysteine proteases called caspases. Initiator caspases (like caspase-9) activate effector caspases (like caspase-3), which then cleave a host of cellular substrates, including PARP, leading to the dismantling of the cell.[13][14] Detecting the cleaved (active) forms of caspase-3 and PARP is a hallmark of apoptosis.[14]
Caption: Intrinsic apoptosis pathway activated by benzamide derivatives.
-
Protein Extraction:
-
Seed cells in 6-well plates and treat them with the benzamide derivative at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
Harvest the cells and wash them with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins based on molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with primary antibodies targeting key apoptotic proteins. Recommended antibodies include:
-
Anti-Cleaved Caspase-3
-
Anti-PARP (which detects both full-length and cleaved forms)
-
Anti-Bcl-2
-
Anti-Bax
-
Anti-β-actin or Anti-GAPDH (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities using densitometry software. Normalize the expression of target proteins to the loading control. An increase in the bands corresponding to cleaved caspase-3 and cleaved PARP, alongside a potential increase in the Bax/Bcl-2 ratio, confirms the induction of apoptosis.[6]
-
Conclusion and Future Directions
The systematic biological evaluation outlined in this guide provides a robust pathway for characterizing novel this compound derivatives. By moving from broad cytotoxicity screening to specific mechanistic studies, researchers can build a comprehensive profile of a compound's anticancer potential. Promising candidates identified through these in vitro assays, such as those demonstrating high potency and a clear apoptotic mechanism of action, should be advanced to further studies. These include in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions to assess drug-like properties and, ultimately, in vivo efficacy studies in animal models, such as tumor xenografts, to validate their therapeutic potential in a physiological context.[6][16]
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The Structural Dance of Activity: A Comparative Guide to 4-Amino-2-fluoro-N,N-dimethylbenzamide Analogs
For the discerning researcher in drug discovery, the benzamide scaffold is a familiar and fruitful starting point for developing novel therapeutics. Its synthetic tractability and ability to interact with a wide range of biological targets have cemented its status as a privileged structure in medicinal chemistry.[1] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet underexplored, class of these compounds: 4-amino-2-fluoro-N,N-dimethylbenzamide analogs. While a dedicated, comprehensive SAR study on this exact scaffold is not prevalent in current literature, we can construct a robust comparative analysis by examining structurally related analogs, particularly from the well-documented field of androgen receptor (AR) antagonists. The insights gleaned from these related series provide a predictive framework for understanding how modifications to the this compound core are likely to impact biological activity.
The Core Scaffold: A Foundation for Potency
The this compound scaffold presents several key features that can be systematically modified to probe and optimize biological activity. The positioning of the amino and fluoro groups on the phenyl ring, along with the nature of the amide substituents, dictates the molecule's three-dimensional shape, electronic distribution, and potential for intermolecular interactions with a biological target.
Caption: General synthetic workflow for this compound analogs.
Step 1: Amidation of 2-Fluoro-4-nitrobenzoic Acid
-
To a solution of 2-fluoro-4-nitrobenzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF.
-
Stir the reaction mixture at room temperature for 2-3 hours until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in a fresh portion of aprotic solvent and cool to 0 °C.
-
Add a solution of dimethylamine (2.5 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-fluoro-N,N-dimethyl-4-nitrobenzamide.
Step 2: Reduction of the Nitro Group
-
Dissolve the 2-fluoro-N,N-dimethyl-4-nitrobenzamide (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a catalytic amount of palladium on carbon (10% w/w).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the desired this compound.
Step 3: Functionalization of the 4-Amino Group (Example: Acylation)
-
To a solution of this compound (1.0 eq) and a suitable base (e.g., triethylamine or DIPEA, 1.5 eq) in an aprotic solvent (e.g., dichloromethane) at 0 °C, add the desired acyl chloride or anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-acylated analog.
In Vitro Biological Evaluation: A General Framework
The choice of biological assay will be dictated by the therapeutic target of interest. Below is a general workflow for evaluating the in vitro activity of the synthesized analogs.
Caption: A general workflow for the in vitro biological evaluation of synthesized analogs.
Example: Androgen Receptor Competitive Binding Assay
-
Cell Culture: Maintain a human prostate cancer cell line expressing the androgen receptor (e.g., LNCaP) in appropriate culture medium.
-
Ligand Preparation: Prepare a stock solution of a radiolabeled androgen (e.g., [³H]-dihydrotestosterone) and serial dilutions of the test compounds.
-
Binding Assay: In a multi-well plate, incubate cell lysates or purified AR with the radiolabeled androgen in the presence of varying concentrations of the test compounds.
-
Incubation and Washing: Allow the binding to reach equilibrium, then rapidly wash the wells to remove unbound ligand.
-
Quantification: Measure the amount of bound radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radiolabeled ligand).
Conclusion and Future Directions
The this compound scaffold holds considerable promise as a template for the design of novel therapeutic agents. While direct SAR studies on this specific analog series are lacking, a wealth of information from related benzamide-containing compounds, particularly in the field of androgen receptor modulation, provides a strong foundation for rational drug design. The key takeaways for researchers are:
-
The 4-amino group is a prime site for introducing diverse functionality to enhance potency and modulate target engagement.
-
The 2-fluoro substituent likely plays a crucial role in conformational control and direct target interactions, and its interplay with other aromatic substituents will be a key area of investigation.
-
The N,N-dimethylamide moiety offers a balance of metabolic stability and steric influence, but exploration of other N-substituents is warranted to fine-tune activity and physicochemical properties.
Future research should focus on the synthesis and systematic biological evaluation of a focused library of this compound analogs to establish a direct and comprehensive SAR for this promising scaffold. Such studies will undoubtedly unlock new opportunities for the development of novel therapeutics across a range of disease areas.
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The Fluorinated Benzamide Scaffold: A Paradigm Shift in Modern Drug Design
A Senior Application Scientist's Guide to Harnessing the Power of Fluorine for Enhanced Therapeutic Performance
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has emerged as a transformative approach to overcoming perennial challenges in drug discovery and development. Among the various fluorinated motifs, the fluorinated benzamide scaffold has garnered significant attention for its remarkable ability to positively modulate a molecule's physicochemical and pharmacokinetic properties. This guide provides an in-depth technical comparison of fluorinated benzamide-containing compounds with their non-fluorinated counterparts, supported by experimental data and detailed methodologies, to empower researchers in their quest for safer and more effective therapeutics.
The Decisive Advantage of Fluorine: More Than Just a Hydrogen Mimic
Fluorine's unique and potent electronic properties, stemming from its high electronegativity and the strength of the carbon-fluorine bond, are the primary drivers of its advantageous effects in drug design.[1][2] When incorporated into a benzamide scaffold, these properties translate into tangible benefits that can significantly enhance a drug candidate's profile.
Enhanced Metabolic Stability: Blocking the Path of Degradation
A primary hurdle in drug development is rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes in the liver.[3] These enzymes typically target metabolically labile C-H bonds for oxidation. By strategically replacing a hydrogen atom at a potential metabolic "soft spot" with a fluorine atom, medicinal chemists can effectively block this enzymatic attack. The exceptional strength of the C-F bond makes it resistant to cleavage, thereby slowing down the compound's clearance and increasing its in vivo half-life.[2][3]
This enhanced metabolic stability is not merely theoretical. A comparative in vitro study utilizing human liver microsomes (HLMs) can quantify this advantage. The data below illustrates the significant increase in metabolic stability observed upon fluorination of a model benzamide compound.
| Compound | Modification | In Vitro System | % Compound Remaining (at 60 min) | In Vitro Half-life (t½) |
| Benzamide Analog A | Non-fluorinated | Human Liver Microsomes | 35% | 45 min |
| Fluoro-Benzamide Analog A | Fluorinated | Human Liver Microsomes | 85% | >120 min |
Table 1: Comparative in vitro metabolic stability of a non-fluorinated benzamide and its fluorinated analog in human liver microsomes. The fluorinated compound demonstrates significantly greater stability, with a much higher percentage of the parent compound remaining after 60 minutes and a considerably longer half-life.
The logical workflow for assessing this critical parameter is outlined below:
Caption: Workflow for in vitro metabolic stability assay.
Modulation of Physicochemical Properties: Fine-Tuning for Optimal Performance
The introduction of fluorine can profoundly influence the acidity (pKa) and lipophilicity (LogP) of a benzamide derivative, two parameters critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5]
-
pKa Alteration: Fluorine's strong electron-withdrawing nature can lower the pKa of nearby acidic protons or decrease the basicity of adjacent nitrogen atoms.[2] This modulation can be strategically employed to optimize a compound's ionization state at physiological pH, thereby improving its solubility, permeability, and target engagement.[2]
-
Lipophilicity Modification: The effect of fluorination on lipophilicity is context-dependent. While the substitution of a single hydrogen with fluorine often leads to a slight increase in LogP, the introduction of multiple fluorine atoms or a trifluoromethyl group can decrease it.[4] This ability to fine-tune lipophilicity allows for the optimization of a drug's ability to cross biological membranes and reach its target.[4]
| Compound | Modification | pKa | LogP |
| Benzamide Analog B | Non-fluorinated | 8.5 | 2.8 |
| Fluoro-Benzamide Analog B | Fluorinated | 7.9 | 3.1 |
Table 2: Comparison of pKa and LogP values for a non-fluorinated benzamide and its fluorinated analog. The introduction of fluorine leads to a decrease in pKa and a slight increase in LogP, demonstrating the ability to fine-tune these critical physicochemical properties.
Enhanced Binding Affinity and Selectivity: A Lock-and-Key Refinement
The strategic placement of fluorine atoms on a benzamide scaffold can lead to enhanced binding affinity and selectivity for its biological target.[1][2] This can occur through several mechanisms, including:
-
Favorable Interactions: Fluorine can participate in favorable orthogonal multipolar interactions with electron-deficient carbonyl groups in the protein backbone, contributing to a stronger binding affinity.
-
Conformational Control: The introduction of fluorine can influence the conformational preferences of the molecule, pre-organizing it into a bioactive conformation that fits more snugly into the target's binding pocket.
-
Altered Hydrogen Bonding: Fluorine's electronegativity can modulate the hydrogen-bonding capabilities of nearby functional groups, leading to more optimal interactions with the target protein.
Case Study: Entinostat and its Fluorinated Analogs in HDAC Inhibition
A compelling example of the benefits of a fluorinated benzamide scaffold can be found in the development of histone deacetylase (HDAC) inhibitors. Entinostat (MS-275) is a benzamide-based class I HDAC inhibitor that has shown promise in clinical trials for various cancers.[6] Researchers have explored the impact of incorporating fluorine onto the benzamide ring of entinostat analogs.[6]
In a study comparing fluorinated and non-fluorinated entinostat-based PROTACs (Proteolysis Targeting Chimeras), it was observed that the fluorinated analogs exhibited altered selectivity for different HDAC isoforms.[6] This highlights the potential of fluorination to not only enhance potency but also to fine-tune the selectivity profile of a drug candidate, potentially leading to a better therapeutic window and reduced off-target effects.
| Compound | Modification | Target | IC50 (nM) |
| Entinostat Analog | Non-fluorinated | HDAC1 | 150 |
| Fluoro-Entinostat Analog | Fluorinated | HDAC1 | 85 |
| Entinostat Analog | Non-fluorinated | HDAC3 | 250 |
| Fluoro-Entinostat Analog | Fluorinated | HDAC3 | 450 |
Table 3: Hypothetical comparative IC50 values for entinostat analogs against HDAC1 and HDAC3. This data illustrates how fluorination can enhance potency against one isoform (HDAC1) while potentially altering selectivity against another (HDAC3).
The general synthetic approach to creating such fluorinated benzamide analogs is often a straightforward amide coupling reaction.
Caption: General workflow for amide coupling synthesis.
FDA-Approved Drugs: Real-World Success of the Fluorinated Benzamide Scaffold
The therapeutic potential of the fluorinated benzamide scaffold is not just a theoretical concept; it is validated by the growing number of FDA-approved drugs that incorporate this privileged motif. These drugs span a wide range of therapeutic areas, underscoring the broad applicability of this strategy.
-
Entinostat (Syndax): As previously mentioned, this HDAC inhibitor for the treatment of certain cancers features a benzamide core, and its fluorinated analogs are actively being explored.[6]
-
Tucatinib (Tukysa®): Approved for the treatment of HER2-positive breast cancer, tucatinib contains a fluorinated benzamide moiety that contributes to its efficacy and pharmacokinetic profile.
-
Lasmiditan (Reyvow®): An acute treatment for migraine, lasmiditan incorporates a fluorinated benzamide structure. Its significant metabolism before excretion highlights the importance of understanding the metabolic pathways of such compounds.[5]
Experimental Protocols
For researchers looking to explore the benefits of the fluorinated benzamide scaffold, the following are detailed, step-by-step methodologies for key experiments.
Synthesis of a Fluorinated Benzamide via Amide Coupling
Objective: To synthesize a fluorinated benzamide from a fluorinated benzoic acid and an amine.
Materials:
-
Fluorinated benzoic acid (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
-
Ethyl acetate
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4
-
Silica gel for column chromatography
Procedure:
-
To a solution of the fluorinated benzoic acid (1.0 eq) in anhydrous DMF, add the amine (1.1 eq), HATU (1.1 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired fluorinated benzamide.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine the metabolic stability of a test compound.
Materials:
-
Test compound (1 mM stock in DMSO)
-
Pooled human liver microsomes (20 mg/mL)
-
0.5 M Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system solution (e.g., Corning Gentest™)
-
Control compounds (e.g., a high-clearance and a low-clearance compound)
-
Acetonitrile with an internal standard
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a 1 µM working solution of the test compound in the phosphate buffer.
-
In a 96-well plate, add the human liver microsomes to the buffer to a final protein concentration of 0.5 mg/mL.
-
Add the test compound working solution to the microsome-containing wells.
-
Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the percentage of the parent compound remaining at each time point and determine the in vitro half-life (t½).
Conclusion: A Fluorinated Future for Drug Discovery
The strategic incorporation of a fluorinated benzamide scaffold offers a powerful and versatile tool for medicinal chemists to address key challenges in drug discovery. The ability to enhance metabolic stability, fine-tune physicochemical properties, and improve binding affinity and selectivity provides a clear rationale for the continued exploration and application of this privileged motif. As our understanding of the nuanced effects of fluorine continues to grow, and as synthetic methodologies become even more sophisticated, the fluorinated benzamide scaffold is poised to play an increasingly pivotal role in the development of the next generation of innovative and life-saving medicines.
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A Comparative Guide to the Validation of Analytical Methods for 4-amino-2-fluoro-N,N-dimethylbenzamide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The robust and reliable quantification of 4-amino-2-fluoro-N,N-dimethylbenzamide, a critical intermediate in the synthesis of modern pharmaceuticals, is paramount for ensuring process control, quality, and regulatory compliance. This guide provides an in-depth comparison of common analytical methodologies for its quantification, grounded in the principles of method validation as outlined by the International Council for Harmonisation (ICH). We will explore the theoretical underpinnings and practical execution of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), offering detailed experimental protocols and performance expectations to guide researchers in selecting and validating the most appropriate method for their specific application.
The Imperative of Method Validation in Pharmaceutical Development
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[1][2] It is a cornerstone of Good Manufacturing Practices (GMP) and a regulatory necessity, ensuring that the data generated for product release, stability studies, and impurity profiling are accurate, reliable, and reproducible.[1] The internationally harmonized guideline, ICH Q2(R2), provides a comprehensive framework for conducting validation studies, outlining the specific performance characteristics that must be evaluated.[3][4]
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4][5] This involves a systematic evaluation of several key parameters, each designed to test a different aspect of the method's performance under defined conditions.
Caption: Key validation parameters for quantitative analytical methods as per ICH Q2(R2) guidelines.
Comparative Overview of Analytical Methodologies
The selection of an analytical technique for this compound depends on the specific goal, such as routine quality control (QC) assay, trace-level impurity detection, or analysis in a complex matrix. Below is a comparison of three powerful and commonly used techniques.
| Validation Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Specificity/Selectivity | Good to Excellent. Peak purity can be assessed with a Photodiode Array (PDA) detector. Potential interference from co-eluting impurities with similar UV absorbance.[6] | Excellent. High selectivity achieved through specific parent-daughter ion transitions (MRM). Minimizes matrix effects.[7] | Excellent. High selectivity based on both retention time and characteristic mass fragmentation patterns.[8] |
| Linearity (R²) | Typically > 0.999[9] | Typically > 0.995 | Typically > 0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0%[9] | 95.0 - 105.0% | 90.0 - 110.0% |
| Precision (%RSD) | < 2.0% for assay; < 5.0% for impurities[9][10] | < 5.0% | < 10.0% |
| Limit of Quantitation (LOQ) | ~0.1 - 2 µg/mL[9] | < 0.5 ng/mL[11] | ~1 - 20 ng/mL |
| Robustness | High. Well-established technology with minor variations having a predictable impact.[6] | Moderate. Susceptible to matrix effects and ion suppression. Requires careful optimization. | Moderate. Derivatization step can introduce variability. |
| Primary Application | Routine QC: Assay, purity, and content uniformity of drug substance and product. | High Sensitivity: Trace impurity analysis, bioanalytical studies (pharmacokinetics), cleaning validation. | Volatile Impurities: Analysis of volatile or semi-volatile impurities. Requires derivatization for polar analytes.[12] |
Detailed Experimental Protocols: A Case Study in HPLC-UV Method Validation
This section provides a comprehensive, step-by-step protocol for the validation of a reversed-phase HPLC (RP-HPLC) method for the quantitative determination of this compound. This protocol is designed to be a self-validating system, where successful completion according to the acceptance criteria provides high confidence in the method's performance.
Chromatographic System
-
System: Agilent 1100/1200 series or equivalent HPLC with UV/PDA detector.
-
Column: Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm particle size.
-
Causality: A C18 stationary phase is selected for its excellent retention and separation of moderately non-polar small molecules like the target analyte.
-
-
Mobile Phase: 20 mM Potassium Phosphate buffer (pH 3.0) : Acetonitrile (60:40 v/v).
-
Causality: The buffered aqueous component controls the ionization state of the amine group, ensuring consistent retention and symmetrical peak shape. Acetonitrile serves as the organic modifier to elute the analyte with a reasonable retention time.
-
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Diluent: Mobile Phase.
Validation Protocol & Acceptance Criteria
A. Specificity
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6][13]
-
Methodology:
-
Analyze blank samples (diluent) to ensure no interfering peaks at the analyte's retention time.
-
Analyze a solution of the this compound reference standard.
-
Analyze a sample that has been subjected to forced degradation (e.g., acid, base, peroxide, heat, light) to generate potential degradation products.
-
Use a PDA detector to perform peak purity analysis on the analyte peak in both standard and stressed samples.
-
-
Acceptance Criteria:
-
No significant interference at the retention time of the analyte peak in the blank.
-
The analyte peak is well-resolved from all other peaks (impurities/degradants), with a resolution factor (Rs) > 2.0.
-
The peak purity index for the analyte peak should be > 0.999, indicating spectral homogeneity.[9]
-
B. Linearity
-
Objective: To demonstrate a direct proportional relationship between analyte concentration and the detector response over the working range.[10]
-
Methodology:
-
Prepare a stock solution of the reference standard at 1.0 mg/mL.
-
Perform serial dilutions to prepare at least five calibration standards covering 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
-
Acceptance Criteria:
-
The correlation coefficient (R²) of the linear regression line must be ≥ 0.999.[14]
-
The y-intercept should be insignificant (e.g., < 2% of the response at 100% concentration).
-
C. Range
-
Objective: To confirm that the method provides an acceptable degree of linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.[6]
-
Methodology: The data from the linearity and accuracy studies are used to establish the range.
-
Acceptance Criteria: The method is linear, accurate, and precise within the specified range (e.g., 50 - 150 µg/mL).
D. Accuracy
-
Objective: To determine the closeness of the test results obtained by the method to the true value.[15]
-
Methodology:
-
Perform recovery studies by spiking a placebo (if applicable) or blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% at each concentration level.[9]
-
E. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[10]
-
Methodology:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a sample at 100% of the test concentration on the same day, with the same analyst and equipment.[6]
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria:
-
The Relative Standard Deviation (%RSD) for repeatability should be ≤ 1.0%.
-
The %RSD for intermediate precision should be ≤ 2.0%.
-
F. Limit of Quantitation (LOQ)
-
Objective: To determine the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]
-
Methodology:
-
Estimate the LOQ based on a signal-to-noise ratio (S/N) of 10:1.
-
Prepare a series of dilute solutions around the estimated LOQ.
-
Inject these solutions and determine the concentration at which the S/N is approximately 10.
-
Confirm this concentration by analyzing six replicates and checking for acceptable precision and accuracy.
-
-
Acceptance Criteria:
-
The S/N ratio should be approximately 10:1.
-
The precision (%RSD) at the LOQ should be ≤ 10%.
-
G. Robustness
-
Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[6][15]
-
Methodology:
-
Analyze a standard solution while making small, deliberate changes to critical method parameters, one at a time.
-
Examples of variations include:
-
Mobile phase pH (± 0.2 units).
-
Mobile phase organic composition (± 2%).
-
Column temperature (± 5 °C).
-
Flow rate (± 0.1 mL/min).
-
-
-
Acceptance Criteria:
-
System suitability parameters (e.g., retention time, peak asymmetry, theoretical plates) should remain within pre-defined limits.
-
The change in analyte response should be minimal.
-
Decision Framework for Method Selection
Choosing the right analytical tool is a critical decision driven by the specific question being asked. A routine assay for a bulk drug substance has vastly different requirements than a pharmacokinetic study requiring analysis of the compound in plasma.
Caption: Decision tree for selecting an appropriate analytical method for this compound.
This framework illustrates the logical progression from defining the analytical need to selecting the most fit-for-purpose technology. For the routine quality control of this compound as a drug substance, HPLC-UV is typically the method of choice due to its robustness, precision, and cost-effectiveness. However, if the goal shifts to identifying unknown trace-level impurities or quantifying the substance in biological fluids, the superior sensitivity and selectivity of LC-MS/MS become indispensable.
Conclusion
The validation of analytical methods is a non-negotiable requirement in the pharmaceutical industry, providing the essential evidence that a method is suitable for its intended use. For this compound, a range of powerful analytical techniques is available. While HPLC-UV stands out for routine quality control applications due to its robustness and precision, LC-MS/MS offers unparalleled sensitivity for trace analysis, and GC-MS provides a solution for volatile impurities. By following a systematic validation protocol grounded in ICH guidelines and making an informed choice of methodology, researchers can ensure the generation of high-quality, reliable, and defensible analytical data throughout the drug development lifecycle.
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A Comparative Guide to Assessing the Purity of Synthesized 4-amino-2-fluoro-N,N-dimethylbenzamide
For researchers, scientists, and professionals in drug development, the meticulous verification of a synthesized compound's purity is a foundational pillar of reliable and reproducible research.[1][2] In the context of medicinal chemistry, 4-amino-2-fluoro-N,N-dimethylbenzamide serves as a key building block in the synthesis of advanced pharmaceutical agents. Its purity directly impacts reaction yields, impurity profiles of subsequent intermediates, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide offers a comparative analysis of essential analytical techniques for assessing the purity of synthesized this compound. We will explore the causality behind methodological choices, provide detailed experimental protocols, and present a framework for a comprehensive purity assessment strategy.
Understanding the Impurity Landscape
Effective purity assessment begins with anticipating potential impurities. The synthesis of this compound typically involves the amidation of a 4-amino-2-fluorobenzoic acid derivative. A plausible synthetic route could start from 2-fluoro-4-nitrotoluene, followed by oxidation, amidation, and reduction.[3][4]
Based on such synthetic pathways, potential impurities can be categorized as defined by the International Council for Harmonisation (ICH) guidelines[5][6][7][8][9]:
-
Organic Impurities:
-
Starting Materials: Unreacted 2-fluoro-4-nitrobenzoic acid or its activated form (e.g., acid chloride).
-
Intermediates: Residual amounts of the nitro-intermediate, N,N-dimethyl-2-fluoro-4-nitrobenzamide.
-
By-products: Isomers formed during synthesis or by-products from side reactions, such as the formation of pseudo-dimeric impurities.[10]
-
Reagents: Traces of coupling agents (e.g., DCC, HATU) or chlorinating agents (e.g., thionyl chloride).[11]
-
-
Inorganic Impurities:
-
Catalysts: Residual palladium from the hydrogenation step (if used).
-
Inorganic Salts: Salts formed during reaction work-up.
-
-
Residual Solvents:
-
Solvents used in the reaction and purification steps (e.g., ethyl acetate, dichloromethane, DMF).[11]
-
The following diagram illustrates the relationship between the synthetic process and the potential impurities that may arise.
Caption: Relationship between the synthesis process and potential impurities.
Comparative Analysis of Analytical Techniques
A multi-faceted approach employing several analytical techniques is necessary for a robust purity assessment. Each method provides unique and complementary information.[12][13][14]
| Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity (area %), detection of non-volatile organic impurities. | High sensitivity, high resolution, widely applicable for quantitative analysis. | Requires reference standards for absolute quantification, may not detect all impurities if they don't have a chromophore. |
| LC-MS | Combines HPLC separation with mass spectrometry detection. | Molecular weight confirmation of the main peak and impurities. | Provides structural information about impurities, high sensitivity and specificity. | Ionization efficiency can vary between compounds, potentially affecting quantification. |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Unambiguous structure confirmation, identification of impurities (including isomers and residual solvents), quantitative purity (qNMR). | Provides detailed structural information, qNMR is a primary ratio method for absolute purity determination.[15] | Lower sensitivity compared to HPLC, can be complex to interpret with overlapping signals. |
| GC-MS | Separation of volatile compounds followed by mass spectrometry detection. | Identification and quantification of residual solvents and volatile impurities.[16][17][18] | Excellent for volatile and semi-volatile compounds, high sensitivity. | Not suitable for non-volatile or thermally labile compounds. |
| Melting Point | Temperature range over which a solid transitions to a liquid. | Preliminary indication of purity. | Simple, fast, and inexpensive.[19][20] | A sharp melting point is an indicator of high purity, while impurities typically cause a depression and broadening of the melting range.[12][21][22][23] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
HPLC is the cornerstone for determining the purity of pharmaceutical compounds by separating the main component from its impurities.[24][25][26]
Protocol:
-
Sample Preparation: Accurately weigh and dissolve approximately 5 mg of the synthesized this compound in a 10 mL volumetric flask with a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective for aromatic amines.[27] For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at a wavelength where the compound and expected impurities have significant absorbance (e.g., 254 nm).
-
-
Data Analysis:
-
Inject a blank (solvent) followed by the sample solution.
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR is unparalleled for structural elucidation and can reveal subtle impurities like isomers that may co-elute in chromatography.[28] The presence of fluorine allows for ¹⁹F NMR, a highly sensitive technique for fluorinated compounds.[29][30][31][32][33]
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquisition:
-
¹H NMR: Acquire a proton NMR spectrum to confirm the presence of all expected protons and their chemical environments. Check for unexpected signals that may indicate impurities.
-
¹³C NMR: Acquire a carbon NMR spectrum to verify the number of unique carbon atoms.
-
¹⁹F NMR: Acquire a fluorine NMR spectrum. A single sharp peak is expected for the pure compound. Additional peaks suggest fluorine-containing impurities.[31][32]
-
-
Data Analysis:
-
Compare the obtained spectra with the expected chemical shifts and coupling constants for this compound.
-
Integrate the signals in the ¹H NMR spectrum to check for correct proton ratios.
-
Identify signals corresponding to residual solvents or other impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
GC-MS is the standard method for identifying and quantifying residual solvents, which are common process-related impurities.[34]
Protocol:
-
Sample Preparation: Dissolve a known amount of the sample (e.g., 50 mg) in a suitable high-boiling point solvent (e.g., DMSO) in a headspace vial.
-
GC-MS Conditions:
-
Column: A polar column (e.g., DB-WAX or equivalent) is typically used for residual solvent analysis.
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 240 °C) to elute all expected solvents.
-
Injector: Headspace injection is preferred to avoid contamination of the system with the non-volatile API.
-
MS Detector: Scan a mass range of m/z 30-300 to detect common organic solvents.
-
-
Data Analysis:
-
Identify peaks corresponding to solvents by comparing their retention times and mass spectra to a library of known solvents.
-
Quantify the amount of each solvent using a calibration curve prepared with known standards.
-
A Validating Workflow for Comprehensive Purity Assessment
A self-validating system for purity assessment involves a logical progression from preliminary checks to confirmatory, quantitative analyses. The results from each technique should corroborate the others.
Caption: A comprehensive workflow for purity assessment.
Conclusion
The assessment of purity for synthesized this compound is a critical, multi-step process that ensures the quality and reliability of the material for its intended use in research and drug development. A combination of chromatographic (HPLC, GC-MS) and spectroscopic (NMR, MS) methods provides a comprehensive and self-validating purity profile.[1] By understanding the potential impurities arising from the synthesis and applying the appropriate analytical techniques, researchers can confidently establish the identity, strength, and quality of this important chemical intermediate.
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5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY - Chemistry LibreTexts . (2021). Retrieved from Chemistry LibreTexts website: [Link]
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Impurity guidelines in drug development under ICH Q3 . (n.d.). AMSbiopharma. Retrieved from: [Link]
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ICH Q3A (R2) Impurities in new drug substances - Scientific guideline . (2006). Retrieved from European Medicines Agency website: [Link]
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Measuring the Melting Point . (2023). Westlab Canada. Retrieved from: [Link]
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ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances . (n.d.). Retrieved from fda.gov: [Link]
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2.1: Melting Point Analysis - Chemistry LibreTexts . (2022). Retrieved from Chemistry LibreTexts website: [Link]
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Melting Point Matters: The Key to Purity, Identification, and Quality Control . (n.d.). Buchi.com. Retrieved from: [Link]
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ICH Q3A(R2) Impurities in New Drug Substances . (n.d.). ECA Academy. Retrieved from: [Link]
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How Do You Accurately Measure Melting Points For Purity Analysis? . (2025). YouTube. Retrieved from: [Link]
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What methods are used to test the purity of organic compounds? . (n.d.). TutorChase. Retrieved from: [Link]
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Preparation method of 4-amino-2-fluoro-methyl benzamide . (n.d.). Eureka | Patsnap. Retrieved from: [Link]
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Top 5 Methods of Assessing Chemical Purity . (n.d.). Moravek, Inc. Retrieved from: [Link]
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A GC–MS Analysis of an SN2 Reaction for the Organic Laboratory . (n.d.). CoLab. Retrieved from: [Link]
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Modern Analytical Technique for Characterization Organic Compounds . (n.d.). Retrieved from researchgate.net: [Link]
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A GC–MS Analysis of an SN2 Reaction for the Organic Laboratory . (n.d.). ACS Publications. Retrieved from: [Link]
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How to determine the purity of newly synthesized organic compound? . (2018). ResearchGate. Retrieved from: [Link]
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New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds . (n.d.). NIH. Retrieved from: [Link]
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A Senior Application Scientist's Guide to Selectivity and Cross-Reactivity of Fluorinated Benzamide Derivatives
Introduction: The Double-Edged Sword of Aromatic Amides in Drug Discovery
In the landscape of modern drug discovery, the benzamide scaffold is a privileged structure, forming the backbone of numerous therapeutic agents. Its versatility allows for a wide range of chemical modifications to fine-tune its pharmacological properties. The introduction of fluorine atoms, in particular, has become a cornerstone of medicinal chemistry strategy, often enhancing metabolic stability, binding affinity, and bioavailability. However, these modifications can also introduce unintended off-target activities, a phenomenon known as cross-reactivity. Understanding and predicting the cross-reactivity of a compound series is paramount to developing safe and effective drugs.
This guide provides a comparative analysis of the biological activity and selectivity of various 4-amino-2-fluoro-N,N-dimethylbenzamide derivatives and structurally related fluorinated aromatic amides. While direct, head-to-head cross-reactivity studies for this specific scaffold are not extensively published, by examining structure-activity relationships (SAR) from diverse biological targets, we can derive crucial insights into the molecular features that govern selectivity. For researchers, scientists, and drug development professionals, this guide aims to illuminate the causal relationships between chemical structure and biological activity, offering a framework for designing more selective and potent therapeutic candidates.
Comparative Analysis of Biological Activity and Selectivity
The selectivity of a compound is inversely related to its cross-reactivity. A highly selective compound will have minimal off-target effects. The following sections compare the biological activity of various fluorinated benzamide derivatives against different targets, highlighting how subtle changes in chemical structure can dramatically alter potency and selectivity.
Case Study 1: Inhibition of Mycobacterium tuberculosis QcrB
Recent studies have identified benzamides as potent inhibitors of the cytochrome b-c1 complex subunit QcrB in Mycobacterium tuberculosis. A structure-activity relationship study of various benzamide analogs provides valuable data on the impact of substitutions on potency and cytotoxicity.[1]
| Compound ID | Core Structure | R1 (C-5 Position) | R2 (Amide) | Target | IC90 (µM) | HepG2 CC50 (µM) | Selectivity Index (SI) |
| 4o | Phenyl Benzamide | Thiophene | N-phenylethyl (mono-fluoro) | M. tuberculosis | 0.35 | 30 | 86 |
| 16 | Phenyl Benzamide | Thiophene | N-phenylethyl (di-fluoro) | M. tuberculosis | 0.13 | 39 | 300 |
| 17 | Phenyl Benzamide | 4-methylthiophene | N-phenylethyl (di-fluoro) | M. tuberculosis | 0.62 | 11 | 18 |
| 4s | Phenyl Benzamide | Thiazole | N-phenylethyl | M. tuberculosis | 2.3 | >20 | >9 |
| 4t | Phenyl Benzamide | Methyl Thiazole | N-phenylethyl | M. tuberculosis | 3.1 | 33 | >10 |
Key Insights:
-
Impact of Fluorination: The addition of a second fluorine atom to the N-phenylethyl substituent in compound 16 led to a nearly three-fold increase in potency against M. tuberculosis compared to the mono-fluorinated analog 4o , with a significant improvement in the selectivity index.[1] This demonstrates that strategic polyfluorination can enhance on-target activity without necessarily increasing cytotoxicity.
-
Influence of Heterocyclic Moieties: The nature of the heterocyclic substituent at the C-5 position of the benzamide core significantly impacts both potency and selectivity. While the thiophene in compound 16 resulted in high potency and an excellent selectivity index, the 4-methylthiophene in 17 decreased potency and markedly increased cytotoxicity, leading to a poor selectivity index.[1] This highlights the sensitivity of the biological system to even minor structural modifications.
Case Study 2: Selectivity of Benzohydroxamate-Based HDAC Inhibitors
The role of fluorination has also been investigated in the context of histone deacetylase (HDAC) inhibitors, where isoform selectivity is a critical determinant of therapeutic efficacy and safety. A study on benzohydroxamate-based inhibitors provides a clear example of how fluorination can modulate selectivity between HDAC1 and HDAC6.[2]
| Compound ID | Structure | HDAC1 IC50 (nM) | HDAC6 IC50 (nM) | Selectivity (HDAC1/HDAC6) |
| 1-H | Non-fluorinated | 56 ± 4 | 10 ± 1 | 0.18 |
| 1-F | Fluorinated | 130 ± 10 | 12 ± 1 | 0.09 |
| 2-H | Non-fluorinated | 110 ± 10 | 15 ± 1 | 0.14 |
| 2-FF | Fluorinated | 250 ± 20 | 10 ± 1 | 0.04 |
Key Insights:
-
Fluorination Enhances Selectivity: In this series, the introduction of fluorine atoms did not significantly improve the potency against the target isoform HDAC6. Instead, it reduced the potency against HDAC1, thereby enhancing the overall selectivity for HDAC6.[2] This is a crucial finding for drug design, as it suggests that fluorination can be employed as a tool to "detune" activity against off-targets.
Case Study 3: Antitumor Efficacy of Fluoroaryl-Substituted FL118 Analogs
The impact of fluorination patterns on the benzene ring was explored in a series of FL118 analogs, which are known for their antitumor activity. The in vitro cytotoxicity of these compounds was evaluated against a panel of human cancer cell lines.
| Compound ID | Substitution on Phenyl Ring | A549 IC50 (nM) | HCT116 IC50 (nM) | PANC-1 IC50 (nM) | BXPC3 IC50 (nM) |
| 7a | 2-fluoro | 35 | 45 | 42 | 51 |
| 7b | 4-fluoro | 15 | 28 | 33 | 39 |
| 7c | 2,4-difluoro | 22 | 36 | 39 | 45 |
| 7n | 3,4-difluoro | 9 | 18 | 25 | 31 |
| 7l | 3-fluoro-4-methoxy | 12 | 21 | 26 | 34 |
Key Insights:
-
Positional Isomers Matter: The position of the fluorine atom on the phenyl ring significantly influences cytotoxic activity. The 4-fluoro substitution (7b ) was more potent than the 2-fluoro substitution (7a ).[3]
-
Difluoro Substitutions Enhance Potency: The difluoro-substituted compounds, particularly the 3,4-difluoro analog 7n , exhibited the most potent activity across all cell lines.[3] This suggests that the electronic effects of multiple fluorine atoms can be additive in enhancing biological activity.
Experimental Protocols for Assessing Selectivity
To ensure the trustworthiness and reproducibility of selectivity data, robust experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used in selectivity profiling.
Protocol 1: In Vitro Kinase Selectivity Profiling
A common method to assess the selectivity of kinase inhibitors is through a panel of in vitro kinase assays. This can be performed using various platforms, such as radiometric assays, fluorescence-based assays, or label-free technologies.
Workflow for Kinase Selectivity Profiling:
Caption: Workflow for in vitro kinase selectivity profiling.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in a suitable solvent, typically DMSO.
-
Kinase Reaction Mixture: In a microplate, add the kinase, a suitable substrate (e.g., a peptide or protein), and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate. The method of detection will depend on the assay format (e.g., addition of a detection reagent that produces a luminescent or fluorescent signal).
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to a control (DMSO).
-
IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Selectivity Assessment: Compare the IC50 values across a panel of different kinases to determine the selectivity profile of the compound.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular environment, which can provide more physiologically relevant data on selectivity.
Workflow for Cellular Thermal Shift Assay (CETSA):
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Methodology:
-
Cell Treatment: Treat cultured cells with the test compound or a vehicle control for a specified time.
-
Cell Lysis: Harvest and lyse the cells to obtain a cell lysate.
-
Heat Challenge: Aliquot the lysate and heat the samples to a range of different temperatures.
-
Separation of Aggregates: Centrifuge the heated samples to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific antibody-based method like Western blotting or ELISA.
-
Melting Curve Generation: Plot the amount of soluble target protein as a function of temperature to generate a melting curve.
-
Determination of Thermal Shift: Compare the melting curves of the compound-treated and vehicle-treated samples. A shift in the melting temperature (ΔTm) indicates that the compound has bound to and stabilized the target protein.
-
Selectivity Profiling: Perform CETSA for multiple off-targets to assess the selectivity of the compound in a cellular context.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The data presented in the case studies reveal several key principles that govern the activity and selectivity of fluorinated benzamide derivatives.
The Role of Fluorine:
-
Modulation of pKa: The high electronegativity of fluorine can lower the pKa of nearby amine groups, affecting their ionization state at physiological pH and potentially influencing interactions with the target protein.
-
Conformational Control: The introduction of fluorine can alter the conformational preferences of the molecule, which can favor a binding mode that is more selective for the intended target.
-
Metabolic Blocking: Fluorine can be used to block sites of metabolism, increasing the half-life of the compound. However, this can also lead to the formation of reactive metabolites if the C-F bond is cleaved.
Logical Relationship of SAR in Fluorinated Benzamides:
Caption: Structure-activity relationships in fluorinated benzamides.
Conclusion and Future Directions
The strategic incorporation of fluorine into the benzamide scaffold is a powerful tool for modulating biological activity and enhancing selectivity. The case studies presented in this guide demonstrate that the position, number, and chemical context of fluorine substitutions are critical determinants of a compound's pharmacological profile. While a universal "cross-reactivity rule" for this compound derivatives cannot be established without more direct comparative studies, the principles of SAR derived from related compound series provide a robust framework for rational drug design.
Future research should focus on systematic selectivity profiling of this compound derivatives against broad panels of kinases, GPCRs, and other relevant target classes. The use of advanced techniques like chemoproteomics and CETSA will be invaluable in elucidating the on- and off-target interactions of these compounds in a physiological setting. By integrating these experimental approaches with computational modeling, we can continue to refine our understanding of the complex interplay between chemical structure and biological function, ultimately leading to the development of safer and more effective medicines.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-amino-2-fluoro-N,N-dimethylbenzamide
Core Principles: Understanding the Hazard
Before any disposal protocol can be implemented, a thorough understanding of the compound's potential hazards is essential. 4-amino-2-fluoro-N,N-dimethylbenzamide belongs to the family of halogenated aromatic amines. This chemical structure informs our entire safety and disposal strategy. Aromatic amines, as a class, are noted for their potential toxicity and dermal absorption capabilities, while the halogen (fluoro) group necessitates specific disposal considerations to prevent the formation of harmful byproducts during treatment.[2][3]
Based on data from the closely related analog, 4-amino-2-fluoro-N-methylbenzamide, we must operate under the assumption that this compound presents multiple health hazards.[4][5]
Assumed Hazard Profile
The precautionary principle dictates that we treat this compound as a hazardous substance with the potential for the following effects, summarized in Table 1.
| Hazard Classification | GHS Hazard Statement | Causality and Procedural Implications |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[4][5] | Ingestion is a primary route of exposure. Strict prohibition of eating, drinking, or smoking in the laboratory is mandatory.[4][6] First aid for ingestion involves rinsing the mouth and seeking immediate medical help.[4] |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction[4][5] | The compound can elicit an immune response upon skin contact, leading to dermatitis. This necessitates robust skin protection and mandates that contaminated work clothing not leave the laboratory.[4][6] |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation[4][5] | Direct contact with the eyes can cause significant irritation. This requires the use of sealed safety goggles and accessible eyewash stations.[4] |
Pre-Disposal Safety: Personal Protective Equipment (PPE)
A self-validating safety protocol begins with rigorous personal protection. Handling of this compound, whether in active use or during waste consolidation, requires a multi-layered PPE approach to mitigate the risks outlined above.
-
Eye and Face Protection: Wear tightly-fitting, sealed safety goggles or a full-face shield that conforms to NIOSH (US) or EN166 (EU) standards.[1]
-
Hand Protection: Use chemical-resistant, disposable gloves (nitrile rubber is a suitable choice).[1] It is critical to inspect gloves for tears or punctures before use. Contaminated gloves must be disposed of as hazardous waste immediately after handling the chemical.[1]
-
Skin and Body Protection: A standard laboratory coat is mandatory to prevent skin contact.[1] For tasks with a higher risk of splashes or dust generation, such as cleaning up spills or large-scale transfers, consider using a chemical-resistant apron or coveralls.
-
Respiratory Protection: All handling of the solid compound should occur within a certified chemical fume hood to prevent inhalation of dust particles. If work must be performed outside of a fume hood, a NIOSH-approved respirator with appropriate particulate filters is required.[1]
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is that it must be managed as regulated hazardous waste.[7] Under no circumstances should this chemical or its containers be disposed of down the drain or in general solid waste. [6][8]
The following decision tree and protocol outline the necessary steps for compliant disposal.
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Mastering the Safe Handling of 4-amino-2-fluoro-N,N-dimethylbenzamide: A Guide for Laboratory Professionals
The responsible advancement of pharmaceutical and chemical research hinges on a foundational commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 4-amino-2-fluoro-N,N-dimethylbenzamide, a compound of interest in contemporary drug development. By integrating established safety protocols with a deeper understanding of the molecule's inherent risks, this document aims to empower researchers to work with confidence and security. Our approach moves beyond a simple checklist, offering a self-validating system of protocols rooted in the principles of causality and scientific integrity.
Hazard Analysis: Understanding the Intrinsic Risks
This compound is a substituted aromatic amine. This chemical class is associated with specific health hazards that demand rigorous control measures.[1][2][3] The primary risks stem from its structural alerts:
-
Aromatic Amine Moiety: Aromatic amines are a class of compounds known for their potential toxicity, with some members identified as carcinogens.[3][4][5] They can be readily absorbed through the skin, making dermal contact a significant route of exposure.[2]
-
Fluorinated Organic Compound: The presence of a fluorine atom can alter the molecule's reactivity and metabolic pathways.[6] While enhancing desirable pharmaceutical properties, it also necessitates careful handling to avoid unintended biological interactions.[7]
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound and its close analogs are associated with the following hazards:
-
Causes skin irritation.[9]
-
May cause an allergic skin reaction.[8]
-
May cause respiratory irritation.
These classifications underscore the critical need for a comprehensive personal protective equipment (PPE) strategy to mitigate the risks of exposure through inhalation, ingestion, and dermal and eye contact.
Personal Protective Equipment (PPE): A Multi-layered Defense
The selection of appropriate PPE is the cornerstone of safe handling.[10][11] A risk-based approach, considering the scale and nature of the operation, is essential. The following table summarizes the recommended PPE for handling this compound.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood | Double Nitrile Gloves | Safety Goggles with Side Shields | Required within Fume Hood | Lab Coat |
| Solution Preparation | Chemical Fume Hood | Double Nitrile Gloves | Safety Goggles and Face Shield | Required within Fume Hood | Lab Coat |
| Running Reactions | Chemical Fume Hood | Double Nitrile Gloves | Safety Goggles and Face Shield | Required within Fume Hood | Chemical Resistant Apron over Lab Coat |
| Work-up and Purification | Chemical Fume Hood | Double Nitrile Gloves | Safety Goggles and Face Shield | Required within Fume Hood | Chemical Resistant Apron over Lab Coat |
| Spill Cleanup | Evacuate Area (if large spill) | Heavy-duty Nitrile or Butyl Rubber Gloves | Full-face Respirator with appropriate cartridges | Full-face Respirator with appropriate cartridges | Chemical Resistant Suit (for large spills) |
Causality Behind PPE Choices:
-
Chemical Fume Hood: This is the primary engineering control to minimize inhalation of dust or vapors.[12] All manipulations of this compound should be performed within a certified and properly functioning fume hood.[13][14]
-
Double Nitrile Gloves: Aromatic amines can be absorbed through the skin.[2] Double gloving provides an additional barrier and reduces the risk of exposure in case the outer glove is compromised.[6] Gloves should be inspected for integrity before each use and changed immediately upon contamination.[15][16]
-
Safety Goggles and Face Shield: The compound is a serious eye irritant.[8][9] Safety goggles with side shields are the minimum requirement.[15][16] A face shield should be worn over the goggles during procedures with a higher risk of splashes, such as when handling solutions.[14]
-
Respiratory Protection: While the fume hood is the primary control, respiratory protection may be necessary in certain situations, such as a large spill or if engineering controls are not sufficient.[15][16] The choice of respirator should be based on a formal risk assessment.
-
Lab Coat and Apron: A lab coat protects personal clothing and skin from contamination.[14] A chemical-resistant apron provides an additional layer of protection when handling larger volumes of solutions.
Operational Plan: A Step-by-Step Guide to Safe Handling
A structured operational plan ensures that all safety aspects are considered before and during the handling of this compound.[13]
3.1. Pre-Handling Checklist:
-
Review the Safety Data Sheet (SDS): Before any new or non-routine procedure, thoroughly review the SDS for this compound.[10][17]
-
Designate a Handling Area: All work with this compound must be conducted in a designated area within a chemical fume hood.[13]
-
Assemble and Inspect PPE: Ensure all necessary PPE is available and in good condition.
-
Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Prepare for Spills: Have a chemical spill kit readily accessible.
3.2. Step-by-Step Handling Protocol:
-
Don PPE: Put on all required PPE before entering the designated handling area.
-
Weighing: Carefully weigh the solid compound in the fume hood. Use a spatula for transfers to minimize dust generation.[13]
-
Solution Preparation: Slowly add the solid to the solvent to avoid splashing. If heating is required, use a controlled heating source.[14]
-
Post-Handling: After completing the work, decontaminate all surfaces and equipment. Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water.[16]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, a swift and informed response is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[15][16] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[15][16] Remove contaminated clothing.[15] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air.[16] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[15][16] Seek immediate medical attention.
-
Spill: For a small spill within the fume hood, use an absorbent material to contain and clean it up.[13] Place all contaminated materials in a sealed, labeled hazardous waste container.[13] For a large spill, evacuate the area and follow your institution's emergency response procedures.[6]
Disposal Plan: Environmental Responsibility
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship.[18]
-
Solid Waste: All solid waste contaminated with this compound, including used PPE and absorbent materials, must be collected in a clearly labeled, sealed hazardous waste container.[19]
-
Liquid Waste: All liquid waste containing this compound must be collected in a labeled, sealed, and compatible hazardous waste container.[19] Do not pour any waste down the drain.[20]
-
Consult Local Regulations: All waste disposal must be in accordance with local, state, and federal regulations.[15][16]
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the handling scenario.
Caption: PPE selection workflow for handling this compound.
By adhering to these comprehensive guidelines, researchers can effectively mitigate the risks associated with handling this compound, fostering a culture of safety and enabling the responsible pursuit of scientific discovery.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
